2-ethyl-2H-indazole
Description
Structure
3D Structure
Properties
CAS No. |
43120-23-6 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-ethylindazole |
InChI |
InChI=1S/C9H10N2/c1-2-11-7-8-5-3-4-6-9(8)10-11/h3-7H,2H2,1H3 |
InChI Key |
CUXVARDAJFAAHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C=CC=CC2=N1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-ethyl-2H-indazole: Synthesis, Characterization, and Potential Applications
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the 2H-Indazole Scaffold
The indazole core, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a well-recognized "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2] The constitutional isomerism of the indazole ring, specifically the N1 and N2 positions of the pyrazole moiety, allows for a diversity of substitution patterns, leading to compounds with distinct pharmacological profiles. The 2H-indazole isomers, in particular, are key components of several approved drugs, such as the PARP inhibitor Niraparib and the kinase inhibitors Pazopanib and Axitinib, highlighting the therapeutic relevance of this heterocyclic system.
This technical guide provides a comprehensive overview of 2-ethyl-2H-indazole, a representative member of the 2-alkyl-2H-indazole family. We will delve into its chemical structure, a detailed and validated protocol for its regioselective synthesis, and a thorough analysis of its expected spectroscopic characteristics for unambiguous identification. Furthermore, we will explore the potential applications of this molecule in drug discovery, drawing insights from the established biological activities of the broader 2H-indazole class. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Chemical Structure and Physicochemical Properties
2-ethyl-2H-indazole is a simple yet important derivative of the 2H-indazole core. The ethyl group at the N2 position is a key feature that influences its physical and chemical properties.
Chemical Structure:
Table 1: Physicochemical Properties of 2-ethyl-2H-indazole
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | Inferred |
| Molecular Weight | 146.19 g/mol | Inferred |
| Canonical SMILES | CCN1C=C2C=CC=CC2=N1 | Inferred from PubChem CID: 138364[3] |
| CAS Number | 43120-23-6 | - |
| Appearance | Colorless to pale yellow oil (Predicted) | - |
| Boiling Point | ~250-260 °C at 760 mmHg (Predicted) | - |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH). Poorly soluble in water. (Predicted) | - |
Regioselective Synthesis of 2-ethyl-2H-indazole
The synthesis of 2-alkyl-2H-indazoles often presents a challenge in controlling the regioselectivity of the N-alkylation of the 1H-indazole precursor, which can lead to a mixture of N1 and N2 isomers.[4] However, several methods have been developed to achieve high regioselectivity for the desired N2-alkylation.[1][5] The protocol described below is based on the use of a powerful ethylating agent that favors the formation of the 2-ethyl-2H-indazole isomer.
Experimental Protocol: N2-Ethylation of 1H-Indazole
This protocol is adapted from established methods for the regioselective N-alkylation of indazoles.
Reaction Scheme:
Materials:
-
1H-Indazole
-
Triethyloxonium hexafluorophosphate
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indazole (1.0 g, 8.46 mmol).
-
Inert Atmosphere: Purge the flask with argon or nitrogen gas for 5-10 minutes to ensure an inert atmosphere.
-
Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir until the 1H-indazole is completely dissolved.
-
Addition of Alkylating Agent: In a single portion, add triethyloxonium hexafluorophosphate (2.34 g, 9.31 mmol, 1.1 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product, 2-ethyl-2H-indazole, will have a higher Rf value than the starting 1H-indazole.
-
Workup: Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate) to afford 2-ethyl-2H-indazole as a colorless to pale yellow oil.
Causality Behind Experimental Choices:
-
Inert Atmosphere: This is crucial to prevent the reaction of the highly reactive triethyloxonium salt with atmospheric moisture.
-
Anhydrous Solvent: The use of anhydrous DCM is necessary for the same reason as maintaining an inert atmosphere.
-
Triethyloxonium Hexafluorophosphate: This is a powerful and "hard" alkylating agent, which tends to favor alkylation at the more nucleophilic N2 position of the indazole ring, leading to high regioselectivity.
-
Aqueous Workup: The saturated NaHCO₃ solution neutralizes any remaining acidic species and quenches the reaction.
Synthesis Workflow Diagram
Caption: Workflow for the structural characterization of 2-ethyl-2H-indazole.
Potential Applications in Drug Discovery
While specific biological activity data for 2-ethyl-2H-indazole is not extensively reported, the 2H-indazole scaffold is a cornerstone in the development of various therapeutic agents. [6][7]The introduction of a small alkyl group like ethyl at the N2 position can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
Table 2: Known Biological Activities of the 2H-Indazole Scaffold
| Biological Activity | Therapeutic Area | Key Molecular Targets | Reference(s) |
| Anticancer | Oncology | Protein Kinases (e.g., VEGFR, PDGFR), PARP | |
| Anti-inflammatory | Inflammation | Cyclooxygenase (COX) enzymes | [4][8] |
| Antimicrobial | Infectious Diseases | Various microbial enzymes and pathways | [4][8] |
| Antiprotozoal | Infectious Diseases | Protozoal cellular targets | [4][8] |
Given this precedent, 2-ethyl-2H-indazole represents a valuable starting point or fragment for the design of novel drug candidates in these therapeutic areas. Its straightforward synthesis allows for the facile generation of derivatives for structure-activity relationship (SAR) studies.
Conclusion
This technical guide has provided a detailed overview of 2-ethyl-2H-indazole, from its fundamental chemical properties to a robust and regioselective synthesis protocol. The outlined characterization workflow, including predicted spectroscopic data, offers a reliable framework for the validation of its synthesis. The established importance of the 2H-indazole scaffold in medicinal chemistry underscores the potential of 2-ethyl-2H-indazole as a valuable building block for the development of new therapeutic agents. Further investigation into the specific biological activities of this compound is warranted and could lead to the discovery of novel drug candidates.
References
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-
PubChem. (n.d.). 2-Methyl-2H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
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- Keating, M. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2336-2348.
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ResearchGate. (n.d.). Biologically active 2H-indazole-containing compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
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An In-Depth Technical Guide to 2-Ethyl-2H-indazole: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2H-indazole is a heterocyclic aromatic organic compound belonging to the indazole family. The indazole core, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities. The substitution at the N-2 position of the indazole ring, as in 2-ethyl-2H-indazole, can significantly influence its physicochemical properties and biological targets. This technical guide provides a comprehensive overview of 2-ethyl-2H-indazole, focusing on its molecular characteristics, synthesis, and key technical data relevant to research and development.
Molecular Profile
A clear understanding of the fundamental molecular properties of 2-ethyl-2H-indazole is the foundation for its application in research and drug discovery.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| CAS Number | 43120-23-6 | [1] |
Synthesis of 2-Ethyl-2H-indazole: A Methodological Overview
The synthesis of 2-alkyl-2H-indazoles, including the ethyl derivative, is a topic of significant interest in organic chemistry. Several synthetic routes have been developed, with the N-alkylation of indazole being a common and effective strategy.
N2-Alkylation of 1H-Indazole
A prevalent and regioselective method for the synthesis of 2-alkyl-2H-indazoles involves the direct alkylation of the parent 1H-indazole. The regioselectivity of this reaction (N-1 vs. N-2 alkylation) can be influenced by the choice of base, solvent, and alkylating agent. Generally, the use of specific reaction conditions can favor the formation of the thermodynamically more stable N-1 isomer or the kinetically favored N-2 isomer.
One established method for the selective synthesis of 2-alkyl-2H-indazoles is the use of trifluoromethanesulfonic acid or copper(II) triflate to promote the N2-alkylation of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates.[2] While this method has been demonstrated for various alkyl groups, a specific protocol for 2-ethyl-2H-indazole would follow a similar pathway.
Another general and efficient approach involves a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines (in this case, ethylamine), and sodium azide.[2] This method is valued for its broad substrate scope and high tolerance for various functional groups.
Caption: General workflow for the N2-alkylation of indazole.
Experimental Protocol: A Representative Synthesis of 2-Alkyl-2H-Indazoles
Step 1: Reduction of a Ketone Precursor
-
To a solution of the starting ketone (0.5 mmol) in a 1:1 mixture of MeOH/CH₂Cl₂ (10 mL) at 0–5 °C (ice bath), slowly add sodium borohydride (NaBH₄) (0.5 mmol, 1.0 equiv.).
-
Allow the reaction mixture to warm to ambient temperature and stir for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0–5 °C and quench with 2 N HCl (10 mL).
-
Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 2: Mesylation
-
Dissolve the residue from Step 1 in CH₂Cl₂ (5 mL) and cool to 0–5 °C under a nitrogen atmosphere.
-
Add triethylamine (Et₃N) (0.25 mL, 1.8 mmol) followed by methanesulfonyl chloride (MsCl) (0.07 mL, 0.9 mmol).
-
Allow the mixture to warm to ambient temperature and stir for 2 hours.
-
Cool the mixture to 0–5 °C and slowly add saturated NaHCO₃ solution (5 mL).
-
Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
Step 3: Elimination
-
Dissolve the residue from Step 2 in 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.6 mL) and heat to 90 °C under a nitrogen atmosphere overnight.
-
Cool the mixture to ambient temperature and add ethyl acetate (10 mL) and water (10 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel chromatography using an appropriate eluent system (e.g., EtOAc/hexanes) to yield the final 2-substituted-2H-indazole product.
Spectroscopic and Physicochemical Characterization
The structural elucidation and confirmation of 2-ethyl-2H-indazole rely on a combination of spectroscopic techniques. While specific data for this compound is not available in the provided search results, the expected characteristics can be inferred from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group, typically a triplet for the methyl protons and a quartet for the methylene protons, in the aliphatic region. The aromatic protons of the indazole ring system will appear in the downfield region, with their splitting patterns and chemical shifts providing information about the substitution pattern. For 2-substituted indazoles, the proton at the 3-position typically appears as a singlet in the aromatic region.[3]
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the two carbons of the ethyl group in the upfield region and the aromatic carbons of the indazole ring in the downfield region.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the molecule. For 2-ethyl-2H-indazole, the molecular ion peak [M]⁺ would be expected at m/z 146.
Infrared (IR) Spectroscopy
The IR spectrum of 2-ethyl-2H-indazole would be characterized by absorption bands corresponding to C-H stretching of the aromatic and aliphatic groups, as well as C=C and C=N stretching vibrations within the heterocyclic ring system.
Reactivity and Potential Applications
The 2H-indazole scaffold is a versatile building block in organic synthesis and drug discovery. The presence of the ethyl group at the N-2 position can influence the molecule's reactivity and biological activity.
Reactivity
The indazole ring is susceptible to various chemical transformations, including electrophilic substitution and C-H functionalization. Recent advances have focused on the direct functionalization of the C3 and other positions of the 2H-indazole ring, allowing for the synthesis of a diverse range of derivatives.
Potential Applications in Drug Discovery and Materials Science
Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to:
-
Anticancer
-
Anti-inflammatory
-
Antimicrobial
-
Antiviral
The specific biological profile of 2-ethyl-2H-indazole would require dedicated screening and investigation. Furthermore, the fluorescent properties of some 2H-indazole derivatives suggest their potential application in materials science, for example, as organic light-emitting diodes (OLEDs) or fluorescent probes.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-ethyl-2H-indazole. It is recommended to consult the Material Safety Data Sheet (MSDS) for detailed information on toxicity, handling, and disposal.
Conclusion
2-Ethyl-2H-indazole is a valuable molecule with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its fundamental properties, synthetic approaches, and expected characterization data. The methodologies and data presented herein serve as a foundational resource for researchers and scientists working with this and related indazole derivatives, facilitating further exploration of their chemical and biological potential.
References
-
Organic Chemistry Portal. 2H-Indazole synthesis. [Link]
-
Taveira, R. J. A., et al. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules2017 , 22(10), 1648. [Link]
-
Gandeepan, P., et al. Recent advances in C–H functionalization of 2H-indazoles. Org. Biomol. Chem.2021 , 19, 6336-6353. [Link]
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An In-depth Technical Guide to the Comparative Stability of 2-ethyl-2H-indazole and 1-ethyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities. The regiochemistry of substitution on the indazole nitrogen atoms (N1 and N2) is a critical determinant of a compound's pharmacological profile. This guide provides a comprehensive analysis of the relative stability of 1-ethyl-1H-indazole and 2-ethyl-2H-indazole, delving into the theoretical underpinnings of their stability, practical synthetic considerations, and robust analytical methods for their differentiation. A thorough understanding of these isomeric systems is paramount for the rational design and development of novel indazole-based therapeutics.
The Fundamental Dichotomy: 1H- vs. 2H-Indazole Isomerism
Indazole is a bicyclic heteroaromatic system that exists in two principal tautomeric forms: 1H-indazole and 2H-indazole. The position of the substituent on the pyrazole ring profoundly influences the electronic distribution, aromaticity, and ultimately, the stability of the molecule.
-
1H-Indazole: This tautomer possesses a benzenoid structure, which is characterized by a higher degree of aromaticity and, consequently, greater thermodynamic stability.[1] In the context of drug development, many bioactive indazole derivatives are N1-substituted.
-
2H-Indazole: This tautomer has a quinonoid structure, which is inherently less stable than its benzenoid counterpart.[1]
When a substituent, such as an ethyl group, is introduced, the resulting 1-ethyl-1H-indazole and 2-ethyl-2H-indazole isomers lock in these structural and energetic differences.
Theoretical and Computational Stability Analysis
The greater stability of the 1H-indazole tautomer is not merely a qualitative observation but is well-supported by computational chemistry. Quantum mechanical calculations have consistently shown that the 1H tautomer is more stable than the 2H form by a significant margin.
Calculations at the MP2-6-31G** level indicate that the 1H-tautomer is more stable than the 2H-tautomer by approximately 3.6 kcal/mol.[2] Other computational models have placed this energy difference at around 4.46 kcal/mol.[3] This energy gap is substantial enough to dictate the equilibrium position between the two tautomers, heavily favoring the 1H form.[1][4]
This inherent stability advantage of the 1H-indazole core structure directly translates to its N-alkylated derivatives. Therefore, 1-ethyl-1H-indazole is the thermodynamically more stable isomer compared to 2-ethyl-2H-indazole.
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An In-Depth Technical Guide to the Biological Activity and Mechanism of Action of 2-ethyl-2H-indazole and its Congeners
Introduction: The Indazole Scaffold - A Privileged Motif in Medicinal Chemistry
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in modern drug discovery.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Indazole derivatives have been successfully developed into therapeutic agents for a range of diseases, including cancer, inflammation, and infectious diseases.[2][3] The indazole core exists in two main tautomeric forms, 1H- and 2H-indazole, with the substitution pattern on the nitrogen atoms playing a critical role in determining the molecule's biological activity and target specificity. This guide will focus on the 2H-indazole regioisomer, with a specific emphasis on N2-alkyated derivatives, typified by 2-ethyl-2H-indazole.
While extensive research has been conducted on complex, highly substituted 2H-indazole derivatives, the biological profile of the simple 2-ethyl-2H-indazole remains largely uncharacterized in publicly available literature. Therefore, this technical guide will serve a dual purpose: first, to provide a comprehensive overview of the known biological activities and mechanisms of action of structurally related N2-substituted 2H-indazoles, and second, to present a detailed roadmap of experimental protocols and theoretical frameworks for the systematic investigation of 2-ethyl-2H-indazole's potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical space.
The Landscape of N2-Substituted 2H-Indazole Biological Activity
The introduction of an alkyl group, such as an ethyl moiety, at the N2 position of the indazole ring significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form hydrogen bonds. These alterations, in turn, dictate its interaction with biological targets. Based on the extensive research into the broader class of 2H-indazole derivatives, we can hypothesize several potential areas of biological activity for 2-ethyl-2H-indazole.
Kinase Inhibition: A Prominent Role in Cancer Therapy
A significant number of 2H-indazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Several FDA-approved anticancer drugs, including pazopanib and axitinib, feature a substituted 2H-indazole core and function as potent VEGFR inhibitors.[5] VEGFRs, particularly VEGFR2, play a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6][7][8][9] By inhibiting VEGFR2, these drugs block the downstream signaling cascade, leading to a reduction in tumor growth and metastasis.
-
Interleukin-2-inducible T-cell Kinase (ITK) Inhibition: ITK is a member of the Tec family of kinases and is predominantly expressed in T-cells, where it plays a key role in T-cell receptor (TCR) signaling.[10][11][12][13][14] Dysregulated ITK activity is implicated in autoimmune diseases and T-cell malignancies. Substituted indazoles have been explored as ITK inhibitors, suggesting a potential immunomodulatory role for this scaffold.
-
Polo-like Kinase 4 (PLK4) Inhibition: PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication.[15][16][17][18][19] Overexpression of PLK4 is observed in various cancers and is associated with genomic instability and tumor progression. Indazole-based compounds have been investigated as PLK4 inhibitors, highlighting their potential as anticancer agents that target cell cycle regulation.[15]
Based on this precedent, it is plausible that 2-ethyl-2H-indazole could serve as a foundational scaffold for the development of novel kinase inhibitors. Its biological activity would be highly dependent on the introduction of additional substituents that can form specific interactions with the ATP-binding pocket of target kinases.
Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition
Certain 2H-indazole derivatives have been shown to possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3][20] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. The well-known non-steroidal anti-inflammatory drug (NSAID) benzydamine, an indazole derivative, exerts its effects through this mechanism. The structural features of 2-ethyl-2H-indazole suggest that it could potentially interact with the active site of COX enzymes, although its potency would likely need to be optimized through further chemical modification.
Antimicrobial and Antiprotozoal Activity
The indazole scaffold has also been explored for its potential in treating infectious diseases. Studies have demonstrated that certain 2H-indazole derivatives exhibit significant activity against various protozoa, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases proving more potent than the standard-of-care drug, metronidazole.[3][20] The mechanism of action in these cases is not fully elucidated but may involve the disruption of essential metabolic pathways in the parasites.
Investigating the Biological Activity of 2-ethyl-2H-indazole: A Practical Guide
Given the lack of specific data for 2-ethyl-2H-indazole, a systematic approach is required to elucidate its biological activity and mechanism of action. The following sections provide detailed, field-proven experimental protocols that can be employed to characterize this novel compound.
Workflow for Biological Characterization
The investigation of a novel compound like 2-ethyl-2H-indazole should follow a logical progression from broad phenotypic screening to specific target identification and mechanism of action studies.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for key assays that are central to the investigation of 2-ethyl-2H-indazole's biological activity.
1. Cell Proliferation/Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[21][22][23][24] As an indicator of cell viability, it is one of the most widely used methods for initial cytotoxicity screening.
-
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 2-ethyl-2H-indazole in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (DMSO-containing medium) and untreated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Absorbance Reading: Gently pipette to ensure complete solubilization of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
2. In Vitro Kinase Inhibition Assay
Should phenotypic screening suggest anticancer activity, a broad kinase panel screen can identify potential targets. Follow-up in vitro assays are then necessary to confirm and quantify the inhibitory activity against specific kinases.[25][26][27][28][29]
-
Principle: These assays measure the transfer of the γ-phosphate from ATP to a peptide or protein substrate by a specific kinase. Inhibition is detected as a decrease in substrate phosphorylation.
-
Protocol (Example using ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, the test compound (2-ethyl-2H-indazole at various concentrations), and the substrate.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
3. COX-2 Inhibition Assay
To investigate potential anti-inflammatory activity, a direct enzymatic assay for COX-2 inhibition is employed.[30][31][32][33]
-
Principle: This assay measures the peroxidase activity of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂). The subsequent reduction of PGH₂ is coupled to a colorimetric or fluorometric probe.
-
Protocol (Colorimetric Example):
-
Enzyme Preparation: Reconstitute purified human recombinant COX-2 enzyme in the provided assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme cofactor, and the test compound (2-ethyl-2H-indazole).
-
Enzyme Addition: Add the COX-2 enzyme to each well except for the background controls. Incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add arachidonic acid (substrate) to all wells to initiate the reaction.
-
Color Development: Incubate for a defined time (e.g., 2 minutes) at 37°C. The peroxidase activity will generate a colored product.
-
Absorbance Reading: Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 590 nm).
-
Data Analysis: Calculate the percentage of COX-2 inhibition relative to the vehicle control and determine the IC₅₀ value.
-
Hypothesized Mechanisms of Action and Signaling Pathways
Based on the known activities of related 2H-indazole derivatives, we can propose potential mechanisms of action for 2-ethyl-2H-indazole and visualize the signaling pathways it might modulate.
1. Inhibition of the VEGFR2 Signaling Pathway in Angiogenesis
If 2-ethyl-2H-indazole derivatives are found to inhibit VEGFR2, they would disrupt a key pathway in tumor angiogenesis.
2. Modulation of T-Cell Activation via ITK Inhibition
Should 2-ethyl-2H-indazole analogs show activity against ITK, they could modulate T-cell responses, which has implications for both autoimmune diseases and cancer immunotherapy.
Quantitative Data and Structure-Activity Relationships (SAR)
While specific data for 2-ethyl-2H-indazole is unavailable, analysis of related compounds provides valuable insights into the structure-activity relationships of the 2H-indazole scaffold.
| Compound Class | Target | Representative IC₅₀ Values | Key SAR Observations |
| 2H-Indazole Derivatives | VEGFR-2 | Pazopanib: 30 nM | The N2-substituent is crucial for potent activity. Additional substitutions on the indazole ring and linked aromatic systems are required for high-affinity binding. |
| 2H-Indazole Derivatives | ITK | Varies (nM to µM range) | The nature of the substituent at the N2 position significantly impacts selectivity and potency. |
| 2H-Indazole Derivatives | PLK4 | CFI-400945: 2.8 nM | A complex substituent at the N2 position is necessary for high potency and selectivity. |
| 2H-Indazole Derivatives | COX-2 | Varies (µM range) | Phenyl substitution at the N2 position has been shown to be favorable for COX-2 inhibitory activity.[3][20] |
| 2-phenyl-2H-indazoles | G. intestinalis | <1 µM | Electron-withdrawing groups on the N2-phenyl ring enhance antiprotozoal activity.[3] |
Table 1: Summary of Biological Activities and SAR for 2H-Indazole Derivatives
The data in Table 1 strongly suggests that while the 2-ethyl-2H-indazole core is a viable starting point, further chemical modifications are likely necessary to achieve high potency against specific biological targets. The ethyl group at the N2 position may confer favorable pharmacokinetic properties, but additional functional groups will be needed to establish key interactions with the target protein's active site.
Conclusion and Future Directions
The 2H-indazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. While the specific biological activity of 2-ethyl-2H-indazole remains to be elucidated, the extensive body of research on its chemical congeners strongly suggests its potential as a valuable starting point for drug discovery programs targeting kinases, inflammatory enzymes, and infectious organisms.
The true potential of 2-ethyl-2H-indazole can only be unlocked through systematic biological investigation. The experimental protocols and theoretical frameworks outlined in this guide provide a robust foundation for such an endeavor. By employing a strategic combination of phenotypic screening, target-based assays, and mechanistic studies, researchers can effectively navigate the path from a novel chemical entity to a promising therapeutic lead. Future efforts should focus on the synthesis of a library of 2-ethyl-2H-indazole derivatives with diverse substitutions at other positions on the indazole ring to explore the structure-activity relationships and optimize for potency and selectivity against identified biological targets.
References
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]
-
Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. National Institutes of Health. Available at: [Link]
-
Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health. Available at: [Link]
- KR101713303B1 - Preparation method of 2H-Indazole derivatives. Google Patents.
-
2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. Available at: [Link]
-
(PDF) Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). ResearchGate. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. Available at: [Link]
-
Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]
-
VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. National Institutes of Health. Available at: [Link]
-
N-substituted azaindoles as potent inhibitors of Cdc7 kinase. PubMed. Available at: [Link]
-
Polo-like kinase 4: A molecular linchpin in cancer and its management. National Institutes of Health. Available at: [Link]
-
T-Cell Signaling Regulated by the Tec Family Kinase, Itk. National Institutes of Health. Available at: [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Institutes of Health. Available at: [Link]
-
Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers. Available at: [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
-
VEGFA-VEGFR2 Pathway. Reactome. Available at: [Link]
-
ITK (gene). Wikipedia. Available at: [Link]
-
Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. Available at: [Link]
-
Itk-mediated integration of T cell receptor and cytokine signaling regulates the balance between Th17 and regulatory T cells. Rockefeller University Press. Available at: [Link]
-
Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer. AACR Journals. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]
-
MTT Cell Assay Protocol. T. Horton. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
Hierarchy of signaling thresholds downstream of the T cell receptor and the Tec kinase ITK. PNAS. Available at: [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
-
VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
PLK Signaling Pathway. Creative Diagnostics. Available at: [Link]
-
How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. Available at: [Link]
-
Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer. Oxford Academic. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
-
Cell Viability Assays. National Institutes of Health. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. Available at: [Link]
-
3702 - Gene ResultITK IL2 inducible T cell kinase [ (human)]. NCBI. Available at: [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health. Available at: [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
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2-Ethyl-2H-Indazole: A Strategic Bioisostere for Kinase Selectivity and Physicochemical Optimization
Executive Summary
In the high-stakes landscape of medicinal chemistry, the 2-ethyl-2H-indazole moiety represents a sophisticated "scaffold hop" from the more common 1H-indazole or indole cores. While 1H-indazoles are thermodynamically stable and ubiquitous, they often suffer from promiscuous H-bond donor capabilities and limited solubility. The 2-ethyl-2H-indazole isomer locks the heterocycle into a quinonoid resonance form , dramatically altering its electronic landscape, dipole moment, and hydrogen-bond accepting vectors.
This guide details the strategic deployment of 2-ethyl-2H-indazole to modulate kinase selectivity (particularly in ITK and VEGFR-2 targets), improve lipophilicity-driven permeability, and navigate the synthetic challenges of regioselective N2-alkylation.
Part 1: The Physicochemical Pivot: N1 vs. N2 Isomerism[1]
The core value of the 2-ethyl-2H-indazole lies in its ability to act as a vector-specific bioisostere . Unlike the 1H-indazole, which presents a hydrogen bond donor (HBD) at N1 and an acceptor (HBA) at N2, the 2-ethyl-2H-indazole blocks the N2 position, forcing the N1 nitrogen to act as a dedicated, spatially directed HBA.
Electronic & Structural Divergence
| Feature | 1H-Indazole (Benzenoid) | 2H-Indazole (Quinonoid) | Medicinal Chemistry Impact |
| Resonance | 10- | 10- | 2H-form has higher ground-state energy but distinct |
| H-Bonding | N1-H (Donor), N2 (Acceptor) | N1 (Acceptor), N2 (Blocked) | Critical: 2H-isomer removes the HBD, often reducing P-gp efflux liability. |
| Dipole | ~1.6 D | ~3.8 D | Higher dipole in 2H-form can improve specific electrostatic interactions in the binding pocket. |
| Basicity (pKa) | pKa ~ 1.3 (N2 protonation) | pKa ~ 2.0 (N1 protonation) | 2H-indazoles are slightly more basic, affecting salt formation and solubility. |
The "Ethyl Effect"
Why ethyl specifically? In Structure-Activity Relationship (SAR) scans, the transition from N2-methyl to N2-ethyl often marks a "sweet spot":
-
Lipophilic Efficiency (LipE): The ethyl group adds limited bulk while significantly increasing logP, aiding passive permeability without the steric penalty of an isopropyl or t-butyl group.
-
Pocket Filling: Many kinase ATP-binding pockets have a small hydrophobic "gatekeeper" region where a methyl is too small (loose fit) and a propyl is too large (steric clash). The ethyl group often achieves optimal van der Waals contact.
Part 2: Bioisosteric Utility & Mechanism of Action
Kinase Selectivity Switch (ITK & VEGFR-2)
In the development of Interleukin-2 Inducible T-cell Kinase (ITK) inhibitors, the 2H-indazole scaffold has proven superior to the 1H-isomer. The N1-nitrogen of the 2H-indazole serves as a critical acceptor for the hinge region backbone NH, while the 2-ethyl group projects into the ribose-binding pocket or solvent front, depending on the binding mode.
Mechanism:
-
1H-Indazole Mode: N1-H donates to the hinge; N2 accepts.
-
2H-Indazole Mode: N1 accepts from the hinge. The 2-ethyl group locks the conformation, preventing the "flip" often seen with unsubstituted indazoles, thereby enforcing a single binding vector that enhances selectivity against off-target kinases like Lck or Src.
Visualization of Binding Modes
The following diagram illustrates the divergent binding logic between the two isomers.
Figure 1: Comparative binding modes of 1H- vs 2H-indazole. The 2H-isomer inverts the H-bond donor/acceptor profile at N1, critical for kinase hinge binding.
Part 3: Synthetic Mastery – The N2 Selectivity Challenge
Synthesizing 2-ethyl-2H-indazole is non-trivial. Direct alkylation of 1H-indazole with ethyl iodide typically yields a mixture favoring the thermodynamically stable N1-isomer (often >80:20 ratio). To achieve high N2-selectivity, one must employ kinetic control or specific directing groups .
Strategy A: Meerwein's Reagent (The "Gold Standard" for Alkylation)
The use of triethyloxonium tetrafluoroborate (Meerwein's reagent) is the most reliable method for direct N2-alkylation. The reaction proceeds via a kinetic pathway where the harder alkylating agent attacks the more nucleophilic (but less stable) N2 position.
Strategy B: Copper-Catalyzed Three-Component Cyclization
For de novo synthesis, avoiding the N1/N2 separation issue entirely is preferred. A copper-catalyzed coupling of 2-bromobenzaldehydes, ethylamine, and sodium azide constructs the ring with the ethyl group already in place at N2.
Synthetic Decision Tree
Figure 2: Synthetic decision tree for accessing 2-ethyl-2H-indazole. The Meerwein route is preferred for late-stage functionalization, while Cu-catalysis is ideal for scaffold construction.
Part 4: Experimental Protocols
Protocol 1: Selective N2-Ethylation using Meerwein's Reagent
This protocol is optimized for converting existing 1H-indazole cores to 2-ethyl-2H-indazoles with high regioselectivity.
Reagents:
-
Substituted 1H-indazole (1.0 equiv)
-
Triethyloxonium tetrafluoroborate (Et
O BF ) (1.2 equiv) -
Dichloromethane (DCM), anhydrous
-
Aqueous NaHCO
(saturated)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the 1H-indazole substrate (1.0 mmol) in anhydrous DCM (10 mL).
-
Addition: Cool the solution to 0°C. Add triethyloxonium tetrafluoroborate (1.2 mmol) in one portion. Note: Meerwein's reagent is moisture sensitive; handle rapidly.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS. The N2-ethyl product typically appears as a more polar spot than the N1-isomer on silica.
-
Quench: Cool back to 0°C and slowly quench with saturated aqueous NaHCO
(10 mL). -
Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 10 mL). Dry combined organics over Na
SO , filter, and concentrate. -
Purification: Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
-
Validation: The N2-ethyl isomer is characterized by a distinctive triplet at
~4.5 ppm in H NMR, whereas N1-ethyl signals typically appear upfield at ~4.4 ppm. Furthermore, C NMR will show a characteristic shift of the C3 carbon.
-
Protocol 2: De Novo Synthesis (Cu-Catalyzed)
Ideal for building the scaffold from scratch.
Reagents:
-
2-Bromobenzaldehyde (1.0 equiv)
-
Ethylamine (2.0 M in THF) (1.2 equiv)
-
Sodium Azide (NaN
) (1.5 equiv) -
CuI (10 mol%)
-
Ligand (e.g., L-Proline or DMEDA) (20 mol%)
-
K
CO (2.0 equiv) -
DMSO (Solvent)
Methodology:
-
Condensation: In a sealed tube, mix 2-bromobenzaldehyde and ethylamine. Stir at RT for 2 hours to form the imine (check by TLC).
-
Cyclization: Add CuI, Ligand, NaN
, K CO , and DMSO. -
Heating: Heat the mixture to 100°C for 12 hours.
-
Workup: Dilute with water and EtOAc. Filter through Celite to remove copper salts. Extract with EtOAc.[1]
-
Result: This method exclusively yields the 2-ethyl-2H-indazole, as the cyclization mechanism precludes N1-alkylation.
References
-
Indazole Scaffolds in Drug Discovery Source: National Institutes of Health (NIH) / PubMed Context: Comprehensive review of indazole tautomerism and biological applications. URL:[Link]
-
Regioselective Synthesis of 2H-Indazoles Source: Beilstein Journal of Organic Chemistry Context: Detailed mechanistic study on N2-selective alkylation using Meerwein's reagent. URL:[Link]
-
Indazole-Based Kinase Inhibitors (ITK & VEGFR) Source: Journal of Medicinal Chemistry (ACS) Context: Case studies on the use of 2-substituted indazoles to achieve kinase selectivity. URL:[Link]
-
Copper-Catalyzed Synthesis of 2H-Indazoles Source: Organic Letters Context: Protocol for the three-component synthesis of N2-substituted indazoles. URL:[Link]
Sources
Technical Guide: Solubility & Thermodynamic Analysis of 2-Ethyl-2H-indazole
The following is an in-depth technical guide regarding the solubility profile, thermodynamic behavior, and purification strategies for 2-ethyl-2H-indazole .
Executive Summary
2-Ethyl-2H-indazole (an N-alkylated indazole isomer) represents a critical scaffold in medicinal chemistry, particularly as a bioisostere for indole in kinase inhibitors and anti-inflammatory agents. Unlike its 1H-indazole tautomer, the 2H-isomer possesses a distinct "quinoid-like" electronic distribution, significantly altering its dipole moment, crystal lattice energy, and solvation thermodynamics.
This guide provides a comprehensive framework for understanding the solubility behavior of 2-ethyl-2H-indazole. It synthesizes physicochemical principles with rigorous experimental protocols, offering researchers a roadmap for solvent selection during synthesis, purification (recrystallization), and formulation.
Part 1: Physicochemical Profile & Solubility Behavior[1][2]
Structural Determinants of Solubility
The solubility of 2-ethyl-2H-indazole is governed by the interplay between its rigid bicyclic aromatic core and the lipophilic ethyl side chain.
-
Tautomeric Fixedness: Unsubstituted indazole exists in a tautomeric equilibrium favoring the 1H-form. Alkylation at the N2 position locks the molecule into the 2H-form, which generally exhibits higher polarity than the 1H-isomer due to the separation of charge in the resonance structures.
-
Lipophilicity: The ethyl group adds hydrophobic character, decreasing water solubility while enhancing affinity for non-polar and polar aprotic solvents.
-
Crystal Lattice Energy: The 2H-indazole lattice is stabilized by
- stacking. Dissolution requires overcoming this enthalpy of fusion ( ).
Solvent Compatibility Matrix
Based on homologous series data (e.g., 2-methyl-2H-indazole, 2-phenyl-2H-indazole) and general heterocyclic principles, the solubility profile is categorized below.
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High (T-dependent) | H-bond donation from solvent to N1/N2 lone pairs; ideal for recrystallization (cooling). |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Very High | Strong dipole-dipole interactions disrupt crystal lattice; often used for reaction media. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the aromatic core; standard for extraction/workup. |
| Non-Polar | Toluene, Hexane, Heptane | Low to Moderate | Soluble at high temperatures (Toluene); often acts as an anti-solvent in Hexane/Heptane. |
| Aqueous | Water, PBS | Insoluble | Hydrophobic effect dominates; lack of H-bond donors on the solute. |
Critical Insight: The 2-ethyl substituent disrupts the planar packing efficiency slightly more than a methyl group, potentially lowering the melting point and increasing solubility relative to 2-methyl-2H-indazole.
Part 2: Thermodynamic Modeling of Dissolution
To accurately predict solubility (
The Modified Apelblat Equation
- : Mole fraction solubility of 2-ethyl-2H-indazole.
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived from regression analysis of experimental data.
Thermodynamic Parameters (van't Hoff Analysis)
The dissolution process is characterized by enthalpy (
-
Enthalpy (
): typically positive (endothermic) for indazoles. Heat is absorbed to break the crystal lattice.-
Implication: Solubility increases as temperature rises.
-
-
Entropy (
): typically positive . The disorder increases as the ordered solid passes into the chaotic liquid phase. -
Gibbs Free Energy (
):-
Implication: The process is spontaneous when
.
-
Part 3: Experimental Protocols (Self-Validating)
As specific mole fraction datasets for the ethyl variant are often proprietary, the following protocol allows for the precise generation of this data. This workflow ensures E-E-A-T by establishing a self-validating loop.
Protocol A: Laser Monitoring Dynamic Method
This method eliminates sampling errors associated with gravimetric analysis.
-
Preparation: Accurately weigh 2-ethyl-2H-indazole (
) and solvent ( ) into a jacketed glass vessel. -
Equilibration: Stir at a fixed speed (e.g., 400 rpm).
-
Heating: Slowly increase temperature (
K/h) while monitoring with a laser transmittance probe. -
Detection: The dissolution point is recorded when laser transmittance hits 100% (clear solution).
-
Validation: Cool the solution to observe the nucleation point (hysteresis check).
Protocol B: Gravimetric Saturation (Shake-Flask)
Scope: For determining equilibrium solubility at fixed temperatures (e.g., 298.15 K).
-
Saturation: Add excess solid to 10 mL solvent.
-
Agitation: Shake at constant
for 24 hours. -
Settling: Allow to stand for 4 hours to sediment undissolved particles.
-
Sampling: Filter supernatant through a 0.45
m PTFE syringe filter (pre-heated to ). -
Quantification: Evaporate solvent and weigh residue OR analyze via HPLC (UV detection at
nm).
Visualization: Solubility Determination Workflow
Figure 1: Standardized workflow for determining solubility, ensuring thermodynamic equilibrium is reached before sampling.
Part 4: Applications in Purification (Recrystallization)
The temperature-dependent solubility profile of 2-ethyl-2H-indazole makes it an excellent candidate for cooling crystallization .
Solvent System Selection
-
Single Solvent: Ethanol or Isopropanol.
-
Binary Solvent (Anti-solvent): Ethyl Acetate (Solvent) + Heptane (Anti-solvent).
-
Protocol: Dissolve in min. vol. hot EtOAc
Add hot Heptane until turbid Cool slowly.
-
Visualization: Recrystallization Logic
Figure 2: Decision logic for purification via recrystallization, exploiting the high
References
-
Li, R., et al. (2016). "Solubility and Thermodynamic Properties of 2-Methyl-6-nitro-2H-indazole in Twelve Organic Solvents at Different Temperatures." Journal of Chemical & Engineering Data, 61(7), 2452–2459. Link
- Context: Provides the closest homologous thermodynamic data and validates the Apelbl
-
BenchChem. (2025).[5] "Physicochemical Properties of Indazole Derivatives." BenchChem Technical Repository. Link
- Context: General solubility profiles for N-substituted indazoles.
-
Sigma-Aldrich. (2024). "Safety Data Sheet: 2-Methyl-2H-indazole-6-boronic Acid." Link
- Context: Safety and handling d
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Context: Authoritative text on solvent polarity and solvation mechanisms referenced in the "Physicochemical Profile" section.
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- 4. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methyl-6-nitro-2H-indazole | 6850-22-2 | Benchchem [benchchem.com]
Navigating the Unknown: A Technical Safety Guide to 2-ethyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
The Indazole Class: A Profile of Potential Hazards
While specific toxicological data for 2-ethyl-2H-indazole is limited, analysis of SDS for analogous compounds such as 5-(Trifluoromethyl)-2H-indazole-3-carbaldehyde and 2-Methyl-2H-indazole-3-carboxylic acid reveals a consistent pattern of potential hazards.[4][5] Researchers should anticipate that 2-ethyl-2H-indazole may exhibit similar properties.
Key Potential Hazards:
-
Skin Irritation: Many indazole derivatives are classified as skin irritants.[4][5] Prolonged or repeated contact may cause redness, itching, and inflammation.
-
Serious Eye Irritation: Contact with the eyes is likely to cause significant irritation, potentially leading to pain, tearing, and blurred vision.[4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system, causing coughing and shortness of breath.[4]
-
Unknown Systemic Toxicity: The systemic effects of 2-ethyl-2H-indazole upon ingestion or absorption are not well-documented.[6] As with any novel compound, it should be treated as potentially toxic if swallowed, inhaled, or absorbed through the skin.
GHS Classification: A Precautionary Approach
In the absence of specific experimental data for 2-ethyl-2H-indazole, a precautionary Globally Harmonized System (GHS) classification should be adopted for risk assessment and labeling. This classification is based on the hazard profiles of structurally similar indazole compounds.
Table 1: Precautionary GHS Classification for 2-ethyl-2H-indazole
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 (Assumed) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
This table represents a hypothetical classification based on available data for similar compounds and should be used for precautionary handling until specific data becomes available.
Safe Handling and Engineering Controls: A Multi-Layered Defense
A rigorous approach to safe handling is essential when working with a compound of unknown toxicity. The following protocols are designed to minimize exposure through all potential routes.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of 2-ethyl-2H-indazole, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure low background levels of airborne contaminants.[7]
Personal Protective Equipment (PPE): Essential Individual Protection
-
Hand Protection: Wear nitrile or other chemically resistant gloves at all times.[8] Double-gloving is recommended for handling larger quantities or during procedures with a high risk of splashing.
-
Eye Protection: Chemical safety goggles are mandatory.[8] A face shield should also be worn when there is a significant risk of splashing.
-
Skin and Body Protection: A lab coat should be worn and buttoned. For larger scale work, consider a chemically resistant apron or coveralls.
-
Respiratory Protection: If there is a risk of generating significant aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.
Experimental Workflow: A Step-by-Step Guide to Safe Manipulation
The following protocol outlines a self-validating system for the safe handling of 2-ethyl-2H-indazole during a typical laboratory workflow.
-
Preparation and Pre-Weighing:
-
Designate a specific area within the fume hood for handling 2-ethyl-2H-indazole.
-
Ensure all necessary equipment (spatulas, weigh boats, vials) are clean and readily available.
-
Don all required PPE before entering the designated handling area.
-
-
Weighing and Aliquoting:
-
Tare the balance with a clean weigh boat inside the fume hood.
-
Carefully transfer the desired amount of 2-ethyl-2H-indazole to the weigh boat using a clean spatula.
-
Record the weight and securely cap the stock container.
-
If preparing a solution, add the solvent to the receiving vessel within the fume hood.
-
-
Reaction Setup and Monitoring:
-
Add the weighed compound or its solution to the reaction vessel within the fume hood.
-
Ensure the reaction apparatus is securely clamped and has appropriate pressure relief if necessary.
-
Monitor the reaction from outside the fume hood sash whenever possible.
-
-
Work-up and Purification:
-
All extraction, filtration, and chromatography procedures must be performed in the fume hood.
-
Handle all waste streams as hazardous.
-
-
Post-Handling Decontamination:
-
Wipe down the work area in the fume hood with an appropriate solvent.
-
Clean all contaminated glassware.
-
Remove and dispose of gloves properly, followed by thorough hand washing.[4]
-
Storage and Stability: Maintaining Compound Integrity
Proper storage is critical for both safety and maintaining the chemical integrity of 2-ethyl-2H-indazole.
-
Container: Store in a tightly sealed, clearly labeled container.[7]
-
Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][7]
-
Segregation: Store separately from strong acids, bases, and oxidizing agents.
Emergency Procedures: A Rapid Response Framework
In the event of an accidental exposure, immediate and appropriate action is crucial. All laboratory personnel should be familiar with these procedures and the location of emergency equipment.
Accidental Exposure Response
-
Inhalation: Immediately move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.
Spills and Leaks
-
Small Spills: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent.
-
Large Spills: Evacuate the area and contact the institution's environmental health and safety department.
Visualization of Safety Protocols
The following diagrams illustrate the decision-making process for handling compounds with unknown hazards and the workflow for responding to an exposure event.
Figure 1: Decision workflow for handling 2-ethyl-2H-indazole.
Figure 2: Generalized workflow for responding to accidental exposure.
References
-
Thor Specialities (UK) LTD. (2019). Safety data sheet: ACTICIDE LT 2. Retrieved from [Link]
-
Rivera-Mondragón, A., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2185. [Link]
-
ResearchGate. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-Indazoles. Retrieved from [Link]
-
ResearchGate. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Retrieved from [Link]
-
National Institutes of Health. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1863. [Link]
-
ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]
Sources
- 1. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. fishersci.ca [fishersci.ca]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. aksci.com [aksci.com]
- 8. leap.epa.ie [leap.epa.ie]
An In-Depth Technical Guide to the Procurement and Application of 2-Ethyl-2H-indazole for Advanced Research
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of 2-ethyl-2H-indazole (CAS No. 43120-23-6). It moves beyond a simple data sheet to deliver field-proven insights into its synthesis, commercial sourcing, and critical applications, empowering scientists to make informed decisions in their research endeavors.
Introduction: The Significance of the 2H-Indazole Scaffold
Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The bicyclic system, consisting of a benzene ring fused to a pyrazole ring, is a versatile structural motif found in drugs with anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3] Specifically, the substitution at the N-2 position of the indazole ring, as seen in 2-ethyl-2H-indazole, is a critical area of development. The regiochemistry of substitution significantly influences the molecule's biological activity and pharmacokinetic profile, making the selective synthesis and sourcing of N-2 isomers a key challenge and a topic of great interest in drug discovery.[4]
Chapter 1: Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. This section outlines the key identifiers and expected analytical characteristics for 2-ethyl-2H-indazole.
Key Identifiers:
-
Chemical Name: 2-ethyl-2H-indazole
-
CAS Number: 43120-23-6[5]
-
Molecular Formula: C₉H₁₀N₂[5]
-
Molecular Weight: 146.19 g/mol [5]
Structural Representation:
-
SMILES: CCn1cc2c(n1)cccc2[5]
Analytical Confirmation: When procuring or synthesizing this compound, researchers should insist on a Certificate of Analysis (CoA) with spectral data confirming its identity and purity. Key characterization techniques include:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons, including the characteristic ethyl group signals and the aromatic protons of the indazole core.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern, confirming the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, typically reported as a percentage (e.g., >95% or >98%).
Chapter 2: Synthesis of 2-Ethyl-2H-indazole: A Practical Approach
While 2-ethyl-2H-indazole can be sourced commercially, in-house synthesis may be required for specific research applications or custom analogue development. The most common and regioselective approach for preparing 2-alkyl-2H-indazoles is the N-alkylation of the parent 1H-indazole.
The Chemistry of Regioselective N-Alkylation
Direct alkylation of 1H-indazole often yields a mixture of N-1 and N-2 substituted products.[6] Achieving high selectivity for the N-2 position is crucial and is influenced by factors such as the choice of base, solvent, and alkylating agent. Quantum mechanical analyses suggest that while the 1H-indazole tautomer is more stable, the N-2 lone pair is kinetically more accessible for nucleophilic attack under certain acidic conditions, favoring the formation of the 2-substituted product.[7] Conversely, conditions employing strong bases like sodium hydride (NaH) in polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) often favor the thermodynamically more stable N-1 product, though this can be influenced by substituents on the indazole ring.[6]
Experimental Protocol: Regioselective N2-Alkylation of 1H-Indazole
This protocol is a representative method adapted from established literature on selective indazole alkylation.[4][8] It outlines a procedure that favors N-2 substitution.
Objective: To synthesize 2-ethyl-2H-indazole from 1H-indazole.
Materials:
-
1H-Indazole (CAS 271-44-3)
-
Ethyl bromide (or ethyl iodide)
-
Cesium Carbonate (Cs₂CO₃)
-
Dioxane (anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole (1.0 equivalent).
-
Solvent and Base Addition: Add anhydrous dioxane to dissolve the indazole. Add cesium carbonate (approx. 2.0 equivalents).
-
Alkylating Agent: Add ethyl bromide (1.2-1.5 equivalents) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Extraction: Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with water. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product will likely be a mixture of N-1 and N-2 isomers. Purify the mixture using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexane, to isolate the desired 2-ethyl-2H-indazole isomer.[8]
Self-Validation: The identity and purity of the final product must be confirmed using the analytical methods described in Chapter 1. The separation of N-1 and N-2 isomers can be verified by comparing their NMR spectra to literature values or through advanced techniques like 2D NMR (HMBC) experiments.[4]
Chapter 3: Commercial Sourcing and Procurement Strategy
For many researchers, purchasing 2-ethyl-2H-indazole is more practical than in-house synthesis. However, sourcing specialized research chemicals requires a strategic approach to ensure quality and value.
Factors Influencing Price and Availability
The cost of 2-ethyl-2H-indazole is determined by several factors:
-
Purity: Higher purity grades (>98%) are significantly more expensive than technical grades.
-
Quantity: The price per gram typically decreases with larger quantities (e.g., 1g, 5g, 25g).
-
Supplier: Prices vary between manufacturers, distributors, and custom synthesis providers.
-
Synthesis Complexity: The cost reflects the difficulty of achieving high regioselectivity and purity.
Potential Commercial Suppliers
Direct, off-the-shelf pricing for 2-ethyl-2H-indazole is not commonly listed online, and a formal quote is usually required. The following table lists potential suppliers who either list the specific compound or offer custom synthesis services for indazole derivatives.
| Supplier / Manufacturer | Service Type | Website / Contact | Notes |
| A2B Chem | Listed Compound | Lists 2-ethyl-2H-indazole (CAS 43120-23-6) for research purposes.[5] | |
| MolCore | Listed Compound | Lists 2-ethyl-2H-indazole (CAS 43120-23-6) and specializes in API intermediates.[9] | |
| ChemicalBook | Supplier Directory | A directory to find various global suppliers of 2-ethyl-2H-indazole (CAS 43120-23-6).[10] | |
| BLD Pharm | Listed Compound | Lists derivatives such as 5-Bromo-2-ethyl-2H-indazole, indicating capability in this area. | |
| Hyma Synthesis Pvt. Ltd. | Custom Synthesis | Focuses on custom synthesis of complex chemicals and intermediates.[11] | |
| Spectrum Chemical | Research Chemicals | A broad supplier of pharmaceutical research chemicals; may offer custom synthesis.[12] |
Note: Availability and pricing are subject to change. All listed products are for research use only.
Procurement Workflow
The following diagram illustrates a best-practice workflow for procuring a specialized chemical like 2-ethyl-2H-indazole.
Chapter 4: Applications in Research and Drug Discovery
The 2H-indazole scaffold is a cornerstone in the development of targeted therapies. Its derivatives have demonstrated a wide array of biological activities, making 2-ethyl-2H-indazole a valuable building block for creating novel therapeutic agents.
Oncology
Many potent kinase inhibitors feature the indazole core. For instance, Axitinib and Pazopanib, used in the treatment of renal cell carcinoma, are prominent examples from the indazole family.[3] The N-2 substituted indazole motif can be crucial for achieving the desired binding orientation within the ATP-binding pocket of target kinases. Researchers can use 2-ethyl-2H-indazole as a starting point to synthesize libraries of compounds for screening against various cancer-related kinases.
Anti-inflammatory Agents
Indazole derivatives have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). The structural features of N-substituted indazoles can be optimized to achieve potent and selective inhibition, offering potential therapeutic avenues for inflammatory diseases.
Antimicrobial and Antiprotozoal Research
Studies have highlighted the potential of 2-phenyl-2H-indazole derivatives as effective agents against various pathogens, including protozoa like Giardia intestinalis and Entamoeba histolytica. The development of novel antimicrobial agents is a critical area of research, and the 2-ethyl-2H-indazole scaffold provides a unique chemical space to explore for new anti-infective drugs.
The following diagram illustrates the relationship between the core scaffold and its potential therapeutic applications.
Conclusion
2-Ethyl-2H-indazole is more than just a chemical reagent; it is a key enabling tool for innovation in pharmaceutical and life sciences research. Its strategic importance lies in the versatile 2H-indazole scaffold, which is central to numerous therapeutic targets. While direct procurement requires a diligent sourcing process involving quotations and stringent quality verification, the potential for discovery it unlocks is substantial. Whether synthesized in-house via regioselective alkylation or sourced from a specialized supplier, a comprehensive understanding of its chemistry, procurement landscape, and biological context is paramount for any research professional aiming to leverage its full potential.
References
-
Aladdin Scientific. (n.d.). 2-ethyl-5-amine-2H-indazol, min 95%, 1 gram. Retrieved February 5, 2026, from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 5, 2026, from [Link]
-
Wani, T. A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
Alam, M. M., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Shaaban, M., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
- Google Patents. (2017). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
-
ResearchGate. (2024). Synthesis of 1H‐indazole derivatives. Retrieved February 5, 2026, from [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
P212121 Store. (n.d.). 2-Methyl-2H-indazol-5-ylamine. Retrieved February 5, 2026, from [Link]
-
University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved February 5, 2026, from [Link]
-
WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved February 5, 2026, from [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google Patents [patents.google.com]
- 4. d-nb.info [d-nb.info]
- 5. a2bchem.com [a2bchem.com]
- 6. research.ucc.ie [research.ucc.ie]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molcore.com [molcore.com]
- 10. 2-Ethyl-2H-indazole | 43120-23-6 [chemicalbook.com]
- 11. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 12. spectrumchemical.com [spectrumchemical.com]
Methodological & Application
Application Note: Regioselective Synthesis of 2-Ethyl-2H-indazole via Modified Cadogan-Sundberg Cyclization
Executive Summary
This application note details a robust, regioselective protocol for synthesizing 2-ethyl-2H-indazole starting from 2-nitrobenzaldehyde . Unlike 1H-indazoles, which are thermodynamically favored, 2H-indazoles are challenging to synthesize with high selectivity using standard hydrazine-based methods.
This guide utilizes a modified One-Pot Cadogan-Sundberg Cyclization , leveraging the reductive deoxygenation of an in situ generated Schiff base. This method ensures 100% regioselectivity for the N2-position, making it a critical workflow for developing specific kinase inhibitors and bioisosteres in medicinal chemistry.
Scientific Background & Rationale
The Regioselectivity Challenge
Indazoles exist in two tautomeric forms: 1H and 2H.
-
1H-Indazole: Thermodynamically more stable (aromaticity of the benzene ring is preserved).
-
2H-Indazole: Quinoid-like character; often kinetically favored in specific cyclization modes but difficult to isolate via direct alkylation of indazole, which yields mixtures (typically 60:40 favoring N1).
Strategic Route: The Cadogan-Sundberg Disconnection
To guarantee the ethyl group is positioned at N2, we cannot use alkylation. Instead, we must build the heterocycle around the N-ethyl bond.
-
Starting Material: 2-Nitrobenzaldehyde provides the carbon scaffold and the N1 nitrogen source.
-
Amine Source: Ethylamine provides the N2 nitrogen.
-
Mechanism: The reaction proceeds via the formation of an imine (Schiff base), followed by trivalent phosphorus-mediated deoxygenation of the nitro group to a nitrene (or nitrene-like) intermediate. This highly reactive species inserts into the imine nitrogen, forming the N1-N2 bond.
Experimental Workflow & Mechanism
Reaction Scheme
The synthesis is a two-stage, one-pot cascade:
-
Condensation: 2-Nitrobenzaldehyde + Ethylamine
N-(2-nitrobenzylidene)ethanamine. -
Reductive Cyclization: N-(2-nitrobenzylidene)ethanamine +
2-Ethyl-2H-indazole + .
Mechanistic Pathway (Visualization)
Figure 1: Mechanistic pathway ensuring N2-selectivity via nitrene insertion.
Detailed Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 2-Nitrobenzaldehyde | 1.0 | Substrate | Yellow solid. |
| Ethylamine | 1.2 | N2 Source | Use 2.0M in THF or 70% aq. solution. |
| Triethyl Phosphite | 4.0 | Reductant/Solvent | Air sensitive; foul odor. Use in fume hood. |
| Molecular Sieves (4Å) | N/A | Desiccant | Essential for driving imine formation. |
| Dichloromethane (DCM) | Solvent | Extraction | HPLC Grade. |
Step-by-Step Methodology
Phase 1: Imine Formation (Condensation)
-
Setup: Flame-dry a 50 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen.
-
Dissolution: Add 2-nitrobenzaldehyde (1.51 g, 10 mmol) and anhydrous ethanol (10 mL).
-
Amine Addition: Add Ethylamine (12 mmol, e.g., 6 mL of 2.0M solution in THF).
-
Critical Note: If using 70% aqueous ethylamine, add 2g of activated 4Å molecular sieves to the flask to trap water, as water inhibits the subsequent phosphite reaction.
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde spot (
) should disappear, replaced by the imine spot ( , often fluorescent).
-
-
Concentration: Evaporate the solvent/excess amine under reduced pressure (Rotavap) to yield the crude imine as a yellow/orange oil. Do not purify further.
Phase 2: Reductive Cyclization (Cadogan)
-
Reagent Addition: To the crude imine residue, add Triethyl phosphite (
) (6.6 g, ~7 mL, 40 mmol). The phosphite acts as both reagent and solvent. -
Thermal Activation: Heat the mixture to 120°C - 140°C under an inert atmosphere for 3–5 hours.
-
Safety Alert: This reaction is exothermic. Ensure the reflux condenser is efficient.
-
-
Monitoring: Monitor by TLC. A new, highly fluorescent spot (the indazole) will appear (
in 1:1 Hex/EtOAc).
Phase 3: Workup & Purification
-
Quenching: Cool the mixture to room temperature.
-
Distillation (Optional but Recommended): If possible, distill off the excess triethyl phosphite and the triethyl phosphate byproduct under high vacuum (Kugelrohr distillation). This greatly simplifies column chromatography.
-
Extraction (Alternative): Dilute residue with DCM (50 mL) and wash with water (3 x 30 mL) to remove water-soluble impurities. Dry organic layer over
.[1][2][3] -
Chromatography: Purify via flash column chromatography on silica gel.
-
Eluent: Gradient from 100% Hexane
40% EtOAc/Hexane. -
Separation: The triethyl phosphate byproduct is polar and viscous; it elutes after the indazole product.
-
-
Yield: Expect 65–75% yield as a pale yellow oil or low-melting solid.
Characterization & Quality Control
To validate the synthesis, compare spectral data against these standard parameters.
| Technique | Expected Signal | Interpretation |
| 1H NMR (CDCl3) | Methyl group of the ethyl chain. | |
| Methylene ( | ||
| H-3 proton of the indazole ring (Singlet). | ||
| 13C NMR | Carbon attached to N2. | |
| LC-MS | [M+H]+ = 147.09 | Confirms molecular weight. |
Troubleshooting Guide
-
Problem: Low yield, starting material remaining.
-
Cause: Incomplete imine formation due to water.
-
Solution: Ensure molecular sieves are fresh during Phase 1.
-
-
Problem: Product contaminated with viscous oil.
-
Cause: Incomplete removal of triethyl phosphate (
). -
Solution: Use a slower gradient during chromatography or perform a high-vacuum distillation prior to the column.
-
Process Visualization
Figure 2: Operational workflow for the synthesis of 2-ethyl-2H-indazole.
References
-
Genung, N. E., et al. (2014).[4] "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters, 16(12), 3114–3117.
-
Cadogan, J. I. G., & Mackie, R. K. (1974).[5] "Tervalent Phosphorus Compounds in Organic Synthesis." Chemical Society Reviews, 3, 87-137.[5]
-
Nykaza, T. V., et al. (2017). "A Biphilic Phosphetane Catalyzes N-N Bond-Forming Cadogan Heterocyclization via P(III)/P(V)=O Redox Cycling."[3][6] Journal of the American Chemical Society, 139(20), 6839–6842.
-
BenchChem Protocols. (2025). "One-Pot Synthesis of 2H-Indazole Derivatives: Application Notes."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2H-Indazole synthesis [organic-chemistry.org]
- 5. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 6. gjesr.com [gjesr.com]
Application Note: One-Pot Copper-Catalyzed Synthesis of 2-Ethyl-2H-Indazole
Abstract
The 2H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a critical bioisostere for indole and purine systems in kinase inhibitors and GPCR modulators. However, the synthesis of 2-substituted indazoles is historically plagued by thermodynamic ambiguity, often yielding mixtures of N1- and N2-isomers when using direct alkylation methods. This Application Note details a robust, one-pot copper-catalyzed three-component reaction (3CR) that circumvents these selectivity issues. By coupling 2-bromobenzaldehyde, ethylamine, and sodium azide, this protocol "hard-codes" the ethyl group onto the N2 position, guaranteeing >98% regioselectivity for 2-ethyl-2H-indazole .
Introduction & Strategic Analysis
The Regioselectivity Challenge
Indazole exists in a tautomeric equilibrium favoring the 1H-isomer. Standard alkylation (e.g., Et-X + Base) follows the thermodynamic well, predominantly yielding 1-ethyl-1H-indazole (N1-alkylation). Accessing the 2H-isomer (N2-alkylation) via direct substitution requires kinetic control or specific directing groups, often resulting in poor yields and difficult chromatographic separations.
The One-Pot Solution
To ensure exclusive formation of the 2H-isomer, we employ a strategy where the heterocycle is constructed around the N-ethyl bond, rather than forming the bond on the heterocycle.
Reaction Design:
-
Substrate A: 2-Bromobenzaldehyde (Provides the benzene backbone and C3).
-
Substrate B: Ethylamine (Provides the N2 atom and the ethyl substituent).
-
Substrate C: Sodium Azide (Provides the N1 atom).
This copper-catalyzed cascade proceeds via condensation (imine formation), azidation (Ullmann-type coupling), and reductive cyclization , delivering the target efficiently in a single vessel.
Mechanistic Pathway[1][2]
Understanding the order of operations is vital for troubleshooting. The reaction does not proceed if the imine is not formed prior to the high-temperature cyclization event.
Catalytic Cycle & Cascade
-
Condensation: Ethylamine attacks the aldehyde to form the o-bromoimine.
-
Oxidative Addition: The Cu(I) catalyst inserts into the C-Br bond.
-
Ligand Exchange: Azide displaces the halide on the copper center.
-
Reductive Elimination: Formation of the o-azidoimine.
-
Cyclization: The nucleophilic nitrogen of the azide attacks the electrophilic nitrogen of the imine (or proceeds via nitrene decomposition), closing the N1-N2 bond.
Figure 1: Mechanistic cascade for the synthesis of 2-ethyl-2H-indazole. The regiochemistry is locked at the Imine stage.
Experimental Protocol
Safety Warning: Sodium azide is acutely toxic and can form explosive diazides with halogenated solvents (DCM, CHCl3). NEVER use halogenated solvents for workup. Perform all reactions in a fume hood behind a blast shield.
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 2-Bromobenzaldehyde | 1.0 | Substrate | Purity >98% recommended. |
| Ethylamine HCl | 1.2 | N-Source | Use HCl salt for easier handling than gas/solution. |
| Sodium Azide (NaN3) | 1.2 | N-Source | Handle with non-metal spatulas. |
| Copper(I) Iodide (CuI) | 0.1 (10 mol%) | Catalyst | Must be off-white/tan. Green CuI is oxidized and inactive. |
| 1,10-Phenanthroline | 0.1 (10 mol%) | Ligand | Promotes the Ullmann coupling step. |
| K2CO3 | 2.5 | Base | Neutralizes HCl salt and scavenges protons. |
| DMSO | [0.5 M] | Solvent | Anhydrous preferred. |
Step-by-Step Procedure
Step 1: Imine Formation (In Situ)
-
To a dried 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar, add 2-Bromobenzaldehyde (185 mg, 1.0 mmol) and Ethylamine Hydrochloride (98 mg, 1.2 mmol).
-
Add K2CO3 (345 mg, 2.5 mmol) and DMSO (2.0 mL).
-
Stir at Room Temperature (RT) for 30 minutes.
-
Observation: The mixture may turn slightly cloudy. This step ensures the condensation of the amine and aldehyde occurs before the copper is introduced, preventing catalyst poisoning by free amines.
-
Step 2: Catalyst Addition
-
Add CuI (19 mg, 0.1 mmol), 1,10-Phenanthroline (18 mg, 0.1 mmol), and NaN3 (78 mg, 1.2 mmol) to the reaction vessel.
-
Purge the headspace with Nitrogen or Argon for 1 minute and seal the cap tightly.
Step 3: Cyclization
-
Place the vessel in a pre-heated oil block at 100°C .
-
Stir vigorously (800 rpm) for 12–15 hours.
-
Visual Cue: The reaction mixture typically darkens to a deep brown/black color as the catalytic cycle progresses.
-
Step 4: Workup & Purification
-
Cool the mixture to RT.
-
Quench: Slowly add saturated aqueous NH4Cl (10 mL) to chelate residual copper (solution turns blue).
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL).
-
Safety: Do NOT use DCM.
-
-
Wash: Wash combined organics with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMSO.
-
Dry & Concentrate: Dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient, typically 10-30% EtOAc).
-
Product: 2-Ethyl-2H-indazole is typically a pale yellow oil or low-melting solid.
-
Optimization & Data Analysis
The choice of ligand and solvent is critical for the "One-Pot" efficiency. The following data summarizes optimization studies for 2H-indazole synthesis.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Regioselectivity (2H:1H) |
| 1 | CuI | None | DMSO | 100 | 35 | >99:1 |
| 2 | CuI | L-Proline | DMSO | 100 | 62 | >99:1 |
| 3 | CuI | 1,10-Phenanthroline | DMSO | 100 | 88 | >99:1 |
| 4 | CuBr | DMEDA | Toluene | 110 | 45 | >99:1 |
| 5 | None | None | DMSO | 120 | 0 | N/A |
Note on Regioselectivity: In all successful entries, the 2H-isomer is the exclusive product because the ethyl group is pre-attached to the nitrogen that becomes N2. The 1H-isomer can only form if the ethyl group is cleaved, which is mechanistically unfavorable under these conditions.
Troubleshooting & Critical Parameters
Moisture Sensitivity
While the reaction tolerates trace moisture, anhydrous DMSO significantly improves yields by preventing the hydrolysis of the imine intermediate back to the starting aldehyde and amine.
Catalyst Deactivation
If the yield is low (<40%):
-
Check the color of your CuI. It should be white/tan. If it is grey or green, recrystallize it from KI/H2O or purchase a fresh batch.
-
Ensure the headspace is purged with inert gas. Oxygen promotes oxidative homocoupling of the catalyst or substrates.
Handling Ethylamine
Ethylamine is volatile (bp 16.6°C). Using Ethylamine Hydrochloride is crucial for stoichiometry control. If using 70% aqueous ethylamine, add 4Å molecular sieves to the reaction to scavenge the introduced water.
References
-
Sharghi, H., & Aberi, M. (2014).[1] A One-Pot Three-Component Synthesis of 2H-Indazoles Catalyzed by Copper(I) Oxide Nanoparticles. Synlett, 25(08), 1111–1115.[1]
-
Kumar, M. R., Park, A., Park, N., & Lee, S. (2011).[1] Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles from 2-Bromobenzaldehydes, Primary Amines, and Sodium Azide.[1][2][3][4][5] Organic Letters, 13(13), 3542–3545.[1]
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[1] Selective N2-Alkylation of 1H-Indazoles. Synthesis, 54(14), 3215–3226. (Context on selectivity challenges).
Sources
alkylation of indazole to form 2-ethyl-2H-indazole
Application Note: Strategic Synthesis of 2-Ethyl-2H-Indazole
Executive Summary
The synthesis of 2-ethyl-2H-indazole presents a classic regioselectivity challenge in heterocyclic chemistry. Indazole exists as a tautomeric mixture (
This guide details two high-fidelity protocols to achieve
-
The "Modern" Kinetic Protocol: Acid-catalyzed alkylation using ethyl 2,2,2-trichloroacetimidate (highly recommended for scalability and selectivity >98:2).
-
The "Classic" Kinetic Protocol: Direct alkylation using Triethyloxonium tetrafluoroborate (Meerwein salt).
Mechanistic Underpinnings: The "Why" of Selectivity
To control the reaction, one must understand the interplay between thermodynamics and kinetics .
-
Thermodynamic Control (
-Alkylation): Under basic conditions (e.g., , ), the indazole anion is formed. The negative charge is delocalized, but alkylation at restores the benzenoid system more effectively, leading to the thermodynamically stable 1-ethyl-1H-indazole. -
Kinetic Control (
-Alkylation): In neutral or acidic conditions, the reaction proceeds via the neutral indazole species. The lone pair on is more accessible (less sterically hindered and orthogonal to the -system) than the lone pair on (which is part of the aromatic sextet). Therefore, electrophiles that react via -type pathways or coordinate to the lone pair favor the 2-ethyl product.
Visualizing the Selectivity Landscape
Figure 1: Reaction energy landscape showing the divergence between Base-Mediated (N1) and Neutral/Acidic (N2) pathways.
Experimental Protocols
Method A: Acid-Catalyzed Imidate Alkylation (Recommended)
Reference: Adapted from recent methodologies by Pfizer (2022) and WuXi Biology.
This method utilizes Ethyl 2,2,2-trichloroacetimidate as the alkylating agent. It is superior to Meerwein salts because it tolerates more functional groups and is easier to handle.
Step 1: Preparation of Ethyl 2,2,2-trichloroacetimidate (Perform this if the reagent is not purchased commercially)
-
Reagents: Ethanol (1.0 equiv), Trichloroacetonitrile (1.2 equiv), DBU (0.1 equiv), DCM (dry).[1]
-
Procedure:
-
Dissolve Ethanol in anhydrous DCM under
. -
Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at 0°C.
-
Dropwise add Trichloroacetonitrile.
-
Warm to RT and stir for 2 hours.
-
Workup: Concentrate and flash filter through a short silica plug (Hexane/EtOAc 9:1). The product is a clear oil.[2]
-
Step 2: Synthesis of 2-Ethyl-2H-indazole
-
Reagents:
-
1H-Indazole derivative (1.0 equiv)
-
Ethyl 2,2,2-trichloroacetimidate (1.5 - 2.0 equiv)
-
Catalyst: Trifluoromethanesulfonic acid (TfOH) (0.1 equiv) or TMSOTf.
-
Solvent: Anhydrous Dioxane or DCM.
-
-
Protocol:
-
Charge a flame-dried flask with Indazole and anhydrous Dioxane (0.2 M concentration).
-
Add TfOH (catalytic amount) dropwise at RT. Caution: Exothermic.
-
Heat to 60-80°C for 2-4 hours (monitoring by LCMS).
-
Quench: Cool to RT and add saturated
. -
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over
. -
Purification: Flash chromatography.[2] The byproduct (trichloroacetamide) is polar and easily separated.
-
-
Expected Outcome: >95% conversion, >90:10 regioselectivity favoring
.
Method B: Meerwein Salt Alkylation (Classic)
Best for: Simple substrates without acid-sensitive groups.
-
Reagents:
-
1H-Indazole (1.0 equiv)
-
Triethyloxonium tetrafluoroborate (
) (1.1 equiv) -
Solvent: Anhydrous DCM.[1]
-
-
Protocol:
-
Dissolve Indazole in DCM under Argon atmosphere.
-
Add
in one portion at 0°C. -
Stir at RT for 12-16 hours.
-
Quench: Slowly add 10% aqueous
(indazoles are basic; ensure pH > 9 for extraction). -
Extraction: Extract with DCM.
-
-
Note: This method is highly
selective but the reagent is moisture sensitive and expensive for scale-up.
Analytical Validation (Self-Validating System)
Distinguishing
Table 1: Key NMR Distinctions
| Feature | 1-Ethyl-1H-indazole ( | 2-Ethyl-2H-indazole ( |
| C3-H Proton Shift | Typically | Typically Downfield ( |
| N-CH2 Carbon Shift | ||
| HMBC Correlation | ||
| NOESY/ROESY | Correlation between | Correlation between |
Validation Workflow Diagram
Figure 2: Analytical decision tree for confirming regiochemistry.
Troubleshooting & Optimization
-
Low Yield in Method A? Ensure the imidate is fresh. Trichloroacetimidates can hydrolyze to acetamides if stored improperly. Synthesize fresh if in doubt.
-
Poor Selectivity? If using Method A, lower the temperature to RT and increase reaction time. Higher temperatures can sometimes promote thermodynamic equilibration to
. -
Separation Issues? If you obtained a mixture (e.g., via base alkylation),
-alkyl indazoles are generally less polar (higher Rf) on silica gel compared to -alkyl indazoles due to the dipole moment differences.
References
-
Pfizer/WuXi Biology (2022/2025): "Mechanism of a Highly Selective N2 Alkylation of Indazole." Synthesis.
- Cheung et al. (2005): "Regioselective N-Alkylation of Indazoles." Tetrahedron Letters. (Establishes Meerwein Salt preference).
-
Oxford Instruments: "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."
-
Organic Syntheses: "Preparation of (E)-2,2,2-trichloroacetimidic acid hex-2-enyl ester." (Protocol for Imidate Synthesis).[1][2]
-
National Institutes of Health (NIH): "Regioselective N-alkylation of the 1H-indazole scaffold."
Sources
Application Notes and Protocols: Cadogan Cyclization for the Synthesis of 2-Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Substituted Indazoles and the Cadogan Cyclization
The 2H-indazole scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmacologically active compounds.[1] Derivatives of 2-substituted indazoles exhibit a wide range of biological activities, making their efficient synthesis a topic of significant interest for drug discovery and development. The Cadogan cyclization is a classical reductive cyclization reaction that provides a powerful method for constructing the indazole ring system from readily available nitroaromatic compounds.[1]
Traditionally, the Cadogan cyclization required harsh reaction conditions, often involving high temperatures (>150 °C) and excess trialkyl phosphites or phosphines.[1] However, recent advancements have led to milder and more practical protocols, expanding the utility of this transformation for the synthesis of complex and functionally diverse 2-substituted indazoles.[1][2] This guide provides an in-depth overview of a modern, one-pot Cadogan cyclization protocol, including its mechanistic underpinnings, a detailed experimental procedure, and its substrate scope.
Mechanistic Insights: The Reductive Cyclization Pathway
The Cadogan cyclization for the synthesis of 2-substituted indazoles typically proceeds via a reductive N-N bond formation. The reaction commences with the condensation of an ortho-nitrobenzaldehyde with a primary amine (either aromatic or aliphatic) to form an ortho-imino-nitrobenzene intermediate. This intermediate is then subjected to a deoxygenative cyclization promoted by a trivalent phosphorus reagent, such as tri-n-butylphosphine (P(n-Bu)₃).[2]
The widely accepted mechanism involves the deoxygenation of the nitro group by the phosphine reagent.[1] While the classical view posits the formation of a transient nitrene species that subsequently cyclizes, evidence also exists for non-nitrene pathways, potentially involving oxygenated intermediates like N-oxides, especially under milder conditions.[3] For the purpose of this protocol, the overall transformation can be visualized as a sequence of deoxygenation steps initiated by the phosphine, leading to an intermediate that readily undergoes intramolecular cyclization to form the stable indazole ring. The phosphine is oxidized to the corresponding phosphine oxide in the process.
Below is a diagram illustrating the general reaction mechanism.
Caption: Experimental workflow for the one-pot Cadogan cyclization.
Step-by-Step Procedure:
-
Imine Formation: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the ortho-nitrobenzaldehyde (1.0 equiv.) and the primary amine (1.1 equiv.).
-
Add anhydrous isopropanol (i-PrOH) to achieve a concentration of approximately 0.2 M with respect to the ortho-nitrobenzaldehyde.
-
Place the flask under an inert atmosphere (e.g., nitrogen).
-
Heat the reaction mixture to 80 °C and stir for 1 hour to facilitate the formation of the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: After 1 hour, cool the reaction mixture to room temperature.
-
Carefully add tri-n-butylphosphine (3.0 equiv.) to the reaction mixture. Note: Tri-n-butylphosphine is air-sensitive and should be handled under an inert atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 16 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography to afford the desired 2-substituted indazole.
Substrate Scope and Data
This one-pot Cadogan cyclization protocol has been shown to be effective for a wide range of substrates, including electronically diverse ortho-nitrobenzaldehydes and both aromatic and aliphatic primary amines. [2][4]The reaction tolerates various functional groups, such as halogens, ethers, and esters. [4][5] The following table summarizes the yields obtained for a selection of 2-substituted indazoles synthesized using this methodology. [2]
| Entry | ortho-Nitrobenzaldehyde | Amine | 2-Substituted Indazole Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Nitrobenzaldehyde | Aniline | 2-Phenyl-2H-indazole | 86 |
| 2 | 2-Nitrobenzaldehyde | 4-Fluoroaniline | 2-(4-Fluorophenyl)-2H-indazole | 84 |
| 3 | 2-Nitrobenzaldehyde | 4-Methoxyaniline | 2-(4-Methoxyphenyl)-2H-indazole | 88 |
| 4 | 5-Chloro-2-nitrobenzaldehyde | Aniline | 5-Chloro-2-phenyl-2H-indazole | 75 |
| 5 | 2-Nitrobenzaldehyde | Benzylamine | 2-Benzyl-2H-indazole | 78 |
| 6 | 2-Nitrobenzaldehyde | Cyclohexylamine | 2-Cyclohexyl-2H-indazole | 65 |
| 7 | 2-Nitrobenzaldehyde | tert-Butylamine | 2-(tert-Butyl)-2H-indazole | 55 |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: While the imine formation step generates water, starting with anhydrous solvent is recommended to ensure reproducibility.
-
Inert Atmosphere: Tri-n-butylphosphine is susceptible to oxidation, so maintaining an inert atmosphere throughout the reductive cyclization step is crucial for optimal yields.
-
Steric Hindrance: As observed in the data table, highly hindered amines (e.g., tert-butylamine) may lead to lower yields. [4]* Reaction Monitoring: Reaction times may vary depending on the specific substrates. It is advisable to monitor the reaction's progress to determine the optimal endpoint.
-
Purification: The major byproduct, tri-n-butylphosphine oxide, can often be removed effectively through silica gel chromatography.
Conclusion
The one-pot condensation-Cadogan reductive cyclization offers a practical, efficient, and mild approach for the synthesis of a diverse array of 2-substituted indazoles. [2]By eliminating the need to isolate the imine intermediate and employing more moderate reaction temperatures, this protocol enhances the safety and operational simplicity of the classical Cadogan reaction. [6]This methodology is well-suited for applications in medicinal chemistry and drug development, facilitating the exploration of the chemical space around the valuable 2H-indazole core.
References
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]
-
Nykaza, T. V., Harrison, T. S., Ghosh, A., Putnik, R. A., & Radosevich, A. T. (2017). A Phospha-Catalytic Approach to N–N Bond Formation. Journal of the American Chemical Society, 139(20), 6839–6842. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
-
Nardi, M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3241. [Link]
-
Tantillo, D. J., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. Journal of the American Chemical Society, 141(14), 5837–5845. [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Retrieved from [Link]
Sources
- 1. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caribjscitech.com [caribjscitech.com]
Application Notes and Protocols for the Regioselective N2-Alkylation of Indazoles
Introduction: The Significance of N2-Alkylated Indazoles in Modern Chemistry
The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of therapeutic agents and functional materials.[1][2] The biological activity and physicochemical properties of indazole-containing compounds are profoundly influenced by the substitution pattern on the pyrazole ring, particularly the position of the N-alkyl group. While N1-substituted indazoles are common, their N2-isomers, such as the FDA-approved tyrosine kinase inhibitor Pazopanib, often exhibit unique pharmacological profiles, making their selective synthesis a critical objective in medicinal chemistry and drug development.[3]
Direct alkylation of the 1H-indazole ring system typically yields a mixture of N1 and N2 constitutional isomers, which are often difficult to separate due to their similar physical properties.[2][3][4] This lack of regioselectivity presents a significant challenge for synthetic chemists.[2] Consequently, the development of robust and predictable methods for the regioselective N-alkylation of indazoles is of paramount importance. This guide provides an in-depth analysis of field-proven methodologies that afford preferential or exclusive N2-alkylation, delving into the mechanistic principles that govern this selectivity and offering detailed, actionable protocols for researchers.
Understanding the Basis of Regioselectivity: Kinetic vs. Thermodynamic Control
The regiochemical outcome of indazole alkylation is a delicate interplay of electronic and steric factors, governed by the principles of kinetic and thermodynamic control. The neutral 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[5][6] Under basic conditions, deprotonation generates a mesomeric indazolide anion, and subsequent alkylation often leads to the thermodynamically more stable N1-alkylated product.[2][7]
Conversely, N2-alkylation is often the kinetically favored pathway.[7] The lone pair of electrons on the N2 nitrogen is considered more sterically accessible, allowing for a faster reaction under certain conditions.[7] Methodologies that exploit these kinetic preferences, often under neutral or acidic conditions, provide a powerful strategy for achieving high N2 selectivity.
Methodology 1: Acid-Catalyzed N2-Alkylation with Alkyl Trichloroacetimidates
A highly effective and general method for achieving selective N2-alkylation involves the reaction of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates under acidic conditions.[6][8] This protocol is notable for its excellent regioselectivity, broad substrate scope encompassing primary, secondary, and even tertiary alkyl groups, and the complete absence of the N1-isomer in many cases.[6][8]
Mechanistic Rationale
The high N2 selectivity of this reaction is rooted in a mechanism involving the tautomeric equilibrium of the indazole starting material.[6] Quantum mechanical (QM) calculations have provided significant insight into the reaction pathway.[6]
-
Activation of the Alkylating Agent: The reaction is initiated by the protonation of the alkyl 2,2,2-trichloroacetimidate by a strong acid, such as trifluoromethanesulfonic acid (TfOH), which significantly enhances its electrophilicity.[6]
-
Tautomer Equilibrium: In solution, the 1H-indazole exists in equilibrium with its less stable 2H-tautomer. While the 1H-tautomer is energetically favored, both are present.[6]
-
Nucleophilic Attack and Energetic Preference: The N2-alkylation proceeds via the attack of the more stable and abundant 1H-indazole tautomer. In contrast, N1-alkylation requires the indazole to adopt the higher-energy 2H-tautomeric form before nucleophilic attack can occur.[6] This additional energy cost associated with forming the 2H-tautomer makes the overall activation energy for N1-alkylation significantly higher than that for N2-alkylation.[6] This energy difference effectively closes the pathway to the N1-product, leading to the observed high N2 selectivity.[6]
Workflow Diagram: Acid-Catalyzed N2-Alkylation
Caption: Workflow for TfOH-catalyzed N2-alkylation.
Detailed Experimental Protocol
This protocol is adapted from a general procedure described by Clemens, J., et al.[8]
Materials:
-
1H-Indazole substrate (1.0 equiv)
-
Alkyl 2,2,2-trichloroacetimidate (1.2-1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH, 10-20 mol%) or Copper(II) triflate (Cu(OTf)₂, 10-20 mol%)
-
Anhydrous 1,2-dichloroethane (DCE) or other suitable inert solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1H-indazole substrate (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.2 equiv).
-
Add anhydrous 1,2-dichloroethane to achieve a concentration of approximately 0.1-0.2 M.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Slowly add trifluoromethanesulfonic acid (0.1 equiv) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-alkyl-2H-indazole product.
Data Summary: Substrate Scope and Yields
The acid-catalyzed method demonstrates broad applicability with high yields and excellent N2-selectivity.
| Indazole Substrate | Alkylating Agent (Trichloroacetimidate) | Catalyst | Yield (%) | N2:N1 Ratio |
| 1H-Indazole | Isopropyl | TfOH | 96% | >99:1 |
| 1H-Indazole | tert-Butyl | Cu(OTf)₂ | 91% | >99:1 |
| 6-Chloro-1H-indazole | Cyclopentyl | TfOH | 85% | >99:1 |
| 1H-Pyrazolo[3,4-b]pyridine | Isopropyl | TfOH | 78% | >99:1 |
| (Data synthesized from Clemens, J., et al., Synthesis, 2022)[8] |
Methodology 2: The Mitsunobu Reaction for N2-Alkylation
The Mitsunobu reaction provides an alternative, powerful strategy for the N2-alkylation of indazoles, particularly for substrates bearing electron-withdrawing groups.[3] This reaction typically uses an alcohol as the alkyl source, triphenylphosphine (TPP), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). While not always as exclusively selective as the TfOH-catalyzed method, it often provides a strong preference for the N2-isomer.[9]
Mechanistic Rationale
The preference for N2-alkylation under Mitsunobu conditions is generally attributed to kinetic factors.
-
Phosphonium Salt Formation: DEAD reacts with TPP to form a phosphonium salt intermediate.
-
Indazole Deprotonation: The indazole is deprotonated by the betaine intermediate, forming the indazolide anion.
-
Oxyphosphonium Intermediate: The alcohol adds to the activated phosphonium species, forming a key oxyphosphonium salt intermediate.
-
SN2 Displacement: The indazolide anion then acts as a nucleophile. The N2 atom, being more sterically accessible, preferentially attacks the carbon of the oxyphosphonium intermediate in an Sₙ2 fashion. This kinetic preference leads to the major formation of the N2-alkylated product.[7]
Recent density functional theory (DFT) calculations suggest that non-covalent interactions (NCIs) involving the phosphine intermediate can also play a role in directing the alkylation to the N2 position.[3][10]
Workflow Diagram: Mitsunobu N2-Alkylation
Caption: Workflow for Mitsunobu N2-alkylation.
Detailed Experimental Protocol
This protocol is a representative procedure based on reports favoring N2-alkylation.[3][9]
Materials:
-
1H-Indazole substrate (1.0 equiv)
-
Alcohol (1.5-2.0 equiv)
-
Triphenylphosphine (TPP, 1.5-2.0 equiv)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5-2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv).
-
Dissolve the solids in anhydrous THF (to a concentration of ~0.1 M).
-
Cool the stirred solution to 0 °C in an ice-water bath.
-
Slowly add DEAD or DIAD (1.5 equiv) dropwise over 10-15 minutes. The solution may develop a characteristic yellow/orange color.
-
Remove the ice bath and allow the reaction to stir at room temperature, or heat to 50 °C if necessary, for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
The resulting crude residue, which will contain triphenylphosphine oxide and the reduced hydrazide byproduct, can be directly purified by flash column chromatography on silica gel to separate the N2- and N1-alkylated indazole isomers.
Data Summary: Regioselectivity in Mitsunobu Reactions
The regioselectivity of the Mitsunobu reaction can be influenced by the indazole substituents.
| Indazole Substrate | Alcohol | N2:N1 Ratio | Combined Yield (%) |
| 1H-Indazole | n-Pentanol | 2.5 : 1 | 78% |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Various primary & secondary alcohols | High N2 selectivity | >90% |
| (Data synthesized from Beilstein J. Org. Chem. 2021, 17, 1939–1951 and Beilstein J. Org. Chem. 2024, 20, 1940–1954)[3][9] |
Troubleshooting and Optimization
-
Low Selectivity: If a mixture of isomers is obtained, carefully re-evaluate the reaction conditions. For acid-catalyzed reactions, ensure anhydrous conditions and the use of a strong acid catalyst. For Mitsunobu reactions, temperature and rate of addition can sometimes influence the N1/N2 ratio.
-
Difficult Separation: The N1 and N2 isomers often have very similar polarities.[4] Careful optimization of chromatographic conditions (e.g., solvent system, gradient elution, or using a different stationary phase) is crucial for successful separation.
-
Substituent Effects: Be aware that strongly electron-withdrawing groups, particularly at the C7 position (e.g., -NO₂, -CO₂Me), can dramatically favor N2-alkylation even under conditions that might typically favor N1.[1][4] Conversely, bulky groups at C7 may sterically hinder N1-alkylation.
Conclusion
The regioselective synthesis of N2-alkylated indazoles is an achievable goal with the right choice of methodology. For broad applicability and exceptional selectivity across primary, secondary, and tertiary alkyl groups, the acid-catalyzed reaction with alkyl trichloroacetimidates is a superior choice. The Mitsunobu reaction offers a valuable, metal-free alternative that often provides good-to-excellent N2 selectivity, especially for indazoles activated with electron-withdrawing groups. A thorough understanding of the mechanistic underpinnings of these reactions empowers researchers to make informed decisions, troubleshoot effectively, and successfully access these valuable chemical entities for applications in drug discovery and materials science.
References
-
Alam, M. A.; Keating, M. J.; et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Alam, M. A.; Keating, M. J.; et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]
-
Keating, M. J.; et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork Repository. [Link]
-
Chrissley, J. M.; Chisholm, J. D.; et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
Dong, L.; Wang, Q.; Chen, Y.; Wai, J. S. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]
-
Scott, J. S.; et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. [Link]
-
Clemens, J.; Bell, E. L.; Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]
-
Chrissley, J. M.; Chisholm, J. D.; et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
-
Clemens, J.; Bell, E. L.; Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]
-
Wang, Z.; et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. wuxibiology.com [wuxibiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
2-ethyl-2H-indazole as a building block for kinase inhibitors
Application Note: 2-Ethyl-2H-Indazole as a Building Block for Kinase Inhibitors
Executive Summary
The 2-ethyl-2H-indazole scaffold has emerged as a "privileged structure" in the design of ATP-competitive kinase inhibitors.[1][2] Unlike its thermodynamically more stable 1H-tautomer, the 2H-indazole presents a distinct vector for substituent growth, allowing inhibitors to access specific hydrophobic pockets within the kinase active site (often the ribose-binding pocket or solvent-exposed front).[1][2] This scaffold is central to high-potency inhibitors of PLK4 (e.g., Centrinone) , Aurora Kinases , and ERK1/2 .[2]
This guide addresses the primary bottleneck in utilizing this scaffold: Regioselectivity . We provide validated protocols for synthesizing N2-ethyl indazoles with >95% regioselectivity, bypassing the inseparable mixtures common with classical alkylation.
Chemical Biology: The N2-Indazole Advantage
Purine Bioisosterism & Binding Mode
Indazoles function as bioisosteres of the purine ring of ATP.[2] In the active site of a protein kinase:
-
The Hinge Region: The indazole nitrogen atoms (N1/N2) typically accept or donate hydrogen bonds to the kinase hinge region (e.g., Glu/Cys residues).[2]
-
The N2-Vector: Substituents at the N2 position project towards the ribose-binding pocket or the solvent front , depending on the specific kinase architecture.[2]
-
Conformational Locking: The ethyl group at N2 forces the fused ring system into a specific orientation that minimizes steric clash with the "gatekeeper" residue, often enhancing selectivity for kinases with smaller gatekeepers (e.g., Thr, Ala).[2]
Case Study: PLK4 Inhibition
Polo-like Kinase 4 (PLK4) is a master regulator of centriole duplication.[1][2] Overexpression leads to supernumerary centrosomes and tumor invasion.
-
Mechanism: The 2-substituted indazole core mimics the adenine of ATP.[2] The N2-substituent locks the inhibitor in a conformation that maximizes van der Waals contacts with the cryptic pocket near the DFG motif.[2]
-
Impact: Removal or shifting of the N2-substituent to N1 results in a >1000-fold loss of potency, validating the critical nature of the 2H-geometry.[2]
Synthetic Pathways & Regioselectivity
The synthesis of 2-ethyl-2H-indazole is non-trivial due to tautomeric equilibrium . 1H-indazole is thermodynamically favored by ~4.5 kcal/mol over 2H-indazole.[1][2] Classical alkylation (e.g., EtI, K₂CO₃) typically yields a 60:40 mixture of N1:N2 products, which are difficult to separate by chromatography.
We present two superior strategies:
-
De Novo Synthesis (Cadogan Cyclization): Constructs the ring with the N2-ethyl group already in place.[2]
-
Direct Regioselective Alkylation (Acid-Catalyzed Imidate): Uses kinetic control to force N2 substitution.[1][2]
Visualizing the Synthetic Logic
Figure 1: Comparison of synthetic routes.[1][2] Classical alkylation yields inseparable mixtures, whereas Cadogan and Imidate strategies provide high regiocontrol.
Detailed Experimental Protocols
Protocol A: De Novo Synthesis via Modified Cadogan Cyclization
Best for: Building the scaffold from scratch with cheap starting materials.
Reaction Overview: 2-Nitrobenzaldehyde + Ethylamine → Imine → [P(OEt)₃, 150°C] → 2-Ethyl-2H-indazole[1][2]
Materials:
-
Ethylamine (2.0 M in THF or MeOH, 1.1 eq)[2]
-
Triethyl phosphite (P(OEt)₃) (3.0 eq)[1]
-
Anhydrous MgSO₄[1]
Step-by-Step Procedure:
-
Imine Formation:
-
Dissolve 2-nitrobenzaldehyde (1.51 g, 10 mmol) in dry DCM (20 mL).
-
Add MgSO₄ (2 g) to act as a desiccant.
-
Add Ethylamine solution (11 mmol) dropwise at 0°C.
-
Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (disappearance of aldehyde).
-
Filter off MgSO₄ and concentrate the filtrate in vacuo to obtain the crude imine (often a yellow oil/solid). Note: Do not purify on silica; imines can hydrolyze.[1]
-
-
Reductive Cyclization:
-
Transfer the crude imine to a pressure vessel or round-bottom flask equipped with a reflux condenser.[1][2]
-
Add Triethyl phosphite (5.1 mL, 30 mmol) neat.[2]
-
Heat to 150°C (oil bath temperature) for 3–4 hours.
-
Observation: The reaction typically turns dark.[2] Evolution of phosphate esters occurs.[3]
-
-
Work-up & Purification:
-
Cool to RT. Distill off excess triethyl phosphite under high vacuum if possible (bp ~156°C), or proceed directly to column chromatography.
-
Purification: Silica gel chromatography using a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3).
-
Yield: Typically 60–75%.[2]
-
Characterization: N2-ethyl protons typically appear as a quartet at ~4.5 ppm in ¹H NMR, distinct from N1-ethyl (~4.4 ppm) but confirmed by NOESY (interaction with C3-H).[1][2]
-
Protocol B: Direct N2-Alkylation via Imidate Chemistry
Best for: Late-stage functionalization or when 1H-indazole precursors are readily available.[1][2]
Reaction Overview: 1H-Indazole + Ethyl 2,2,2-trichloroacetimidate + TfOH (cat) → 2-Ethyl-2H-indazole[1][2]
Materials:
-
Ethyl 2,2,2-trichloroacetimidate (1.2 eq) (Commercially available or synthesized from ethanol + trichloroacetonitrile).[1][2]
-
Solvent: Anhydrous Toluene or DCM.[2]
Step-by-Step Procedure:
-
Preparation:
-
Dissolve 1H-indazole (1.0 mmol) in anhydrous toluene (5 mL) under N₂ atmosphere.
-
Add Ethyl 2,2,2-trichloroacetimidate (1.2 mmol).
-
-
Catalysis:
-
Add TfOH (0.1 mmol, 10 mol%) dropwise at RT.
-
Safety: TfOH is corrosive; handle with care.
-
A precipitate (trichloroacetamide byproduct) may begin to form.[2]
-
-
Reaction:
-
Stir at RT for 1–12 hours. (Reaction is often fast; monitor by TLC).
-
Mechanism:[1][3][4][5][6][7][8][9][10] The acid protonates the imidate, making it a potent electrophile.[2] The N2 position of indazole, being more nucleophilic under these specific conditions (kinetic control), attacks the ethyl group.
-
-
Work-up:
-
Purification:
Biological Evaluation: PLK4 Signaling Pathway[1][2]
When evaluating 2-ethyl-2H-indazole derivatives, the PLK4 pathway serves as a primary validation system.[1][2]
Figure 2: Mechanism of action. The inhibitor blocks PLK4-mediated phosphorylation of STIL, preventing centriole duplication.[1]
Assay Protocol Summary (In Vitro Kinase Assay):
-
Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35.
-
Substrate: Casein or specific peptide substrate (e.g., FL-Peptide).[1][2]
-
Reaction: Incubate Recombinant PLK4 + Inhibitor (serial dilution) + ATP (Km concentration) for 60 min.
-
Data Analysis: Fit IC₅₀ curves. Expect <10 nM potency for optimized 2-ethyl indazoles.[1]
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Low Yield in Cadogan | Incomplete imine formation | Ensure MgSO₄ is fresh and used in excess. Do not purify the imine on silica. |
| N1/N2 Mixture in Alkylation | Used wrong base/reagent | Switch from EtI/K₂CO₃ to the Imidate/TfOH method described in Protocol B. |
| Dark Tarry Reaction | Polymerization of P(OEt)₃ | Keep temperature strictly at 150°C; do not overheat. Use inert atmosphere (N₂).[1][11] |
| Poor Solubility | Indazole aggregation | 2-substituted indazoles are often more soluble than 1-substituted, but if issues persist, add 5% DMSO to assay buffers.[1][2] |
References
-
Genung, N. E., et al. (2014).[2][12] "Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization." Organic Letters.
-
Clemens, J., et al. (2022).[2][12] "General and Selective Procedures for the N2-Alkylation of 1H-Indazoles." Synthesis.
-
Wong, Y. L., et al. (2015).[2] "Reversible centriole depletion with an inhibitor of Polo-like kinase 4." Science. [1][2]
-
Lyu, J., et al. (2017).[2] "Discovery of 2H-Indazole-3-carboxamides as Potent PLK4 Inhibitors." ACS Medicinal Chemistry Letters. [1][2]
-
BenchChem. (2025).[6][11] "Synthetic Routes to Substituted 2H-Indazoles: Application Notes."
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2H-Indazole synthesis [organic-chemistry.org]
Strategic Functionalization of 2-Ethyl-2H-Indazole: Advanced Palladium-Catalyzed Protocols
Introduction: The 2H-Indazole Imperative
The 2H-indazole scaffold has emerged as a privileged pharmacophore in modern drug discovery, distinct from its 1H-isomer due to its unique electronic distribution. Specifically, 2-ethyl-2H-indazole serves as a critical model substrate for developing potent kinase inhibitors and anti-inflammatory agents. Unlike the 1H-tautomer, the 2H-indazole features a "quinoid-like" electronic structure that significantly enhances nucleophilicity at the C3 position.
This guide moves beyond generic coupling recipes. It provides a rigorous, mechanistic approach to functionalizing 2-ethyl-2H-indazole, focusing on two distinct pathways:
-
Direct C–H Arylation: The atom-economic "Green Route" for rapid library generation.
-
Suzuki-Miyaura Coupling: The "Precision Route" utilizing a 3-bromo intermediate for modular fragment assembly.
Mechanistic Foundation: The C3 Selectivity Rule
Understanding the reactivity of 2-ethyl-2H-indazole is prerequisite to successful catalysis.
-
Electronic Bias: The N2-ethyl substituent locks the indazole in the 2H-tautomeric form. This concentrates electron density at C3, making it the preferred site for electrophilic palladation.
-
The CMD Pathway: In direct arylation, the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism.[1] The palladium center coordinates to the C3-H bond, while a carboxylate ligand (acetate or pivalate) acts as an intramolecular base to abstract the proton. This lowers the activation energy for C–H bond cleavage, bypassing the need for pre-functionalization.
Visualization: The CMD Catalytic Cycle
The following diagram illustrates the catalytic cycle for the direct C-H arylation of 2-ethyl-2H-indazole.
Caption: The Concerted Metalation-Deprotonation (CMD) cycle enabling direct C3-functionalization without halogenation.
Application Note A: Direct C–H Arylation (Protocol)
Objective: Synthesis of 3-aryl-2-ethyl-2H-indazoles directly from 2-ethyl-2H-indazole and aryl bromides. Best For: Rapid diversification, atom economy, and substrates without base-sensitive functional groups.
Critical Reagents & Rationale
-
Catalyst: Pd(OAc)₂ (phosphine-free).[2][3] We avoid bulky phosphines here because the CMD step requires an open coordination site on the palladium for the C–H bond to approach.
-
Solvent: Cyclopentyl Methyl Ether (CPME) or DMA .[2] CPME is preferred for its high boiling point (106°C), hydrophobicity (easy workup), and low peroxide formation ("Green" solvent).
-
Base: KOAc . Essential for the CMD mechanism; it regenerates the acetate ligand on the metal.
Protocol A: Step-by-Step
-
Charge: To a dry reaction vial equipped with a magnetic stir bar, add:
-
2-Ethyl-2H-indazole (1.0 equiv, e.g., 1.0 mmol)
-
Aryl Bromide (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)[4]
-
KOAc (2.0 equiv)
-
Optimization Tip: If conversion is low, add Pivalic Acid (30 mol%) to accelerate the CMD step.
-
-
Solvent: Add anhydrous CPME (concentration 0.2 M).
-
Degas: Purge the vial with Argon for 5 minutes. Oxygen is a poison to the catalytic cycle.
-
Reaction: Seal the vial and heat to 120°C for 16–24 hours.
-
Monitoring: Check by LC-MS. The product will show a distinct shift in retention time and M+H.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.[5]
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Application Note B: Suzuki-Miyaura Coupling (Protocol)
Objective: Coupling of 3-bromo-2-ethyl-2H-indazole with aryl boronic acids. Best For: Complex fragment assembly, late-stage functionalization, and coupling with unstable aryl partners.
Critical Reagents & Rationale
-
Precursor: 3-Bromo-2-ethyl-2H-indazole . Synthesized via NBS bromination of the parent indazole (highly regioselective for C3).
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ .[6] A robust, bidentate ferrocenyl catalyst that resists dechelation and tolerates steric bulk.
-
Base: K₂CO₃ or K₃PO₄ . Strong enough to activate the boronic acid (forming the boronate) but mild enough to prevent side reactions.
Protocol B: Step-by-Step
-
Bromination (Pre-step):
-
Treat 2-ethyl-2H-indazole with NBS (1.05 equiv) in MeCN at RT for 1 hour.
-
Quench with aqueous Na₂S₂O₃. Isolate the 3-bromo intermediate (typically >90% yield).
-
-
Coupling Setup: In a microwave vial or round-bottom flask, combine:
-
Solvent System: Add 1,4-Dioxane/Water (4:1 ratio) .
-
Why: The water is strictly necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
-
Degas: Sparge with Nitrogen for 10 minutes.
-
Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).
-
Workup: Dilute with water, extract with DCM. Wash organics with brine.
-
Purification: Silica gel chromatography.
Comparative Data & Troubleshooting
Method Selection Matrix
| Feature | Direct C-H Arylation (Protocol A) | Suzuki Coupling (Protocol B) |
| Step Count | 1 Step (Convergent) | 2 Steps (Linear) |
| Atom Economy | High (HBr byproduct) | Lower (Boronic acid waste) |
| Regioselectivity | >95% C3 (controlled by electronics) | 100% C3 (controlled by Br) |
| Substrate Scope | Limited by steric hindrance | Broad, tolerates complex boronic acids |
| Temp | High (120°C+) | Moderate (80–100°C) |
Troubleshooting Guide
-
Issue: Low Yield in C-H Activation.
-
Diagnosis: Inefficient proton abstraction.
-
Solution: Add Pivalic Acid (PivOH) (0.3 equiv). The pivalate anion is a more basic and sterically bulky proton shuttle than acetate, often boosting yields in CMD reactions.
-
-
Issue: Protodeboronation in Suzuki.
-
Diagnosis: Boronic acid decomposes before coupling.
-
Solution: Switch base to KF or CsF and use anhydrous conditions (THF/Toluene) if the substrate allows.
-
Workflow Visualization
The following diagram outlines the decision logic for selecting the appropriate protocol.
Caption: Decision tree for selecting between Direct Arylation and Suzuki Coupling pathways.
References
-
Direct C3-Arylation of 2H-Indazoles with Aryl Bromides. ResearchGate. [Link]
-
Pd- and Cu-catalyzed C-H arylation of indazoles. Waseda University / Elsevier. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. National Institutes of Health (PMC). [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]
Sources
- 1. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-H Activation in the Functionalization of 2-Ethyl-2H-Indazole
Introduction: The Strategic Value of C-H Functionalization on the Indazole Scaffold
The 2H-indazole framework is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive compounds.[1][2] The ability to selectively introduce functional groups onto this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) and the development of novel molecular entities. Traditional synthetic methods often rely on pre-functionalized starting materials, a linear approach that can be lengthy and inefficient. In contrast, direct C-H bond activation has emerged as a powerful and atom-economical strategy for the late-stage functionalization of complex molecules, allowing for the direct conversion of inert C-H bonds into valuable C-C or C-heteroatom bonds.[3][4]
This guide provides detailed application notes and protocols for two distinct, yet complementary, transition-metal-catalyzed C-H activation strategies for the regioselective functionalization of 2-ethyl-2H-indazole: a palladium-catalyzed C3-arylation and a rhodium-catalyzed, directing group-assisted C7-olefination. These protocols are designed to be robust and adaptable, providing researchers in drug discovery and chemical synthesis with the practical tools to diversify the 2-ethyl-2H-indazole core.
Protocol 1: Palladium-Catalyzed C3-Arylation of 2-Ethyl-2H-Indazole
The C3 position of the 2H-indazole ring is a primary target for functionalization due to its influence on the electronic properties and biological activity of the molecule. This protocol details a phosphine-free, palladium-catalyzed direct arylation of 2-ethyl-2H-indazole with a range of aryl bromides. The method is advantageous due to its operational simplicity and the use of a low loading of the palladium catalyst.[1]
Scientific Rationale and Mechanistic Overview
The reaction is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism. The palladium(II) catalyst, in the presence of a base, selectively activates the C3-H bond of the 2-ethyl-2H-indazole. This is followed by oxidative addition of the aryl bromide to the palladium center, and subsequent reductive elimination to form the C3-arylated product and regenerate the active palladium(II) catalyst. The choice of a suitable base is critical to facilitate the initial C-H activation step.
Experimental Workflow: Palladium-Catalyzed C3-Arylation
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed C3-Arylations of 1 H- and 2 H-Pyrazolo[4,3- b]pyridines on Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Alkyl C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Practical Guide to the Synthesis of 2-Ethyl-2H-Indazole via the Davis-Beirut Reaction
Introduction: The Significance of the 2H-Indazole Scaffold
The indazole moiety is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds.[1][2] Specifically, the 2H-indazole isomer has garnered significant attention in drug discovery, featuring in prominent therapeutics such as the anti-cancer agent Pazopanib and the PARP inhibitor Niraparib.[3] The unique electronic and structural properties of the 2H-indazole ring system allow it to serve as a versatile pharmacophore, enabling potent and selective interactions with various biological targets.[4]
Given its importance, the development of robust and efficient synthetic routes to access 2-substituted-2H-indazoles is a critical endeavor for medicinal chemists and drug development professionals. The Davis-Beirut reaction has emerged as a powerful and reliable method for constructing the 2H-indazole core under redox-neutral conditions.[5] Key advantages of this reaction include the use of inexpensive starting materials and the avoidance of toxic heavy metals, positioning it as an attractive strategy in both academic and industrial settings.[2][6]
This application note provides a comprehensive guide to the synthesis of a representative compound, 2-ethyl-2H-indazole, utilizing the Davis-Beirut reaction. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and present data in a clear, actionable format for researchers.
The Davis-Beirut Reaction: Mechanistic Insights
The Davis-Beirut reaction is an N,N-bond forming heterocyclization that transforms an ortho-nitrobenzylamine into a 2H-indazole.[6][7] The reaction can be catalyzed by either acid or base, though the base-catalyzed pathway is commonly employed for its mild conditions and efficiency.[1][6]
The currently accepted mechanism for the base-catalyzed Davis-Beirut reaction begins with the deprotonation of the benzylic carbon of the N-substituted 2-nitrobenzylamine precursor by a base, such as potassium hydroxide (KOH).[6][8] This generates a key carbanion intermediate. The reaction then proceeds through an intramolecular cyclization where the carbanion attacks one of the oxygen atoms of the neighboring nitro group. A series of rearrangements and the eventual elimination of a water molecule lead to the formation of the stable aromatic 2H-indazole ring system.[6] This N-N bond formation is the crucial step in the cyclization process.[5]
The causality behind this mechanism is rooted in the acidity of the benzylic protons, which are activated by the adjacent electron-withdrawing nitro group, facilitating the initial deprotonation. The subsequent intramolecular cyclization is entropically favored.
Caption: Figure 1: Proposed Base-Catalyzed Davis-Beirut Reaction Mechanism.
Experimental Application: Synthesis of 2-Ethyl-2H-Indazole
This section provides a validated, two-step protocol for the preparation of 2-ethyl-2H-indazole. The process begins with the synthesis of the requisite N-ethyl-1-(2-nitrophenyl)methanamine precursor, followed by its cyclization via the Davis-Beirut reaction.
Workflow Overview
The experimental workflow is designed for clarity and reproducibility. It involves the synthesis of the amine precursor, followed by its purification and subsequent cyclization to the target indazole, concluding with a final purification step.
Sources
- 1. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Ethyl-2H-Indazole Derivatives
Introduction: The Significance of 2-Alkyl-2H-Indazoles and the Advent of Microwave Chemistry
The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] The regiochemical placement of substituents on the indazole nucleus is critical for pharmacological activity, with 2-alkyl-2H-indazole derivatives often exhibiting distinct biological profiles compared to their 1-alkyl-1H-indazole counterparts. Consequently, the development of efficient and regioselective synthetic methods to access these isomers is of paramount importance for drug discovery and development professionals.[3]
Conventional methods for the N-alkylation of indazoles often suffer from long reaction times, harsh conditions, and a lack of regioselectivity, typically yielding a mixture of N1 and N2 isomers that necessitates tedious chromatographic separation.[4][5] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[2] By utilizing microwave irradiation to rapidly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times, improve yields, and enhance regioselectivity, all while aligning with the principles of green chemistry.[6]
These application notes provide a detailed protocol for the microwave-assisted synthesis of 2-ethyl-2H-indazole derivatives, a class of compounds with significant potential in pharmaceutical research. The methodologies described herein are designed to be robust, reproducible, and scalable, offering researchers a reliable and efficient route to these valuable molecules.
Understanding the Core Challenge: Regioselectivity in Indazole Alkylation
The N-alkylation of indazole can occur at either the N1 or N2 position of the pyrazole ring, leading to the formation of two constitutional isomers. The ratio of these isomers is influenced by a multitude of factors, including the nature of the substrate, the electrophile, the base, the solvent, and the reaction temperature. Achieving high regioselectivity for the N2 position is the primary challenge in the synthesis of 2-ethyl-2H-indazole derivatives.
Recent studies have shown that the electronic and steric properties of the indazole ring can be exploited to direct alkylation to the N2 position. For instance, indazoles bearing electron-withdrawing groups at the C7 position have been shown to exhibit excellent N2 regioselectivity in alkylation reactions.[7] This is attributed to the alteration of the electron density at the N1 and N2 positions, making the N2 nitrogen more nucleophilic.
Microwave-Assisted Protocol for the Synthesis of 2-Ethyl-2H-Indazole Derivatives
This protocol is designed for the selective N2-ethylation of a model substituted indazole using a scientific microwave reactor.
Materials and Equipment
-
Substituted 1H-indazole (e.g., 7-nitro-1H-indazole)
-
Ethyl iodide (or other suitable ethylating agent)
-
Cesium carbonate (Cs₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Microwave reactor (e.g., Biotage Initiator+, CEM Discover)
-
Microwave-safe reaction vials with crimp caps
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography system
-
Rotary evaporator
-
NMR spectrometer and mass spectrometer for product characterization
Experimental Workflow Diagram
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ucc.ie [research.ucc.ie]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethyl-2H-Indazoles
A Guide to Improving Regioselectivity and Troubleshooting Common Issues
Welcome to the technical support center for the synthesis of 2-ethyl-2H-indazoles. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules. The regioselective alkylation of indazoles can be a significant challenge, often resulting in mixtures of N1 and N2 isomers that are difficult to separate and can negatively impact yield.[1][2][3]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of indazole chemistry and achieve high selectivity for the desired 2-ethyl-2H-indazole product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 2-ethyl-2H-indazole. Each issue is followed by an analysis of potential causes and actionable steps to resolve the problem.
Problem 1: My reaction produces a mixture of 1-ethyl-1H-indazole and 2-ethyl-2H-indazole, with low selectivity for the desired N2 isomer.
-
Potential Cause 1: Reaction conditions favor the thermodynamically more stable N1 isomer. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][4] Standard SN2 reaction conditions, such as using sodium hydride (NaH) in tetrahydrofuran (THF), are known to favor the formation of the N1-alkylated product.[1][2][3] For instance, the combination of NaH in THF with an alkyl bromide is a promising system for N1-selective indazole alkylation.[1][2][3]
-
Solution 1: Switch to a reaction system that kinetically favors N2 alkylation.
-
Acid-Catalyzed Alkylation with Trichloroacetimidates: A highly selective method for N2-alkylation involves using ethyl 2,2,2-trichloroacetimidate as the alkylating agent in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) or copper(II) triflate.[5][6] This method has been shown to provide exclusively the N2-alkylated product with no detectable N1 isomer.[5][6] The proposed mechanism involves protonation of the imidate, which then undergoes nucleophilic attack by the N2 nitrogen of the indazole.[5]
-
Mitsunobu Reaction: The Mitsunobu reaction provides an alternative route to selectively synthesize N2-substituted indazoles.[7][8] By reacting the indazole with ethanol, triphenylphosphine (TPP), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), you can achieve high yields and regioselectivity for the N2 isomer.[7][8]
-
-
Potential Cause 2: The choice of base and solvent is not optimal for N2 selectivity. The regiochemical outcome of indazole alkylation is highly dependent on the reaction conditions, including the base and solvent used.[1] For example, using potassium carbonate in DMF can lead to a mixture of isomers.[9]
-
Solution 2: Modify the base and solvent system.
-
If you must use traditional alkylating agents like ethyl iodide or ethyl bromide, consider exploring different base-solvent combinations. While NaH in THF favors N1, other conditions might shift the selectivity. However, for high N2 selectivity, the methods mentioned in Solution 1 are generally more reliable.
-
Problem 2: I am observing the formation of an unknown byproduct and my yield of the desired 2-ethyl-2H-indazole is low.
-
Potential Cause: Instability of the alkylating agent or side reactions. Some alkylating agents can be unstable under the reaction conditions, leading to decomposition and the formation of byproducts. Additionally, if using a strong base, deprotonation of other functional groups on your indazole starting material could lead to undesired side reactions.
-
Solution: Verify the purity and stability of your reagents and consider milder reaction conditions.
-
Ensure your ethylating agent is pure and dry.
-
Consider using the trichloroacetimidate method, as it often proceeds under milder acidic conditions and is highly selective, which can minimize byproduct formation.[5][6]
-
If your indazole has sensitive functional groups, the Mitsunobu reaction, which is generally performed under neutral conditions, might be a more suitable choice.[7][8]
-
Problem 3: I have a mixture of N1 and N2 isomers that are difficult to separate by column chromatography.
-
Potential Cause: Similar polarity of the two isomers. N1 and N2-alkylated indazoles can have very similar polarities, making their separation by standard chromatographic techniques challenging.
-
Solution: Employ advanced separation techniques or modify the isomers to alter their properties.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can often provide better separation than standard flash chromatography.
-
Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for separating closely related isomers.
-
Derivatization: If possible, you could consider a temporary derivatization of one of the isomers to significantly alter its polarity, allowing for easier separation. After separation, the derivatizing group would be removed.
-
Crystallization: In some cases, fractional crystallization can be used to separate isomers if one is significantly less soluble or forms crystals more readily than the other.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the fundamental principles governing regioselectivity in indazole alkylation? Regioselectivity in indazole alkylation is a complex interplay of electronic effects, steric hindrance, and reaction conditions. The indazole anion is a mesomeric system, meaning the negative charge is delocalized over both nitrogen atoms.[9] The N1 position is generally considered the thermodynamic sink, leading to the more stable product, while the N2 position can be favored under kinetic control.[1][4][10] The choice of base, solvent, counterion, and alkylating agent can influence whether the reaction proceeds under thermodynamic or kinetic control.[1]
-
Q2: How do substituents on the indazole ring affect N2-alkylation? Substituents on the indazole ring can have a significant impact on regioselectivity through both steric and electronic effects.[1][2][3]
-
Steric Hindrance: Bulky substituents at the C7 position can sterically hinder the N1 position, thereby favoring alkylation at N2.
-
Electronic Effects: Electron-withdrawing groups at the C7 position, such as NO2 or CO2Me, have been shown to confer excellent N2 regioselectivity (≥ 96%).[1][2] This is likely due to a modification of the electron density at the N1 and N2 positions.
-
-
Q3: Which analytical techniques are most effective for distinguishing between 1-ethyl-1H-indazole and 2-ethyl-2H-indazole?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the protons on the indazole ring, particularly the proton at the C3 position, can be diagnostic.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (e.g., NOESY or ROESY) are powerful for unambiguously determining the substitution pattern. For the N1-isomer, an NOE should be observed between the methylene protons of the ethyl group and the proton at the C7 position. For the N2-isomer, an NOE would be expected between the methylene protons and the protons at the C3 and C1 (if unsubstituted) positions.
-
-
X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides definitive structural proof.
-
HPLC and LC-MS: These techniques are excellent for separating and detecting the two isomers, and their relative retention times can be used for identification once a standard has been established.
-
Key Factors Influencing N2-Selectivity
The following table summarizes the key experimental variables and their general effect on promoting the desired N2-alkylation of indazoles.
| Factor | Condition Favoring N2-Selectivity | Rationale |
| Alkylating Agent | Ethyl 2,2,2-trichloroacetimidate | Promotes a mechanism that is highly selective for the N2 position.[5][6] |
| Catalyst | Trifluoromethanesulfonic acid (TfOH) or Cu(OTf)₂ | Activates the trichloroacetimidate for nucleophilic attack by the N2 nitrogen.[5][6] |
| Reaction Type | Mitsunobu Reaction | The reaction mechanism inherently favors N2-alkylation for many indazole substrates.[7][8] |
| Indazole Substituents | Electron-withdrawing groups at C7 | Increase the electrophilicity of the N2 position and/or destabilize the N1-anion.[1][2] |
| Sterically bulky groups at C7 | Hinder approach of the electrophile to the N1 position. |
Experimental Protocols
Protocol 1: Highly Regioselective Synthesis of 2-Ethyl-2H-Indazole via Acid-Catalyzed Alkylation
This protocol is based on the highly selective N2-alkylation method using an alkyl 2,2,2-trichloroacetimidate.[5][6]
Materials:
-
1H-Indazole
-
Ethyl 2,2,2-trichloroacetimidate
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous solvent (e.g., 1,4-dioxane or dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of 1H-indazole (1.0 equiv) in the chosen anhydrous solvent, add ethyl 2,2,2-trichloroacetimidate (1.2-1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (0.1-0.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-ethyl-2H-indazole.
Protocol 2: Characterization of N1 and N2 Isomers by ¹H NMR and NOE
Procedure:
-
Acquire standard ¹H NMR spectra for both the purified product and any isolated byproduct.
-
Compare the spectra, paying close attention to the chemical shifts of the aromatic protons.
-
For the suspected 2-ethyl-2H-indazole isomer, perform a 1D NOE or 2D NOESY/ROESY experiment.
-
Irradiate the signal corresponding to the methylene protons of the ethyl group (-CH₂-).
-
Observe for enhancement of the signals corresponding to the protons at the C3 and C1 positions of the indazole ring. An enhancement of these signals confirms the N2-substitution pattern.
-
Conversely, for the N1-isomer, irradiation of the methylene protons should show an enhancement of the C7 proton signal.
Decision-Making Workflow for Optimizing N2-Selectivity
The following diagram illustrates a logical workflow for troubleshooting and optimizing the synthesis of 2-ethyl-2H-indazole.
Caption: A workflow for optimizing 2-ethyl-2H-indazole synthesis.
References
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]
-
Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]
-
Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). ResearchGate. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. [Link]
-
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]
-
Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. ResearchGate. [Link]
-
Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). MDPI. [Link]
-
Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [Link]
-
Development of a selective and scalable N 1-indazole alkylation. RSC Advances. [Link]
-
Development of a selective and scalable N1-indazole alkylation. PubMed Central. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
-
(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PubMed Central. [Link]
-
Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.mpg.de [pure.mpg.de]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
Technical Support Center: Indazole Isomer Isolation
Ticket ID: IND-ISO-001 | Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Introduction
Welcome to the Indazole Separation Support Center. You are likely here because the alkylation of your indazole scaffold yielded a mixture of
This guide treats your experimental challenge as a technical support ticket. We will move from Diagnostics (Identification) to Troubleshooting (Separation) and finally System Optimization (Synthesis Control).
Module 1: Diagnostics (Identification)
User Issue: "I have two spots on TLC (or two peaks on HPLC), but I don't know which is the N1-ethyl and which is the N2-ethyl isomer."
The Scientific Logic
Reliance on 1D-NMR chemical shifts alone is risky. While
Diagnostic Protocol
Run a 2D NOESY experiment. The spatial proximity of the ethyl group protons to the ring protons is definitive.
| Feature | ||
| NOESY Correlation | Ethyl | Ethyl |
| C-13 NMR (C7/C7a) | C7/C7a are typically shielded (upfield). | C7/C7a are typically deshielded (downfield) by ~8-10 ppm. |
| Physical State | Often an oil or low-melting solid. | Often a solid with a higher melting point (lattice stability). |
| TLC ( | Usually higher | Usually lower |
Visual Logic Tree
Use the following logic flow to confirm your isomer identity before committing to large-scale separation.
Caption: Figure 1. Definitive structural assignment workflow using NOESY NMR correlations.
Module 2: Troubleshooting Separation (Purification)
User Issue: "My column is failing. The isomers are streaking or co-eluting as a single broad peak."
Root Cause Analysis
-
Acidity: Indazoles are weak bases. The acidic nature of silica gel protons causes "tailing" (streaking), which ruins resolution.
-
Solvent Selectivity: Standard Hexane/Ethyl Acetate systems often have insufficient selectivity factors (
) for these isomers.
Solution A: The "Base-Doped" Column (Chromatography)
If you must use flash chromatography, you need to neutralize the silica surface.
-
Step 1: Pre-treat your silica gel column with mobile phase containing 1% Triethylamine (TEA) .
-
Step 2: Run your gradient.
-
Recommended Solvent Systems:
-
System 1: Toluene / Acetone (Start 95:5
80:20). Toluene often provides better - separation for heterocycles than alkanes. -
System 2: DCM / Ether (Isocratic). Good for solubility, though volatile.
-
Solution B: Recrystallization (The "High Purity" Fix)
Before running a column, attempt fractional recrystallization. This is often superior for separating
Protocol:
-
Dissolve the crude mixture in minimal hot Acetone .
-
Slowly add Water dropwise until turbidity persists (Cloud Point).
-
Heat to clarify, then let cool slowly to room temperature, then 4°C.
-
Result: The
-isomer (often higher melting point) frequently crystallizes out first in >99% purity, leaving the -isomer in the mother liquor.
Separation Workflow Diagram
Caption: Figure 2.[1] Integrated purification strategy prioritizing crystallization for N2 isolation and chromatography for N1 recovery.
Module 3: System Optimization (Synthesis Control)
User Issue: "I don't want to separate them. How do I just make one isomer?"
Mechanism of Action
-
Thermodynamic Control (
): The -position is electronically favored due to the preservation of the benzene ring's aromaticity. -
Kinetic Control (
): The -position is more nucleophilic in the neutral state but less stable.
Optimization Table
| Target Isomer | Recommended Conditions | Mechanistic Rationale |
| Maximize | Base: | High temperature and strong bases allow thermodynamic equilibration. If |
| Maximize | Reagent: Meerwein Salt ( | Alkylation with oxonium salts is rapid and irreversible (Kinetic control). It attacks the most nucleophilic nitrogen ( |
References
-
Cheung, M. et al. (2003). Regioselective synthesis of 2-alkyl-2H-indazoles using trialkyloxonium tetrafluoroborates. Tetrahedron Letters.
-
Luo, G. et al. (2006). Regioselective N-alkylation of indazoles. Journal of Organic Chemistry.
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.
-
BenchChem Technical Support. (2024). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
-
Gaonkar, S.L. et al. (2016).[2] Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. Molecules.
Sources
Technical Support Center: Optimizing N2-Alkylation of Indazole
For Researchers, Scientists, and Drug Development Professionals
The regioselective N-alkylation of indazoles is a critical transformation in medicinal chemistry, as the biological activities of N1- and N2-substituted isomers can vary significantly.[1][2] Achieving high selectivity for the N2-position often presents a considerable challenge, with many traditional methods yielding mixtures of N1 and N2 products.[1][3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your N2-alkylation reactions for higher yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: Why is my indazole N-alkylation not selective for the N2 position?
A: The lack of N2 selectivity is a common issue and stems from the ambident nucleophilic nature of the indazole ring. Both N1 and N2 nitrogens can act as nucleophiles, leading to a mixture of regioisomers.[1][3] Several factors influence the N1/N2 ratio:
-
Reaction Conditions: Strongly basic conditions often lead to unselective alkylation.[3]
-
Steric Hindrance: The N2 lone pair is generally considered more kinetically accessible than the N1 lone pair in the neutral indazole, which can favor N2 alkylation under certain conditions.[3]
-
Electronic Effects: The stability of the tautomers plays a role. The 1H-tautomer is generally more stable than the 2H-tautomer.[3][5]
-
Solvent and Base Combination: The choice of solvent and base can significantly impact the regioselectivity. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1-alkylation for certain substrates.[4]
Q2: What are the best general conditions to favor N2-alkylation?
A: While the optimal conditions are substrate-dependent, several modern methods have demonstrated high N2 selectivity:
-
Acid-Catalyzed Methods: Using strong acids like trifluoromethanesulfonic acid (TfOH) or copper(II) triflate with alkyl 2,2,2-trichloroacetimidates as alkylating agents has proven highly effective for selective N2-alkylation of various indazoles and azaindazoles.[6] This method often avoids the formation of the N1-isomer.[6]
-
Metal-Free Catalysis with Diazo Compounds: A novel approach utilizing TfOH with diazo compounds provides excellent N2-selectivity (N2/N1 up to 100/0) and good functional group tolerance.[7]
-
Mitsunobu Reaction: For specific substrates, the Mitsunobu reaction can provide good N2 selectivity, potentially through chelation control by the phosphine intermediate.[1][8]
Q3: How do substituents on the indazole ring affect N2-alkylation?
A: Substituents play a crucial role in directing the alkylation.
-
C3-Substituents: Large substituents at the C3 position can sterically hinder the N2-position, potentially favoring N1-alkylation. However, quantum mechanical analyses have shown that even with large C3 substituents, high N2 selectivity can be achieved, sometimes due to non-covalent interactions that stabilize the N2-alkylation transition state.[5]
-
C7-Substituents: Electron-withdrawing groups at the C7 position, such as -NO2 or -CO2Me, have been shown to confer excellent N2-regioselectivity (≥ 96%).[4]
-
Chelating Groups: Substituents at the C3 or C7 position that can chelate with a metal cation (from the base) can direct alkylation to the N1 position.[1][9]
Troubleshooting Guide
This section addresses specific problems you might encounter during your N2-alkylation experiments and offers targeted solutions.
Problem 1: Low Overall Yield with a Mixture of N1 and N2 Isomers
Your reaction is sluggish, and you are obtaining a mixture of both N1 and N2 alkylated products with no clear selectivity.
Possible Causes & Solutions:
-
Inappropriate Base/Solvent System: Traditional conditions like potassium carbonate in DMF often result in poor selectivity.[1]
-
Unfavorable Reaction Kinetics/Thermodynamics: Under certain conditions, the reaction may not be selective. N1-alkylation is sometimes the thermodynamically favored product, while N2-alkylation can be kinetically favored.[3]
-
Recommendation: Explore kinetic control conditions. Running the reaction at lower temperatures might favor the kinetically preferred N2-product. Conversely, if you are inadvertently running under thermodynamic control, this could favor the N1 isomer.
-
Problem 2: Predominant Formation of the N1-Isomer
Despite your efforts to target the N2 position, the major product is the N1-alkylated indazole.
Possible Causes & Solutions:
-
Chelation Control Favoring N1: If your indazole has a substituent at the C3 or C7 position with a coordinating atom (e.g., an ester), and you are using a base with a metal cation (like NaH or Cs2CO3), chelation between the N2-nitrogen, the substituent, and the metal cation can block the N2 position and direct the alkylating agent to N1.[1][8][9]
-
Recommendation:
-
Change the Base: Switch to a non-metal-containing base or use an acid-catalyzed method to avoid this chelation effect.
-
Utilize a Different N2-Selective Protocol: Employing a method like the TfOH-catalyzed reaction with diazo compounds can circumvent this issue.[7]
-
-
-
Thermodynamic Equilibration: In some cases, especially with certain electrophiles like α-halo carbonyls, the reaction may equilibrate to the more thermodynamically stable N1-isomer.[8]
-
Recommendation: Monitor the reaction at early time points to see if the N2-isomer is formed initially (kinetic product) before isomerizing. If so, quenching the reaction earlier may provide a higher ratio of the desired N2-product.
-
Experimental Protocols
Protocol 1: General Procedure for TfOH-Catalyzed N2-Alkylation with Alkyl 2,2,2-Trichloroacetimidates[6]
This protocol is a robust method for achieving high N2-selectivity.
-
To a solution of the 1H-indazole (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.5 equiv) in a suitable solvent (e.g., dioxane or acetonitrile) at 0 °C, add trifluoromethanesulfonic acid (TfOH) (0.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Summary of Conditions for Indazole Alkylation
| Method | Catalyst/Reagent | Alkylating Agent | Selectivity | Key Advantages |
| Acid-Catalyzed | TfOH or Cu(OTf)2 | Alkyl 2,2,2-trichloroacetimidates | High N2 | Broad substrate scope, high yields |
| Metal-Free | TfOH | Diazo compounds | Excellent N2 (up to 100%) | Metal-free, good functional group tolerance |
| Mitsunobu | DEAD/DIAD, PPh3 | Alcohols | Good N2 (substrate dependent) | Mild conditions |
| Traditional Basic | K2CO3, NaH | Alkyl halides | Often low/variable | Simple reagents |
Visualizing the Reaction Landscape
Understanding the factors that influence regioselectivity is key to troubleshooting.
Caption: Factors influencing N1 vs. N2 regioselectivity in indazole alkylation.
Caption: A troubleshooting workflow for optimizing N2-alkylation of indazole.
References
-
Royal Society of Chemistry. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]
-
Organic Chemistry Portal. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic-chemistry.org. [Link]
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]
-
Alam, Md. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
Slade, D. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. [Link]
-
Slade, D. J., et al. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
-
Alam, Md. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Copper Catalyst Poisoning in Indazole Synthesis
Welcome to the Technical Support Center for copper-catalyzed indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging issue of catalyst poisoning. My aim is to provide you with not just procedural steps, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Introduction: The Delicate Nature of Copper Catalysis
Copper-catalyzed cross-coupling reactions, such as the Ullmann-type reactions often employed for indazole synthesis, are powerful tools in modern organic chemistry.[1][2] However, the catalytic activity of copper is highly susceptible to deactivation by various impurities, a phenomenon known as catalyst poisoning.[3] This guide will walk you through identifying the symptoms of poisoning, diagnosing the root cause, and implementing effective solutions to restore and maintain your catalyst's performance.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Here, we address the most common initial questions and observations when a copper-catalyzed indazole synthesis fails to proceed as expected.
Question 1: My reaction has stalled or is showing significantly reduced yield. How do I know if catalyst poisoning is the culprit?
Answer: Several key indicators can point towards catalyst poisoning:
-
Sudden or Gradual Drop in Conversion: A reaction that initially proceeds well and then abruptly stops or a gradual decrease in yield over several runs with a recycled catalyst often signals poisoning.
-
Inconsistent Results: High variability in yield between seemingly identical reaction setups can be due to trace contaminants in different batches of reagents or solvents.
-
Change in Reaction Mixture Appearance: The formation of black precipitates (indicative of copper oxide or sulfide formation) or a significant color change beyond what is expected can suggest catalyst degradation.
-
No Reaction from the Start: If the reaction fails to initiate, it could be due to a potent poison present in one of the starting materials at a sufficiently high concentration.
Question 2: What are the most common poisons for copper catalysts in the context of indazole synthesis?
Answer: Copper catalysts are particularly susceptible to substances that can strongly coordinate to the metal center, blocking active sites or altering the electronic properties of the catalyst.[4] The most common culprits include:
-
Sulfur Compounds: Thiols, sulfides, and disulfides are notorious poisons for copper catalysts.[5] They form stable copper-sulfur bonds, rendering the catalytic sites inactive.[4]
-
Phosphorus Compounds: Phosphines and other phosphorus-containing molecules can also act as strong ligands, poisoning the catalyst in a similar manner to sulfur compounds.[6]
-
Halides: While halides are often part of the reactants (e.g., aryl halides), excess halide ions, particularly chloride, can accelerate catalyst sintering and deactivation.[7]
-
Strongly Coordinating Ligands: Certain functional groups on your substrates or impurities with strong chelating properties can bind irreversibly to the copper center.
-
Oxidizing Agents: The presence of oxygen or other oxidizing agents can lead to the formation of inactive copper(II) oxides.[8]
Question 3: I suspect sulfur poisoning. What are the likely sources in my reaction?
Answer: Sulfur impurities can be introduced from various sources, often in trace amounts that are difficult to detect without specialized equipment.[9]
-
Reagents: Starting materials, especially those derived from sulfur-containing precursors, can harbor residual sulfur impurities. For instance, some synthetic routes for aryl halides or amines might use sulfur-based reagents.
-
Solvents: Certain solvents, if not of high purity, can contain sulfur compounds.
-
Atmosphere: In industrial settings, atmospheric sulfur (e.g., H₂S) can be a source, although this is less common in a laboratory setting with proper inert atmosphere techniques.[9]
-
Natural Products: If using substrates derived from natural sources, they may contain endogenous sulfur compounds.[10]
Part 2: In-Depth Troubleshooting and Diagnostic Workflows
When initial troubleshooting is inconclusive, a more systematic approach is required to pinpoint the source of catalyst deactivation.
Scenario 1: A reliable indazole synthesis protocol suddenly starts failing with a new batch of reagents.
Core Issue: Identifying the contaminated reagent.
Troubleshooting Workflow:
Caption: Workflow for identifying a contaminated reagent.
Experimental Protocol: Systematic Reagent Replacement
-
Set up Control Reaction: Run the reaction using the original, trusted batches of all reagents to ensure the protocol itself is still valid.
-
Isolate Variables: Set up a series of reactions. In each reaction, use the new batch of all reagents except for one, which will be from the trusted, old batch.
-
Analyze Outcomes: The reaction that proceeds to completion will "clear" the old reagent used, thereby identifying the corresponding new reagent as the source of the poison.
-
Confirmation: Once the suspect reagent is identified, run the reaction with all new reagents but with a purified or new lot of the suspected contaminated reagent to confirm the diagnosis.
Scenario 2: The catalyst appears to be deactivating over the course of the reaction.
Core Issue: Slow poisoning or product inhibition.
Troubleshooting Steps:
-
Monitor Reaction Kinetics: Take aliquots from the reaction at regular intervals and analyze them by LC-MS or GC-MS. A sharp decrease in the rate of product formation after an initial period of activity points towards a process occurring during the reaction.
-
Test for Product Inhibition: Add a small amount of the final indazole product to a fresh reaction at the beginning. If the reaction rate is significantly slower compared to a control without the added product, product inhibition is a likely cause.[11]
-
Analyze Catalyst Post-Reaction: If possible, isolate the copper catalyst after the reaction. Characterization techniques can reveal the nature of the poison.
Advanced Diagnostic Techniques
For persistent issues, advanced analytical techniques can provide direct evidence of the poison and its effect on the catalyst.
| Analytical Technique | Information Provided | Typical Findings in Catalyst Poisoning |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the catalyst surface.[12] | Detection of sulfur, phosphorus, or halides on the catalyst surface and changes in the copper oxidation state.[4] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Precise quantification of trace elemental impurities in reagents or on the catalyst.[13] | Quantifies the amount of poisoning elements like sulfur, lead, or arsenic.[13] |
| Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX) | Catalyst morphology and elemental mapping. | Can show changes in particle size (sintering) and locate areas with high concentrations of poisoning elements.[4] |
Part 3: Catalyst Regeneration and Prevention Strategies
Once the cause of poisoning is identified, you can take steps to regenerate the catalyst and prevent future occurrences.
Question 4: Can a poisoned copper catalyst be regenerated?
Answer: In some cases, yes. The feasibility of regeneration depends on the nature of the poison.
-
For Coking or Fouling: Thermal regeneration, which involves heating the catalyst under a controlled atmosphere, can burn off carbonaceous deposits.[14]
-
For Reversible Poisons: Chemical washing with acidic or basic solutions, or with chelating agents, can remove some adsorbed poisons.[14] A common method for deactivated selective catalytic reduction catalysts involves washing with a sulfuric acid solution.[15]
-
For Irreversible Poisons: Strong chemisorption, as is often the case with sulfur and heavy metals, can cause permanent deactivation, making regeneration difficult or impossible.[4][6]
Experimental Protocol: Acid Washing for Catalyst Regeneration (Example)
Note: This is a general guideline and should be optimized for your specific catalyst system.
-
Isolate the Catalyst: Separate the solid catalyst from the reaction mixture by filtration.
-
Solvent Wash: Wash the catalyst with a non-coordinating solvent (e.g., toluene, hexane) to remove residual organic compounds.
-
Acid Treatment: Suspend the catalyst in a dilute solution of a non-coordinating acid (e.g., 0.1 M H₂SO₄) and stir for a defined period (e.g., 1-2 hours) at room temperature.
-
Rinse and Dry: Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral, followed by a wash with a volatile solvent like acetone.
-
Dry: Dry the catalyst under vacuum at a moderate temperature.
-
Test Activity: Evaluate the performance of the regenerated catalyst in a small-scale test reaction.
Prevention: The Best-Practice Approach
Proactive measures are always more effective than reactive ones.
-
High-Purity Reagents: Use the highest purity reagents and solvents available. If necessary, purify suspect reagents before use (e.g., recrystallization of solids, distillation of liquids).
-
Inert Atmosphere: Conduct reactions under a rigorously maintained inert atmosphere (argon or nitrogen) to prevent oxidation of the copper catalyst.[8] Degassing solvents is a critical step.
-
Guard Beds: For continuous flow or large-scale reactions, using a "guard bed" of a sacrificial material can adsorb poisons before they reach the catalyst bed.[13]
-
Ligand Selection: The choice of ligand can significantly impact catalyst stability.[16] In some cases, a ligand that forms a more robust complex with copper can offer some protection against poisoning.[17]
Visualizing the Mechanism of Poisoning
Understanding how poisons interact with the catalytic cycle is key to effective troubleshooting.
Caption: The catalytic cycle interrupted by a poison.
This diagram illustrates how a poison like sulfur can intercept the active Cu(I) catalyst, forming a stable, inactive complex and breaking the catalytic cycle.
References
- Vertex AI Search. (2025). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.
- Twigg, M. V. (2007). Deactivation of Copper Metal Catalysts for Methanol Decomposition, Methanol Steam Reforming and Methanol Synthesis.
- ResearchGate. (2021). Mechanisms of Catalyst Poisoning in Industrial Methanol Plants.
- Kopač, D., et al. (2019). Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. Industrial & Engineering Chemistry Research, 58(36), 16399-16407).
- Gulf Bio Analytical. (n.d.).
- Wikipedia. (n.d.). Haber process.
- Intertek. (n.d.).
- Hodnik, N., et al. (2022). Deactivation of Copper Catalysts During CO2 Reduction Occurs via Dissolution and Selective Redeposition Mechanism. ChemRxiv.
- Fogler, H. S. (2020).
- White Rose eTheses Online. (n.d.).
- ACS Publications. (n.d.).
- Tyo, K. M., & Betts, H. J. (2022). Sources of Nitrogen-, Sulfur-, and Phosphorus-Containing Feedstocks for Prebiotic Chemistry in the Planetary Environment. PMC.
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
- Lai, W., et al. (2024). Ligand-tuning copper in coordination polymers for efficient electrochemical C–C coupling. PMC.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Peden, C. H. F. (2026).
- GAS Dortmund. (n.d.).
- MDPI. (2022).
- ResearchGate. (n.d.).
- Wang, C., et al. (2018). Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis. Organic Letters, 20(15), 4433-4437).
- RSC Publishing. (n.d.). Copper-catalysed cross-coupling: an untapped potential.
- MDPI. (n.d.).
- ACS Publications. (2020). Influence of Ligand Denticity and Flexibility on the Molecular Copper Mediated Oxygen Reduction Reaction. Inorganic Chemistry, 59(22), 16489-16498).
- EBSCO. (n.d.). Sulfur Compounds | Chemistry | Research Starters.
- Hiden Analytical. (2024).
- NIH. (n.d.). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles.
- Beilstein Journals. (n.d.).
- ACS Publications. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. ACS Omega, 5(23), 14049-14056).
- ResearchGate. (n.d.).
- Michigan State University. (n.d.). 1. Nucleophilicity of Sulfur Compounds.
- Thieme. (2023).
- PubMed. (2024). Quest for a stable Cu-ligand complex with a high catalytic activity to produce reactive oxygen species.
- AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.
- BenchChem. (2025).
- Reddit. (2026). Troubleshooting a C–N Coupling Reaction.
Sources
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- 6. Haber process - Wikipedia [en.wikipedia.org]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
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- 17. Ligand-tuning copper in coordination polymers for efficient electrochemical C–C coupling - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side products in 2-ethyl-2H-indazole reaction
Welcome to the technical support center for the synthesis of 2-ethyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.
Introduction: The Challenge of Regioselectivity
The synthesis of 2-ethyl-2H-indazole via N-alkylation of indazole presents a classic chemical challenge: regioselectivity. The indazole core possesses two nucleophilic nitrogen atoms, N1 and N2, both of which can be alkylated. This often leads to the formation of a mixture of the desired 2-ethyl-2H-indazole and the isomeric side product, 1-ethyl-1H-indazole. The ratio of these products is highly dependent on a variety of reaction parameters. This guide will provide in-depth, field-proven insights to help you maximize the yield of the desired N2-alkylated product while minimizing the formation of the N1 isomer and other potential side products.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of 2-ethyl-2H-indazole.
Question 1: My reaction is producing a mixture of 1-ethyl-1H-indazole and 2-ethyl-2H-indazole. How can I improve the selectivity for the desired 2-ethyl isomer?
Answer: This is the most common issue in indazole alkylation. The ratio of N1 to N2 alkylation is influenced by a delicate interplay of electronic and steric factors, which can be manipulated by carefully choosing your reaction conditions.
Underlying Principles: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1] However, the N2 position can be more nucleophilic under certain conditions. The choice of base and solvent plays a crucial role in determining which nitrogen is deprotonated and its subsequent reactivity.
Troubleshooting Steps:
-
Choice of Base and Solvent: The combination of base and solvent is critical. While strong bases like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) often favor N1 alkylation, using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) can shift the selectivity towards the N2 isomer.[2][3]
-
Consider Alternative Alkylating Agents: While ethyl iodide or ethyl bromide are common choices, employing alternative electrophiles can significantly enhance N2 selectivity. For instance, using alkyl 2,2,2-trichloroacetimidates in the presence of a Lewis or Brønsted acid has been shown to provide excellent selectivity for N2 alkylation with no observable N1 isomer formation.[4][5] Another highly selective method involves the use of diazo compounds with trifluoromethanesulfonic acid (TfOH) as a catalyst.[6]
-
Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction. It is advisable to run the reaction at a controlled, lower temperature initially and monitor the progress.
Data Summary: Influence of Reaction Conditions on N1/N2 Selectivity
| Base | Solvent | Alkylating Agent | Typical N1:N2 Ratio | Reference |
| NaH | THF | Ethyl Bromide | Favors N1 | [1][7] |
| K₂CO₃ | DMF | Ethyl Iodide | Mixture, can favor N2 | [3] |
| Cs₂CO₃ | DMF | Ethyl Bromide | Mixture, can favor N2 | [2] |
| - | Dioxane | Ethyl 2,2,2-trichloroacetimidate / TfOH | Highly selective for N2 | [4][5] |
Question 2: I am observing the formation of an unknown byproduct in my reaction. What could it be and how can I prevent it?
Answer: Besides the N1 isomer, other side products can arise from reactions with impurities or degradation of starting materials or products.
Potential Side Products and Causes:
-
Over-alkylation: If a strong base is used in excess, or if the reaction is run for too long at elevated temperatures, it is possible to get dialkylation, though this is less common for indazole.
-
Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which could potentially react with your electrophile.
-
Starting Material Impurities: Impurities in the starting indazole or ethylating agent can lead to a variety of side products. Ensure the purity of your reagents before starting the reaction.
Troubleshooting and Prevention:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the ethylating agent. A large excess can promote side reactions.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged heating.
-
Purify Starting Materials: If you suspect impurities, purify your indazole (e.g., by recrystallization) and distill your ethylating agent.
Question 3: How can I effectively separate the 1-ethyl and 2-ethyl isomers?
Answer: While optimizing the reaction for selectivity is the primary goal, some amount of the undesired isomer may still form. Fortunately, the two isomers can typically be separated using standard laboratory techniques.
Methodology:
-
Column Chromatography: This is the most common and effective method for separating N1 and N2 alkylated indazoles.[8] The two isomers generally have different polarities and thus different retention factors (Rf) on silica gel. A solvent system of ethyl acetate and hexanes is often a good starting point for elution.
-
Recrystallization: In some cases, if one isomer is significantly less soluble than the other in a particular solvent system, recrystallization can be an effective purification method.
Experimental Protocol: Column Chromatography Separation
-
Prepare the Column: Pack a glass column with silica gel, using a slurry method with your chosen eluent system (e.g., 10% ethyl acetate in hexanes).
-
Load the Sample: Concentrate your crude reaction mixture and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elute: Begin eluting with your chosen solvent system, collecting fractions.
-
Monitor Fractions: Monitor the fractions by TLC to identify which fractions contain the desired 2-ethyl-2H-indazole.
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Experimental Workflow & Diagrams
To provide a clearer understanding of the process, a detailed experimental workflow and a decision-making diagram for troubleshooting are provided below.
General Experimental Protocol for N-Ethylation of Indazole
-
Reaction Setup: To a solution of indazole (1.0 eq) in DMF (5-10 mL per gram of indazole) in a round-bottom flask, add cesium carbonate (1.5 eq).
-
Addition of Ethylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add ethyl iodide (1.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for 2-ethyl-2H-indazole synthesis.
Reaction Pathway Diagram
Caption: General reaction pathway for the N-ethylation of indazole.
Conclusion
Minimizing side products in the synthesis of 2-ethyl-2H-indazole is a matter of controlling the regioselectivity of the N-alkylation reaction. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can significantly improve the yield and purity of the desired product. This guide provides a framework for troubleshooting common issues and making informed decisions to optimize your synthetic route.
References
-
Kumar, A., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available at: [Link]
-
Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Reyes-Vivas, H., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H-indazole derivatives. Available at: [Link]
-
Wu, T., et al. (2012). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Available at: [Link]
-
He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Available at: [Link]
-
ResearchGate. (n.d.). Reaction optimisation for the formation of 2H-indazole. Available at: [Link]
-
International Journal of Scientific Development and Research. (2022). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Available at: [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
-
Scott, J. S., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Medicinal Chemistry. Available at: [Link]
-
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.mpg.de [pure.mpg.de]
- 3. researchgate.net [researchgate.net]
- 4. wuxibiology.com [wuxibiology.com]
- 5. 2H-Indazole synthesis [organic-chemistry.org]
- 6. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. research.ucc.ie [research.ucc.ie]
- 8. caribjscitech.com [caribjscitech.com]
Technical Support Center: Purification of 2-Ethyl-2H-Indazole by Column Chromatography
Welcome to the technical support center for the purification of 2-ethyl-2H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this compound. Here, we move beyond simple protocols to explain the underlying principles of chromatographic separation, empowering you to troubleshoot effectively and optimize your purification process.
I. Core Principles and Initial Considerations
The successful purification of 2-ethyl-2H-indazole hinges on understanding its physicochemical properties and the common challenges associated with its synthesis. A primary hurdle is the frequent co-production of its constitutional isomer, 1-ethyl-1H-indazole. The subtle differences in polarity between these N-alkylated indazole isomers necessitate a carefully optimized column chromatography strategy for effective separation.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step before attempting column chromatography for 2-ethyl-2H-indazole?
A1: The indispensable first step is to develop a reliable Thin Layer Chromatography (TLC) method. TLC serves as a small-scale pilot for your column, allowing you to quickly screen various solvent systems (mobile phases) to find one that provides adequate separation between 2-ethyl-2H-indazole, its 1-ethyl isomer, and any other impurities. The goal is to achieve a clear separation of spots on the TLC plate, which is predictive of a successful column separation. A good starting point for TLC solvent systems is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
Q2: What are the key differences between 1-ethyl-1H-indazole and 2-ethyl-2H-indazole that I can exploit for separation?
A2: The primary difference to leverage is their polarity. The 2-ethyl-2H-indazole is generally less polar than the 1-ethyl-1H-indazole. This is because the lone pair of electrons on the N1 nitrogen in the 1H-isomer contributes more to the molecule's overall dipole moment, making it more polar. This slight but significant difference in polarity is the basis for their separation on a normal-phase silica gel column.
Q3: Can I use reversed-phase chromatography for this separation?
A3: While normal-phase chromatography using silica gel is the most common and generally recommended method, reversed-phase chromatography is a viable alternative. In a reversed-phase system (e.g., C18-functionalized silica), the elution order would be inverted, with the more polar 1-ethyl-1H-indazole eluting before the less polar 2-ethyl-2H-indazole. The choice between normal-phase and reversed-phase depends on the specific impurity profile of your crude mixture and the solvents you prefer to work with.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of 2-ethyl-2H-indazole.
Q4: My primary issue is poor separation between the 1-ethyl and 2-ethyl isomers. The fractions are all mixed. What should I do?
A4: This is a classic challenge. Here’s a systematic approach to improving resolution:
-
Re-optimize the Mobile Phase:
-
The "Why": The selectivity of your separation is highly dependent on the mobile phase composition. Even small changes can have a significant impact.
-
The "How": Return to your TLC analysis. Your ideal TLC solvent system should provide a difference in Rf values (ΔRf) of at least 0.1 between the two isomers for a good preparative column separation. If your current system doesn't achieve this, systematically vary the ratio of your polar and non-polar solvents. For instance, if you are using a hexane:ethyl acetate mixture, try decreasing the percentage of ethyl acetate to increase the retention of both compounds and potentially improve separation. Consider trying a different solvent system altogether, such as dichloromethane/methanol or toluene/acetone.
-
-
Employ Gradient Elution:
-
The "Why": An isocratic elution (using a single solvent mixture throughout) may not be sufficient for separating compounds with similar polarities. A gradient elution, where the polarity of the mobile phase is gradually increased over time, can sharpen the peaks and improve resolution.
-
The "How": Start the column with a less polar solvent mixture than your optimal TLC system. This will ensure all compounds bind to the top of the column in a tight band. Then, slowly increase the proportion of the more polar solvent. For example, you could start with 100% hexanes and gradually introduce ethyl acetate. This allows the less polar 2-ethyl-2H-indazole to elute first, followed by the more polar 1-ethyl-1H-indazole as the solvent polarity increases.
-
-
Column Dimensions and Packing:
-
The "Why": A longer, narrower column provides more theoretical plates, which translates to better separation efficiency. Proper packing is also crucial to avoid channeling, which leads to band broadening and poor separation.
-
The "How": For difficult separations, increase the length-to-diameter ratio of your silica gel bed. A ratio of at least 20:1 is a good starting point. Ensure the column is packed uniformly as a slurry to minimize air bubbles and channels.
-
Q5: I'm experiencing low yield of my purified 2-ethyl-2H-indazole. Where could it be going?
A5: Low recovery can be attributed to several factors:
-
Irreversible Adsorption or Decomposition on Silica:
-
The "Why": Silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds. While indazoles are generally stable, this is a possibility to consider.
-
The "How": To test for this, spot your crude material on a TLC plate, and then spot it again in the same location after letting it sit for an hour. If new spots appear or the original spot diminishes, your compound may be unstable on silica. In such cases, you can deactivate the silica gel by adding a small amount of a base, like triethylamine (0.1-1%), to your mobile phase. Alternatively, using a different stationary phase like alumina could be beneficial.
-
-
Sample Overloading:
-
The "Why": Loading too much crude material onto the column is a common cause of poor separation and apparent low yield (due to mixed fractions being discarded).
-
The "How": A general rule of thumb for a standard flash column is to load an amount of crude material that is 1-5% of the total weight of the silica gel. For difficult separations, this should be closer to 1%.
-
-
Elution Profile is Too Broad:
-
The "Why": If your compound elutes over a very large volume of solvent, some fractions may be too dilute to detect easily, leading to them being discarded.
-
The "How": This often points back to the need for mobile phase optimization. A well-chosen solvent system should result in your product eluting in a reasonably sharp band.
-
Q6: My product is eluting with a streaky or tailing peak. What causes this?
A6: Tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase or issues with the sample application.
-
Sample Application:
-
The "Why": Applying the sample in a large volume of a strong solvent can cause the initial band to be very broad, leading to tailing.
-
The "How": Dissolve your crude sample in a minimal amount of a solvent in which it is highly soluble but which is also a weak eluent for your chromatography. Dichloromethane is often a good choice. Alternatively, you can use a "dry loading" technique: dissolve your crude material, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of your column.
-
-
Acidity/Basicity Issues:
-
The "Why": The nitrogen atoms in the indazole ring have basic properties. Strong interactions with the acidic silanol groups on the silica surface can lead to tailing.
-
The "How": As mentioned for decomposition, adding a small amount of a modifier like triethylamine to the mobile phase can neutralize the acidic sites on the silica and improve peak shape.
-
III. Experimental Protocols and Data
A. Protocol: TLC Solvent System Screening
-
Prepare several small beakers with different mixtures of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Start with ratios like 9:1, 8:2, 7:3, and 6:4 (hexanes:ethyl acetate).
-
Dissolve a small amount of your crude 2-ethyl-2H-indazole mixture in a volatile solvent like dichloromethane.
-
Using a capillary tube, spot the solution onto several TLC plates.
-
Develop each TLC plate in a different solvent mixture.
-
Visualize the spots under a UV lamp (254 nm).
-
The optimal solvent system will show good separation between the spots corresponding to the 1-ethyl and 2-ethyl isomers. Aim for an Rf value of ~0.3 for the 2-ethyl-2H-indazole.
B. Protocol: Column Chromatography with Gradient Elution
-
Column Preparation: Select a glass column with an appropriate diameter and length for the amount of material you need to purify. Secure it vertically with a clamp. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Slurry Packing: In a separate beaker, create a slurry of silica gel in your initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate). Pour this slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Sample Loading (Dry Loading Recommended): Dissolve your crude material in a minimal amount of a suitable solvent. Add a small amount of silica gel (approximately 1-2 times the weight of your crude material) and evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed silica gel bed. Add a thin protective layer of sand on top.
-
Elution: Carefully add your initial mobile phase to the column. Use gentle air pressure to start the elution. Collect fractions in test tubes.
-
Gradient Application: Gradually increase the polarity of your mobile phase according to a pre-determined gradient. For example:
-
Fractions 1-10: 95:5 Hexanes:Ethyl Acetate
-
Fractions 11-20: 90:10 Hexanes:Ethyl Acetate
-
Fractions 21-30: 85:15 Hexanes:Ethyl Acetate
-
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain your pure 2-ethyl-2H-indazole.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
C. Data Summary Table
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of N-heterocycles. |
| Mobile Phase (Starting Point) | Hexanes:Ethyl Acetate (gradient) | Good balance of polarity for separating indazole isomers. |
| Sample Loading | Dry loading with silica gel | Ensures a narrow starting band, improving resolution. |
| Silica:Crude Ratio | 50:1 to 100:1 by weight | Crucial for achieving good separation of closely eluting isomers. |
| Mobile Phase Modifier | 0.1% Triethylamine (optional) | Reduces peak tailing by neutralizing acidic silica sites. |
IV. Visualized Workflows
Workflow for Troubleshooting Poor Separation
Caption: Decision tree for troubleshooting poor isomeric separation.
General Purification Workflow
Caption: Step-by-step workflow for 2-ethyl-2H-indazole purification.
V. References
-
Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers. Retrieved February 5, 2026, from
-
Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2010). A rapid and efficient synthesis of 2H-indazoles, which involves a [3 + 2] dipolar cycloaddition of arynes and sydnones, proceeds under mild reaction conditions in good to excellent yields. Organic Letters, 12(10), 2171–2173.
-
Google Patents. (n.d.). Preparation method of 2H-Indazole derivatives. Retrieved February 5, 2026, from
-
ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved February 5, 2026, from [Link]
-
Hernández-Campos, A., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2195.
-
International Journal of Scientific Development and Research. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR, 10(2).
-
ResearchGate. (n.d.). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved February 5, 2026, from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 102, 276-302.
-
Royal Society of Chemistry. (2021). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 19(35), 7583-7601.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (2021). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. PMC.
-
National Institutes of Health. (2009). Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation. PMC.
-
National Institutes of Health. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC.
-
Research Journal of Pharmacy and Technology. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. 11(9), 4153-4158.
-
Journal of Pharmaceutical Negative Results. (2022). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. 13(4).
-
UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved February 5, 2026, from [Link]
Technical Support Center: Indazole Regioselective Alkylation
Introduction: The Ambident Nucleophile Challenge
The alkylation of indazoles is a classic problem in heterocyclic chemistry due to the ambident nature of the indazolyl anion. The scaffold contains two nucleophilic nitrogen atoms:
-
N1 (Pyrrole-like): The thermodynamic attachment point. Alkylation here preserves the benzenoid aromaticity of the fused ring system.
-
N2 (Pyridine-like): The kinetic attachment point (in specific contexts). Alkylation here results in a quinoid-like resonance contribution, which is generally higher in energy (~4.4 kcal/mol less stable than N1-alkyl).
For most researchers, the default outcome of a standard base-mediated alkylation (e.g.,
Module 1: The Knowledge Base (Mechanistic Insights)
Solvent Effects on Regioselectivity
The choice of solvent dictates the "tightness" of the ion pair formed between the indazole anion and the metal cation.
| Solvent Class | Examples | Dielectric Constant ( | Mechanistic Impact | Expected Outcome |
| Polar Aprotic | DMF, DMSO, NMP | High ( | Loose Ion Pairs: effectively solvates cations ( | Favors N1 (Thermodynamic). Fast reaction rates. |
| Polar Aprotic (Chelating) | DME, Dioxane | Low-Mod ( | Cation Coordination: Can chelate specific cations ( | Variable. Can enhance N1 selectivity via the "Cesium Effect." |
| Non-Polar | Toluene, THF | Low ( | Tight Ion Pairs: The cation remains closely associated with the anion (usually at N1 or N2 depending on steric bulk). | Slow Reaction. Often requires phase transfer catalysts or specific bases (NaH) to proceed. |
The "Cesium Effect"
Cesium carbonate (
The N2 "Magic Bullet" (Acid Catalysis)
Solvent manipulation alone rarely yields >80% N2 selectivity with standard alkyl halides. To access N2 exclusively, one must abandon basic conditions and utilize acid-catalyzed alkylation with trichloroacetimidates . This proceeds via an
Module 2: Troubleshooting Guide
Decision Tree: Optimizing Your Reaction
Figure 1: Strategic decision tree for selecting reaction conditions based on the desired regioisomer.
Common Issues & Solutions
Q1: I am using
-
Root Cause:
is not soluble enough to drive the "Cesium Effect," and the temperature might be too low to reach thermodynamic equilibrium. -
Fix: Switch to
and increase temperature to 90°C . The higher temperature accelerates the reversibility of the N2-alkylation (if the alkyl group is not too bulky), allowing the mixture to funnel toward the stable N1 product.
Q2: I absolutely need the N2 isomer, but I only have the alkyl bromide.
-
Root Cause: Direct N2 alkylation with halides is disfavored.
-
Fix: You are fighting thermodynamics.
-
Option A: Add a temporary blocking group (e.g., Acetyl or THP) which often goes to N1 kinetically or thermodynamically, then alkylate the resulting salt. (Note: This is complex).
-
Option B (Electronic Bias): If your indazole has an Electron Withdrawing Group (EWG) at C7 (e.g.,
), steric and electronic repulsion at N1 will naturally shift selectivity to N2 (often >95% N2).[3]
-
Q3: My reaction in THF with Carbonate bases is not proceeding.
-
Root Cause: Carbonate bases (
, ) are effectively insoluble in THF. -
Fix: If you must use THF (e.g., for solubility of the substrate), you must use NaH (Sodium Hydride) . NaH works in THF because it is a heterogeneous surface reaction that releases
, driving the reaction forward irreversibly.
Module 3: Standard Operating Protocols (SOPs)
Protocol A: High-Selectivity N1 Alkylation (The "Cesium" Method)
Best for: Primary alkyl halides, benzyl halides.
-
Dissolution: Dissolve 1H-indazole derivative (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add
(2.0 equiv) in one portion. Stir at room temperature for 15 minutes. -
Alkylation: Add the alkyl halide (1.2 equiv) dropwise.
-
Heating: Heat the mixture to 90°C for 2–4 hours.
-
Why? Heat ensures any kinetically formed N2 product has the energy to reverse (de-alkylate) and re-alkylate at the thermodynamic N1 position.
-
-
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over
. -
Expected Ratio: >90:10 (N1:N2).
Protocol B: High-Selectivity N2 Alkylation (The "Imidate" Method)
Best for: Introducing methyl, ethyl, or isopropyl groups at N2 without N1 contamination.
-
Reagent Prep: Synthesize or purchase the alkyl 2,2,2-trichloroacetimidate corresponding to your desired alkyl group.
-
Dissolution: Dissolve 1H-indazole (1.0 equiv) in anhydrous DCM or Toluene (0.1 M).
-
Catalyst: Add TMSOTf (Trimethylsilyl triflate) or TfOH (Triflic acid) (0.1 equiv) at 0°C.
-
Addition: Add the trichloroacetimidate (1.5 equiv) slowly.
-
Reaction: Allow to warm to room temperature over 2–12 hours.
-
Mechanism: The acid protonates the imidate, creating a highly reactive carbocation-like species. The basic N2 (pyridine-like) attacks this species preferentially under these non-basic conditions.
-
Expected Ratio: >95:5 (N2:N1).
Module 4: Mechanism Visualization
The following diagram illustrates the divergent pathways. Note how the "Metal-Solvent" cluster determines the transition state energy.
Figure 2: Mechanistic divergence driven by solvent and reagent choice.
References
-
Lundbeck Research: "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein J. Org. Chem. 2021.[1]
-
Pfizer/WuXi Biology: "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology Technical Reports.
-
Cheung et al.: "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein J. Org. Chem. 2024.[4][5][6][7][8]
-
Organic Chemistry Portal: "Cesium Carbonate Promoted N-Alkylations."
Sources
- 1. pure.mpg.de [pure.mpg.de]
- 2. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]
- 3. research.ucc.ie [research.ucc.ie]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Barriers in 2-Substituted Indazole Synthesis
Topic: Strategies for Regioselective Synthesis of 2-Substituted Indazoles Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Version: 2.1 (Current as of 2025)
Introduction: The Thermodynamic Trap
The synthesis of 2-substituted indazoles presents a classic regioselectivity challenge. Under standard basic alkylation conditions (e.g., NaH/RX), the N1-isomer is the thermodynamic product (favored by ~4-5 kcal/mol) due to the preservation of the benzene ring's aromaticity.
The Problem: Achieving N2-selectivity requires overcoming this thermodynamic sink. This challenge is compounded when steric hindrance is introduced—either from a bulky electrophile (e.g., tert-butyl, adamantyl) or substituents on the indazole core (C3 or C7 positions).
This guide provides three field-proven "Troubleshooting Modules" to bypass these barriers, moving from direct functionalization to de novo ring construction.
Decision Matrix: Select Your Strategy
Before starting, analyze your substrate constraints using the decision tree below.
Troubleshooting Modules
Module 1: Direct Alkylation with Bulky Groups (The "Pfizer" Protocol)
Best For: Installing bulky alkyl groups (secondary, tertiary) with exclusive N2 selectivity.
The Logic: Standard alkylation (SN2) fails with bulky electrophiles due to steric repulsion and N1 competition. This protocol uses alkyl 2,2,2-trichloroacetimidates activated by a strong acid (TfOH). The reaction proceeds via an SN1-like pathway (for tertiary groups) or concerted displacement where the protonated imidate H-bonds to N1, directing the alkyl group to N2.
Protocol:
-
Reagents:
-
Substrate: 1H-Indazole (1.0 equiv)[1]
-
Electrophile: Alkyl 2,2,2-trichloroacetimidate (1.2–1.5 equiv)
-
Catalyst: TfOH (Triflic acid, 0.1–0.2 equiv) or TMSOTf.
-
Solvent: Toluene or DCM (anhydrous).
-
-
Procedure:
-
Dissolve indazole and imidate in solvent under N2.
-
Cool to 0 °C.
-
Add TfOH dropwise.
-
Allow to warm to RT (or heat to 60 °C for extremely bulky groups like t-butyl).
-
Monitor: Reaction is usually fast (< 2 hours).
-
-
Troubleshooting:
-
Issue: Low conversion with tert-butyl.
-
Fix: Increase catalyst loading to 20 mol% and heat to 80 °C in cyclohexane/DCM.
-
Module 2: N2-Arylation (Overcoming Catalytic Sterics)
Best For: Attaching hindered aryl rings.
The Logic: Metal-catalyzed N-arylation often favors N1. To force N2, you must use ligands that create a steric pocket around the metal center that disfavors the thermodynamically stable N1-binding.
Option A: Copper-Catalyzed (Buchwald-Antilla)
-
Catalyst: CuI (5–10 mol%)
-
Ligand: 4,7-Dimethoxy-1,10-phenanthroline (for high selectivity) or trans-N,N'-dimethylcyclohexane-1,2-diamine.
-
Base: Cs2CO3 (weak bases reduce side reactions).
-
Note: The bulky phenanthroline ligand is superior for suppressing N1-arylation.
Option B: Palladium-Catalyzed (For extremely hindered aryls)
-
Catalyst: Pd2(dba)3
-
Ligand: tBuXPhos or Me4tBuXPhos .
-
Mechanism: These bulky biaryl phosphine ligands facilitate reductive elimination from the sterically crowded N2-position, which is kinetically favored in the catalytic cycle despite N1 thermodynamic stability.
Module 3: De Novo Cyclization (The "Nuclear Option")
Best For: When direct functionalization is impossible due to extreme steric crowding at C3/C7 or the N-substituent.
The Logic: Instead of fighting the N1 vs. N2 preference, build the ring around the nitrogen that already carries the substituent.
Protocol (Copper-Catalyzed 3-Component Coupling):
-
Reagents:
-
2-Bromobenzaldehyde (1.0 equiv)
-
Primary Amine (R-NH2, 1.2 equiv) - This carries your bulky group.
-
Sodium Azide (NaN3, 1.2 equiv)
-
Catalyst: CuI (5 mol%) + Ligand (L-Proline or 1,10-phenanthroline).
-
-
Procedure:
-
Combine aldehyde and amine in DMSO to form the imine in situ.
-
Add NaN3, CuI, ligand, and base (K2CO3).
-
Heat to 100–110 °C.
-
-
Mechanism:
-
Formation of imine -> Azide attack -> Cyclization -> N2-substituted indazole.
-
Advantage: The R-group is locked on the nitrogen before the heterocycle forms. No N1 isomer is possible.
-
Technical FAQ
Q: I have a substituent at C7 (e.g., -Cl, -OMe). How does this affect selectivity? A: This actually helps you. A C7-substituent creates a "steric steering" effect. It blocks the N1 lone pair, making N1-alkylation energetically costly. Substrates with C7-substituents often yield >95% N2-product even under standard basic conditions.
Q: Why do I see N1 product rearranging to N2 (or vice versa)? A: Under high-temperature thermodynamic conditions (e.g., melts), N2-isomers can rearrange to the more stable N1-isomer (the "indazolo-Cope" rearrangement equivalent). Keep reaction temperatures moderate (<120 °C) unless using a specific rearrangement protocol.
Q: Can I use the Mitsunobu reaction for bulky alcohols? A: Generally, no. The Mitsunobu reaction is sensitive to steric hindrance at the alcohol carbon (SN2 mechanism). For secondary alcohols, it works well and gives N2 selectivity (via chelation control). For tertiary alcohols, use Module 1 (Imidate method).
Data Summary: Comparison of Methods
| Method | Substrate Scope | N2 Selectivity | Steric Tolerance | Key Reagent |
| Basic Alkylation (NaH) | Primary Alkyl | Low (N1 favored) | Low | Alkyl Halide |
| Imidate (Pfizer Protocol) | 1°, 2°, 3° Alkyl | >98% | High | TfOH / Imidate |
| Mitsunobu | 1°, 2° Alkyl | High | Moderate | DIAD / PPh3 |
| Cu-Catalyzed Arylation | Aryl | Moderate-High | Moderate | 4,7-OMe-Phen |
| De Novo Cyclization | Any | 100% (Exclusive) | Very High | R-NH2 / CuI |
References
-
Clemens, J. J., et al. (2022).[2] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis. Link (The "Pfizer Protocol" using trichloroacetimidates).
-
Antilla, J. C., et al. (2004).[3] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles...[4][5]. Journal of Organic Chemistry.[3][5] Link (Foundational work on Cu-catalyzed N-arylation).
-
Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie. Link (Discusses bulky ligand effects in similar heteroatom couplings).
-
Sharghi, H., & Aberi, M. (2014). An Efficient Synthesis of 2H-Indazole Derivatives in a One-Pot Three-Component Reaction. Synlett. Link (Protocol for De Novo Cyclization).
-
Hunt, K. W., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Link (Detailed mechanistic study on steric steering and thermodynamics).
Sources
- 1. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 4. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
recrystallization solvents for 2-ethyl-2H-indazole purification
Technical Support Center: Purification of 2-Ethyl-2H-Indazole
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of 2-ethyl-2H-indazole. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to achieve high purity of this compound through recrystallization. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize this critical purification step effectively. Recrystallization is a powerful technique grounded in the principles of differential solubility, and a thoughtful approach is paramount to success.[1][2]
This guide moves beyond a simple list of steps to address the common challenges and questions that arise in the lab. We will explore solvent selection strategies, provide detailed troubleshooting workflows, and offer field-tested insights to ensure you obtain 2-ethyl-2H-indazole at your desired purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select an appropriate solvent system for 2-ethyl-2H-indazole recrystallization?
The ideal recrystallization solvent is one in which 2-ethyl-2H-indazole has high solubility at elevated temperatures but low solubility at room temperature or below.[3] This temperature-dependent solubility differential is the driving force for crystallization and maximizing product recovery.
The Causality Behind Solvent Selection:
The principle of "like dissolves like" is your primary guide.[4] 2-Ethyl-2H-indazole is a heterocyclic aromatic compound with moderate polarity. Therefore, your solvent screening should focus on solvents of moderate to low polarity.
-
High Polarity Solvents (e.g., Water): Unlikely to be a good single solvent as the hydrophobic indazole structure will limit solubility even at high temperatures.[5] However, water can be an excellent anti-solvent when paired with a polar protic solvent like ethanol or methanol.[4][6]
-
Moderate Polarity Solvents (e.g., Alcohols, Acetone, Ethyl Acetate): These are excellent candidates for the primary solvent (the solvent in which the compound is dissolved). They can engage in hydrogen bonding and dipole-dipole interactions.[5]
-
Low/Non-Polar Solvents (e.g., Hexanes, Toluene): These are typically poor primary solvents for this compound but can be effective as the anti-solvent (the "poorer" solvent) in a two-solvent system to induce precipitation.[4][7]
Solvent Screening Guide for 2-Ethyl-2H-Indazole
| Solvent System | Type | Role | Rationale & Field Insights |
| Ethanol/Water | Mixed | Ethanol: Primary; Water: Anti-solvent | A classic and highly effective system.[4][6] Dissolve the crude product in a minimal amount of hot ethanol, then add hot water dropwise until persistent cloudiness appears. Re-heat to clarify and then cool slowly. |
| Methanol/Water | Mixed | Methanol: Primary; Water: Anti-solvent | Similar to ethanol/water, but methanol's higher polarity may require a different ratio. Good for removing non-polar impurities.[6] |
| Isopropanol | Single | Primary | Often provides a good solubility curve. Slower evaporation rate than ethanol can lead to larger, more well-defined crystals. |
| Acetonitrile | Single | Primary | An excellent solvent that often shows a significant difference in solubility between its boiling point (82 °C) and colder temperatures.[8] |
| Ethyl Acetate/Hexane | Mixed | Ethyl Acetate: Primary; Hexane: Anti-solvent | A versatile system for compounds of intermediate polarity.[7][9][10] Effective at precipitating the product while leaving more non-polar impurities in the solution. |
| Toluene/Hexane | Mixed | Toluene: Primary; Hexane: Anti-solvent | Useful if the compound has significant aromatic character and lower polarity. Toluene provides good solubility at heat, while hexane drastically reduces it upon cooling.[4] |
Q2: My compound has "oiled out" instead of forming crystals. What's happening and how do I fix it?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.
Troubleshooting Workflow: Oiling Out
Caption: Decision tree for troubleshooting when the compound oils out.
Q3: I've cooled the solution, but no crystals are forming. What should I do?
Crystal formation requires two steps: nucleation (the initial formation of small crystal aggregates) and crystal growth.[2] Failure to crystallize is typically a problem with nucleation.
Protocol: Inducing Crystallization
-
Be Patient: First, ensure you have allowed sufficient time for slow cooling. An ideal crystallization can take 20 minutes or longer.[11] Rushing this step is a common mistake.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass provide a surface for nucleation.
-
Add a Seed Crystal: If you have a small amount of pure 2-ethyl-2H-indazole, add a single tiny crystal to the solution.[12] This provides a perfect template for further crystal growth.
-
Cool Further: Place the flask in an ice-water bath to further decrease the solubility of your compound.[12] This should only be done after the solution has been allowed to cool to room temperature slowly.
-
Reduce Solvent Volume: If the above steps fail, it's likely you added too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then repeat the cooling process.
Q4: My sample has a colored impurity. How can I remove it during recrystallization?
Colored impurities are often large, polar molecules with extended conjugation. These can be effectively removed using activated carbon (charcoal).
Protocol: Decolorization with Activated Carbon
-
Dissolve the crude 2-ethyl-2H-indazole in the minimum amount of your chosen hot solvent.
-
Remove the flask from the heat source and add a very small amount of activated carbon (a micro-spatula tip is usually sufficient). Adding carbon to a boiling solution can cause it to boil over violently.
-
Gently swirl the flask and reheat the mixture to boiling for 2-5 minutes. The carbon will adsorb the colored impurities.[1][2]
-
Perform a hot gravity filtration to remove the carbon.[2] This must be done quickly to prevent the desired compound from crystallizing prematurely in the filter paper. Use a pre-warmed funnel and fluted filter paper for best results.[13]
-
Allow the filtered, colorless solution to cool and crystallize as usual.
Standard Operating Procedure: Two-Solvent Recrystallization of 2-Ethyl-2H-Indazole
This protocol uses an Ethanol/Water system, a common and effective choice for indazole derivatives.[6]
Workflow Diagram: Two-Solvent Recrystallization
Caption: Step-by-step workflow for a two-solvent recrystallization.
Methodology:
-
Dissolution: Place the crude 2-ethyl-2H-indazole in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling while stirring to dissolve the solid.[4] Add more ethanol in small portions only if necessary to fully dissolve the solid at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration as described in the decolorization protocol.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add water dropwise until you observe persistent cloudiness. This indicates the solution is saturated.[4][13]
-
Clarification: Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.[13]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath to maximize crystal formation.[12]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals completely to remove residual solvent. The purity can then be assessed by techniques such as melting point determination or NMR spectroscopy.[1]
References
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare.[Link]
-
Recrystallization Handout. University of Colorado Boulder, Department of Chemistry.[Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[Link]
-
Recrystallization. YouTube video by The Organic Chemistry Tutor.[Link]
-
Recrystallization. Chemistry LibreTexts.[Link]
-
Recrystallization. Virtual Amrita Laboratories.[Link]
- Method for separating and purifying substituted indazole isomers.
-
2H-Indazole synthesis. Organic Chemistry Portal.[Link]
-
Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. National Center for Biotechnology Information (PMC).[Link]
-
Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). ResearchGate.[Link]
-
Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). MDPI.[Link]
-
Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal for Scientific Research & Development.[Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.[Link]
-
Recrystallization with two solvents. Reddit r/Chempros.[Link]
-
Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles. The Royal Society of Chemistry.[Link]
-
2-Methyl-2H-indazole. PubChem, National Institutes of Health.[Link]
-
Troubleshooting Recrystallization. Chemistry LibreTexts.[Link]
-
Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate. IUCr Journals.[Link]
-
Fluorescence emission spectra substituted 2H-indazoles in different solvents. ResearchGate.[Link]
-
The proposed mechanism for the synthesis of 2H-indazole derivatives. ResearchGate.[Link]
-
Solubility of Organic Compounds. University of Calgary, Department of Chemistry.[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. mt.com [mt.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. ocw.mit.edu [ocw.mit.edu]
controlling temperature for kinetic vs thermodynamic indazole product
Topic: Controlling Temperature for Kinetic ( ) vs. Thermodynamic ( ) Indazole Product
Ticket Type: Advanced Synthesis Optimization Assigned Specialist: Senior Application Scientist Status: Active
Module 1: The Knowledge Base (Mechanistic Insight)
The Core Conflict: Aromaticity vs. Nucleophilicity
To control the regioselectivity of indazole alkylation, you must manipulate the competition between the kinetic pathway (governed by nucleophilicity and barrier height) and the thermodynamic pathway (governed by final product stability).
-
Thermodynamic Product (
-substituted): The -indazole tautomer preserves the benzene ring's aromaticity (benzenoid structure). It is approximately 4.5 kcal/mol more stable than the -tautomer. Under conditions that allow equilibration (high temperature, long reaction times, reversible alkylation), the system funnels toward the -isomer. -
Kinetic Product (
-substituted): In the neutral indazole molecule, the electron density at is often higher, and the lone pair is more accessible (HOMO character) compared to , which contributes to the aromatic system. Consequently, electrophilic attack at frequently has a lower activation energy ( ) . Under irreversible, low-temperature conditions, the -isomer forms first.
Visualizing the Energy Landscape
The following diagram illustrates the reaction coordinate. Note that while
Figure 1: Reaction coordinate diagram showing the kinetic advantage of
Module 2: Troubleshooting & FAQs
Ticket #401: "I need the isomer, but I keep getting or mixtures."
Diagnosis: You are likely operating under conditions that allow thermodynamic equilibration. Corrective Actions:
-
Lower the Temperature: Operate at -78°C to 0°C. Do not heat the reaction to reflux.
-
Change the Electrophile/Catalyst: Use highly reactive electrophiles (e.g., Meerwein salts, trimethyloxonium tetrafluoroborate) that react instantly at low temperatures, locking the kinetic product before rearrangement occurs.
-
Acid Catalysis: Recent literature suggests Bronsted acids (like TfOH) favor
selectivity with diazo compounds by protonating the electrophile, making the attack significantly faster [1].
Ticket #402: "I need the isomer, but the ratio is poor (e.g., 60:40)."
Diagnosis: The reaction is not reaching thermodynamic equilibrium, or strong steric factors at C7 are blocking
-
Increase Temperature: Push the reaction to reflux (e.g., in DMF or Toluene) to overcome the higher activation barrier of
and allow any formed to revert and rearrange. -
Switch to Thermodynamic Base: Use bases that generate the thermodynamic anion (e.g., NaH or
in DMF). Cesium is particularly effective due to the "Cesium Effect," where chelation stabilizes the transition state leading to [2].
Decision Tree: Selecting Conditions
Figure 2: Workflow for selecting experimental conditions based on desired regioselectivity.
Module 3: Standard Operating Procedures (SOPs)
Protocol A: Thermodynamic Control ( -Selective)
Target: Maximizing the stable benzenoid isomer.
| Parameter | Specification | Reason |
| Temperature | 80°C – 110°C | Provides energy to cross the higher |
| Solvent | DMF or DMSO | Polar aprotic solvents dissociate ion pairs, favoring the thermodynamic sink. |
| Base | Cesium promotes | |
| Time | 12 – 24 Hours | Allows full equilibration. |
Step-by-Step:
-
Dissolve Indazole (1.0 eq) in anhydrous DMF (0.2 M).
-
Add
(2.0 eq) and stir at RT for 30 mins (deprotonation phase). -
Add Alkyl Halide (1.2 eq).
-
Heat to 90°C and monitor by LCMS.
-
Senior Scientist Note: If
is observed early, continue heating. The product often disappears over time as it rearranges to [3].
Protocol B: Kinetic Control ( -Selective)
Target: Trapping the nucleophilic
| Parameter | Specification | Reason |
| Temperature | -78°C to 0°C | Prevents the system from overcoming the higher |
| Solvent | DCM or Toluene | Non-polar solvents tighten ion pairs, often shielding |
| Catalyst | TfOH (5-10 mol%) | For diazo-alkylation, acid catalysis protonates the electrophile, making |
| Time | 1 – 4 Hours | Stop reaction immediately upon consumption of starting material to prevent equilibration. |
Step-by-Step (Acid-Catalyzed Diazo Method):
-
Dissolve Indazole (1.0 eq) and Diazo compound (1.2 eq) in DCM.
-
Cool to 0°C .
-
Add TfOH (10 mol%) dropwise.
-
Stir at 0°C. Monitor strictly.
-
Quench with
immediately upon completion. -
Warning: Do not allow the reaction to warm up or sit overnight;
products can be thermally unstable.
References
-
TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 2022.[1]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Beilstein Journal of Organic Chemistry, 2024.[2]
-
Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology / Pfizer Case Study, 2022.
-
Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts, 2024.
Sources
Validation & Comparative
Comprehensive Guide: 2-Ethyl-2H-Indazole Proton NMR Spectrum Analysis
Executive Summary
Context: Indazole derivatives are privileged scaffolds in medicinal chemistry, serving as pharmacophores in anti-cancer (e.g., PARP inhibitors), anti-inflammatory, and kinase inhibitor drugs.[1][2] The Challenge: The alkylation of indazoles is non-regioselective, typically yielding a mixture of the thermodynamically stable 1-alkyl-1H-indazole (N1) and the kinetically favored 2-alkyl-2H-indazole (N2) .[1] Distinguishing these isomers is critical because their biological activities and metabolic profiles differ drastically.[2] The Solution: This guide provides a definitive protocol for identifying 2-ethyl-2H-indazole using 1H NMR spectroscopy. It moves beyond simple chemical shift lists to establish a self-validating structural assignment workflow based on electronic deshielding patterns and Nuclear Overhauser Effect (NOE) correlations.[1]
Mechanistic Insight: The N1 vs. N2 Dichotomy[1]
To interpret the NMR spectrum correctly, one must understand the electronic environment of the two isomers.[1][2]
-
1H-Indazole (N1-Substituted): Retains a fully benzenoid benzene ring.[1] The lone pair on N1 contributes to the aromatic sextet, making N1 less nucleophilic but thermodynamically more stable.[1][2]
-
2H-Indazole (N2-Substituted): Adopts a quinonoid-like resonance structure.[1] This disrupts the local aromaticity of the benzene ring slightly but makes the N2 position more nucleophilic under kinetic alkylation conditions.[1]
Impact on NMR: The quinonoid character of the 2-ethyl-2H-indazole system causes a distinct deshielding effect on the ethyl group protons compared to the N1 isomer. This "Ethyl Shift" is the first line of diagnostic evidence.[2]
Visualization: Alkylation Pathways & Isomerism
Figure 1: Divergent alkylation pathways leading to N1 (thermodynamic) and N2 (kinetic) isomers.
Comparative NMR Analysis: N2 vs. N1
The following data compares 2-ethyl-2H-indazole against its isomer, 1-ethyl-1H-indazole . Data is derived from high-purity 5-bromo-indazole derivatives, a standard intermediate in drug development (e.g., for Suzuki couplings), which serves as a robust proxy for the parent scaffold.[1][2]
Diagnostic Chemical Shifts (1H NMR, 300-400 MHz, CDCl3)[1][2]
| Proton Group | 2-Ethyl-2H-indazole (N2) | 1-Ethyl-1H-indazole (N1) | Δ (N2 - N1) | Diagnostic Note |
| Ethyl -CH₂- | 4.45 ppm (q) | 4.35 ppm (q) | +0.10 ppm | Primary Marker: N2-methylene is consistently downfield.[1] |
| Ethyl -CH₃ | 1.62 ppm (t) | 1.45 ppm (t) | +0.17 ppm | Secondary Marker: N2-methyl is significantly deshielded.[1] |
| H-3 (Pyrazole) | 7.85 ppm (s) | 7.88 ppm (s) | -0.03 ppm | Not Diagnostic:[1] Both appear as singlets ~7.8-8.0 ppm. |
| H-7 (Benzene) | ~7.6 - 7.8 ppm | ~7.3 - 7.4 ppm | Variable | H-7 in N1 is shielded by the N-alkyl group's proximity.[1] |
Key Takeaway: If your ethyl quartet is near 4.45 - 4.50 ppm , you likely have the N2 isomer .[1][2] If it is near 4.30 - 4.35 ppm , it is likely the N1 isomer .[1][2]
The "Smoking Gun": NOESY/ROESY Correlations
Chemical shifts can vary with concentration and solvent.[2] The only self-validating proof of structure is the Nuclear Overhauser Effect (NOE), which measures through-space proximity (< 5 Å).[1]
-
2-Ethyl-2H-indazole (Target):
-
The N2-Ethyl group is spatially close to H-3 .
-
Observation: Strong NOE cross-peak between -CH₂- (4.45 ppm) and H-3 (7.85 ppm) .[1]
-
-
1-Ethyl-1H-indazole (Alternative):
-
The N1-Ethyl group is spatially close to H-7 .
-
Observation: Strong NOE cross-peak between -CH₂- (4.35 ppm) and H-7 (~7.36 ppm) .[1]
-
Crucial: No NOE is observed between N1-Ethyl and H-3.
-
Experimental Protocol: Structural Validation Workflow
This protocol outlines the step-by-step process to synthesize, isolate, and validate 2-ethyl-2H-indazole.[1]
Step 1: Synthesis (Kinetic Control)
To maximize the yield of the 2-ethyl isomer:
-
Reagents: Indazole (1.0 eq), Trimethyloxonium tetrafluoroborate (Meerwein's salt) or Ethyl Iodide (1.1 eq).[1][2]
-
Solvent: Ethyl acetate or DCM (non-polar solvents favor N2 kinetic product).[1][2]
-
Conditions: Room temperature, short reaction time (1-2 hours). Note: High heat or thermodynamic bases (Cs2CO3/DMF) will isomerize the product to the N1 form.[1]
Step 2: NMR Sample Preparation[1][2]
-
Solvent: Dissolve ~5-10 mg of purified compound in 0.6 mL CDCl3 (Chloroform-d).
-
Why: CDCl3 provides sharp resolution and prevents H-bonding broadening often seen in DMSO-d6.
-
-
Tube: Use a high-quality 5mm NMR tube to ensure field homogeneity.
Step 3: Acquisition & Processing[2]
-
1D Proton: Acquire standard 1H spectrum (16 scans).[1][2]
-
Check: Look for the quartet at 4.45 ppm.[2]
-
-
2D NOESY: Acquire a quick NOESY (or ROESY) spectrum.
-
Mixing Time: Set to 500ms.
-
Scans: 8-16 scans per increment is usually sufficient for small molecules.
-
Step 4: Decision Tree Analysis
Use the following logic flow to confirm your structure.
Figure 2: Self-validating NMR decision tree for indazole isomer identification.
References
-
Migliorini, A. et al. (2012).[1][2] "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules, 17, 4508-4521.[1][2][3] Link
- Key Data: Provides full experimental characterization including 1H and 13C NMR for 5-bromo-2-ethyl-2H-indazole (Compound 3g) and its N1 isomer.
-
Luo, G. et al. (2006).[1][2] "Regioselective Synthesis of 2-Substituted Indazoles." Journal of Organic Chemistry. Link[1][2]
- Key Data: Discusses the kinetic vs.
-
Gaulon, C. et al. (2005).[1][2] "Palladium-catalyzed reactions on N-substituted indazoles." Synthesis.
- Key Data: Validates the use of NOESY for distinguishing N1/N2 isomers in indazole deriv
Sources
A Comparative Guide to the ¹H NMR Chemical Shifts of 2-Ethyl-2H-Indazole and its 1-Ethyl Isomer
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of N-alkylated indazole regioisomers is a critical step. The position of alkylation on the indazole nitrogen atoms—N1 versus N2—profoundly influences the molecule's steric and electronic properties, which in turn can significantly impact its pharmacological activity and ADME profile. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as a powerful and accessible tool for distinguishing between these isomers. This guide provides an in-depth comparison of the ¹H NMR chemical shifts of 1-ethyl-1H-indazole and 2-ethyl-2H-indazole, supported by experimental data from analogous compounds and a discussion of the underlying electronic effects.
Distinguishing Isomers: The Decisive Role of ¹H NMR
The chemical environment of the protons in 1-ethyl-1H-indazole and 2-ethyl-2H-indazole is distinct, leading to characteristic differences in their ¹H NMR spectra. The most significant variations are typically observed for the proton at the 3-position (H-3) and the protons of the ethyl group directly attached to the nitrogen.
Key Diagnostic Regions in the ¹H NMR Spectrum
-
The H-3 Proton: The chemical shift of the H-3 proton is highly sensitive to the position of the ethyl group. In the 2-ethyl-2H-indazole isomer, the H-3 proton is generally observed at a higher frequency (further downfield) compared to the 1-ethyl-1H-indazole isomer. This is attributed to the different electronic contributions of the nitrogen atom at the 2-position.
-
The Ethyl Group Protons (-CH₂- and -CH₃): The methylene (-CH₂) protons of the ethyl group also exhibit a noticeable difference in their chemical shifts between the two isomers. Typically, the -CH₂ protons in the 2-ethyl isomer are shifted further downfield than those in the 1-ethyl isomer.
Comparative ¹H NMR Data
| Proton | 1-Substituted Indazole (Analog) | 2-Substituted Indazole (Analog) | Expected Difference for Ethyl Isomers |
| H-3 | ~8.0 ppm | ~8.3-8.6 ppm | H-3 of 2-ethyl isomer is downfield |
| H-4 | ~7.8 ppm | ~7.7-7.8 ppm | Minimal and less diagnostic |
| H-5 | ~7.4 ppm | ~7.1-7.3 ppm | H-5 of 2-ethyl isomer is upfield |
| H-6 | ~7.2 ppm | ~7.3-7.4 ppm | Minimal and less diagnostic |
| H-7 | ~7.6 ppm | ~7.6-7.7 ppm | H-7 of 2-ethyl isomer is often slightly downfield |
| N-CH₂ | ~4.4 ppm | ~4.6-5.0 ppm | N-CH₂ of 2-ethyl isomer is downfield |
| CH₃ | ~1.4 ppm | ~1.5 ppm | Minimal and less diagnostic |
Note: The chemical shifts are approximate and can vary depending on the solvent and the specific substituent.
Understanding the Chemical Shift Differences: An Electronic Perspective
The observed differences in the ¹H NMR chemical shifts between the N1 and N2 ethyl indazole isomers are rooted in the distinct electronic environments of the protons in each molecule.
In the 1-ethyl-1H-indazole , the N1 nitrogen is more akin to a pyrrole-type nitrogen, and its lone pair of electrons participates in the aromaticity of the pyrazole ring. The ethyl group at this position influences the overall electron distribution in the bicyclic system.
In contrast, the 2-ethyl-2H-indazole features an N2 nitrogen that is more analogous to a pyridine-type nitrogen. The ethyl group at the N2 position significantly impacts the shielding of the adjacent H-3 proton, leading to its characteristic downfield shift. This deshielding effect is a key diagnostic feature for identifying N2-alkylation.
To definitively assign the regiochemistry, two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable.[1] For an N1-alkylated indazole, a correlation is expected between the N-CH₂ protons and the C-7a carbon. Conversely, for an N2-alkylated indazole, a correlation should be observed between the N-CH₂ protons and the C-3 carbon.[1]
Visualizing the Structural and Electronic Differences
The following diagram illustrates the structural differences between the two isomers and highlights the key protons for NMR comparison.
Caption: Structural comparison and key ¹H NMR chemical shift differences.
Experimental Protocol for ¹H NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR data for the characterization of N-ethyl indazole isomers.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified indazole sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[2]
2. NMR Spectrometer Setup:
- Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[3]
- Lock the spectrometer to the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal resolution and line shape. A sharp, symmetrical solvent peak is indicative of good shimming.
3. Data Acquisition:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- Use an appropriate pulse angle (e.g., 30-45 degrees) and a sufficient relaxation delay (e.g., 1-2 seconds) to ensure accurate integration.
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.[3][4]
- Integrate the peaks to determine the relative number of protons for each signal.
- Analyze the coupling patterns (multiplicities) to deduce the connectivity of the protons.
5. Advanced 2D NMR Experiments (for definitive assignment):
- If the one-dimensional spectrum is ambiguous, acquire a 2D HMBC spectrum to establish long-range C-H correlations, which is particularly useful for confirming the N-alkylation site as previously discussed.[1]
Conclusion
The differentiation of 1-ethyl-1H-indazole and 2-ethyl-2H-indazole is readily achievable through careful analysis of their ¹H NMR spectra. The chemical shift of the H-3 proton and the N-CH₂ protons serve as reliable diagnostic markers for identifying the N2- and N1-isomers, respectively. By understanding the underlying electronic effects and employing standardized experimental protocols, researchers can confidently assign the correct regiochemistry, a crucial step in the synthesis and development of novel indazole-based compounds. For unambiguous structural confirmation, especially in complex molecules, 2D NMR techniques like HMBC are highly recommended.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Hoyt, E. A., et al. (2007). Supporting Information for "A New Synthesis of 1H-Indazoles". Wiley-VCH. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. scs.illinois.edu [scs.illinois.edu]
A Senior Application Scientist's Guide to Differentiating Indazole Regioisomers: A Comparative Analysis of N-Alkylated Indazole C13 NMR Data
For researchers and professionals in drug development, the unequivocal structural characterization of N-heterocyclic compounds is a cornerstone of robust chemical synthesis and analysis. The indazole nucleus, a prevalent scaffold in pharmacologically active molecules, presents a common yet critical challenge during its synthesis: the formation of regioisomers upon N-alkylation. The alkylation of 1H-indazole can yield either the N-1 or N-2 substituted product, and distinguishing between these two isomers is paramount for ensuring the correct molecular architecture and, consequently, the desired biological activity.
This guide provides an in-depth technical comparison of the Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopic data for N-alkylated indazoles, focusing on the principles required to characterize and differentiate the 2-ethyl-2H-indazole isomer from its 1-ethyl-1H-indazole counterpart. While a direct, side-by-side published comparison for these specific ethyl derivatives is elusive in the literature, this guide synthesizes foundational principles from established NMR studies of indazole systems to provide a reliable framework for their characterization.
The Challenge of N-Alkylated Indazole Isomerism
The nucleophilic substitution reaction on an alkyl halide by 1H-indazole in an alkaline solution typically leads to a mixture of N-1 and N-2 isomers, with the N-1 isomer often being the major product.[1] The electronic distribution and, consequently, the chemical environment of the carbon atoms in the indazole ring system are significantly different between the two isomers. These differences are readily observed in their C13 NMR spectra, making it a powerful tool for unambiguous structural assignment.[1]
Comparative Analysis of C13 NMR Data: 1-Substituted vs. 2-Substituted Indazoles
The key to distinguishing between the N-1 and N-2 isomers lies in the characteristic chemical shifts of the carbon atoms within the indazole ring. The electronic structure of the N-1 isomer is often described as "benzenoid," while the N-2 isomer has a "quinonoid" character. This fundamental difference in electron distribution leads to predictable upfield or downfield shifts for specific carbon atoms.
Based on a comprehensive review of indazole C13 NMR data, the following trends can be observed when comparing N-1 and N-2 substituted indazoles:
-
C3: In N-2 substituted indazoles, the C3 carbon is significantly shielded (shifted upfield) compared to its counterpart in the N-1 isomer.
-
C7a: Conversely, the C7a (bridgehead) carbon in N-2 isomers is deshielded (shifted downfield).
-
Other Carbons: The chemical shifts of the other carbon atoms in the benzene ring (C4, C5, C6, C7) and the pyrazole ring (C3a) also show distinct patterns, although the shifts of C3 and C7a are often the most diagnostic.
The table below provides a comparative summary of the C13 NMR chemical shifts for 1H-indazole and representative N-1 and N-2 substituted derivatives to illustrate these characteristic differences.
| Carbon Atom | 1H-Indazole (CDCl₃) | Representative 1-Substituted Indazole Derivative (CDCl₃) | Representative 2-Substituted Indazole Derivative (CDCl₃) |
| C3 | 134.77 | ~133-135 | ~120-123 |
| C3a | 123.13 | ~121-124 | ~122-125 |
| C4 | 120.86 | ~120-122 | ~120-122 |
| C5 | 126.80 | ~126-128 | ~126-128 |
| C6 | 120.96 | ~121-123 | ~121-123 |
| C7 | 109.71 | ~109-111 | ~117-119 |
| C7a | 140.01 | ~140-142 | ~149-150 |
Note: The chemical shift ranges for the substituted derivatives are approximated from data on various N-alkyl and N-aryl substituted indazoles and are intended to show general trends.
Experimental Protocol for C13 NMR Data Acquisition
The following is a detailed methodology for acquiring high-quality C13 NMR data for the characterization of N-ethylindazole isomers.
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the purified indazole derivative.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for neutral organic molecules.
- Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) for better signal dispersion.
- Tune and match the carbon probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal resolution.
3. Data Acquisition Parameters:
- Experiment: Standard proton-decoupled C13 NMR experiment (e.g., zgpg30 on Bruker instruments).
- Spectral Width (SW): Set a spectral width that encompasses the entire expected range of C13 chemical shifts (e.g., 0 to 220 ppm).
- Acquisition Time (AQ): Typically 1-2 seconds.
- Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5x the longest T₁ of the quaternary carbons) is necessary.
- Number of Scans (NS): This will depend on the sample concentration. For a 10-20 mg sample, 256 to 1024 scans are typically adequate.
- Temperature: Maintain a constant temperature, typically 298 K.
4. Data Processing:
- Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
- Perform a Fourier transform.
- Phase the spectrum carefully.
- Calibrate the spectrum by setting the TMS signal to 0.0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).
Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for distinguishing between 1-ethyl-1H-indazole and 2-ethyl-2H-indazole using C13 NMR spectroscopy.
Caption: Workflow for the differentiation of N-ethylindazole isomers using C13 NMR.
Conclusion
While direct experimental C13 NMR data for 2-ethyl-2H-indazole may require acquisition by the researcher, the principles for its characterization and differentiation from its N-1 isomer are well-established. By focusing on the diagnostic chemical shifts of the C3 and C7a carbons, scientists can confidently assign the correct regiochemistry of their synthesized N-alkylated indazoles. This guide provides the foundational knowledge and a practical protocol to empower researchers in their synthetic and analytical endeavors.
References
-
Elguero, J., Fruchier, A., Tjiou, E. M., & Trofimenko, S. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. [Link]
-
Alpoim, M. C., de Almeida, A. C., Siquet, C., & Rangel, M. (2014). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 19(8), 12594-12614. [Link]
- Yoshida, H., Fukushima, H., Ohshita, J., & Kunai, A. (2007).
- Jin, G.-Q., Gao, W.-X., Zhou, Y.-B., Liu, M.-C., & Wu, H.-Y. (2020).
- Xiao, Q., He, R., & Wang, J. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
Sources
Definitive Structural Elucidation of N1 vs. N2 Ethyl Indazoles via 2D NMR
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists
Executive Summary: The Regioisomer Challenge
In the synthesis of indazole-based pharmacophores (e.g., kinase inhibitors, synthetic cannabinoids like AB-CHMINACA), alkylation of the indazole ring typically yields a mixture of N1-alkyl (thermodynamic) and N2-alkyl (kinetic) regioisomers.[1]
Distinguishing these isomers via 1D
The "Golden Rule" of Indazole Assignment:
-
N1-Ethyl Isomers: Exhibit a strong 3-bond HMBC correlation between the
-methylene protons and the bridgehead carbon (C7a ). -
N2-Ethyl Isomers: Exhibit a strong 3-bond HMBC correlation between the
-methylene protons and the imine carbon (C3 ).
Comparative Analysis: 1D vs. 2D NMR Approaches
| Feature | Method A: 1D Proton NMR | Method B: 1H-13C HMBC (Recommended) | Method C: 1H-15N HMBC (Gold Standard) |
| Primary Mechanism | Chemical Shift ( | Long-range J-coupling ( | Nitrogen Chemical Shift & Connectivity |
| Reliability | Low . Highly solvent-dependent; requires reference standards. | High . Based on immutable bond connectivity. | Definitive . Nitrogen shifts are vastly different (~80 ppm gap). |
| Sample Requirement | Low (<1 mg) | Medium (5-10 mg) | High (>20 mg) or Cryoprobe required |
| Key Indicator | Correlation to C7a vs. C3 | Correlation to "Pyrrole-like" N (-160 ppm) | |
| Verdict | Screening only | Standard for Publication | Ultimate Validation |
Mechanistic Deep Dive: The "Gateway" Correlations
To differentiate the isomers, you must trace the connectivity from the ethyl group's methylene protons (
The Structural Geometry
-
N1-Ethyl Indazole:
-
Path to C7a:
. This is a 3-bond distance ( ). HMBC Visible. -
Path to C3:
. This is a 4-bond distance. HMBC Silent.
-
-
N2-Ethyl Indazole:
-
Path to C3:
. This is a 3-bond distance ( ). HMBC Visible. -
Path to C7a:
. This is a 4-bond distance. HMBC Silent.
-
Visualizing the Logic (Decision Tree)
Figure 1: Decision tree for assigning indazole regioisomers using 2D NMR connectivity.
Experimental Protocol: Self-Validating Workflow
This protocol ensures data integrity by cross-referencing proton assignment (HSQC) with connectivity (HMBC).
Step 1: Sample Preparation
-
Solvent: DMSO-
is preferred over to prevent overlap of the critical C3 proton/carbon signals with solvent peaks. -
Concentration: Minimum 10 mg/0.6 mL for clear quaternary carbon correlations in HMBC.
Step 2: HSQC (The Anchor)
-
Objective: Identify the proton-carbon pair of the ethyl methylene group (
). -
Observation: Look for the cross-peak corresponding to the triplet at ~4.4–4.6 ppm (
) and ~40–50 ppm ( ). -
Why: You cannot interpret the HMBC without firmly establishing which protons belong to the ethyl linker.
Step 3: HMBC (The Discriminator)
-
Parameter Setup: Set the long-range coupling constant delay (
) to 8 Hz (approx. 62.5 ms). This is optimal for aromatic 3-bond couplings. -
Analysis:
-
Locate the
proton frequency on the F2 axis. -
Scan down the F1 (
) axis for correlations in the aromatic region (110–150 ppm). -
Identify C3: The C3 carbon is usually a sharp resonance around 133–136 ppm (depending on substitution).
-
Identify C7a: The C7a bridgehead carbon is typically quaternary and broad, located around 139–142 ppm .
-
Step 4: 1H-15N HMBC (Optional Validation)
If the sample is concentrated (>20 mg), run a gradient-selected
-
N1-Ethyl: The
protons will correlate to a nitrogen at ~-160 to -170 ppm (pyrrole-like N1). -
N2-Ethyl: The
protons will correlate to a nitrogen at ~-80 to -100 ppm (pyridine-like N2, which becomes pyrrole-like upon alkylation, but the chemical shift environment is distinctively different). Note: In N2-alkyl indazoles, the alkylated N2 often shifts upfield, but the key is that N1 remains unalkylated and pyridine-like (~-60 ppm).
Data Interpretation Table
Use this table to interpret your spectral data. Values are approximate (DMSO-
| Signal | N1-Ethyl Indazole | N2-Ethyl Indazole | Notes |
| ~4.45 ppm | ~4.60 ppm | N2 protons are often deshielded relative to N1. | |
| HMBC: | ABSENT | STRONG | The Primary Discriminator. |
| HMBC: | STRONG | ABSENT | The Secondary Discriminator. |
| C3 Carbon ( | ~133 ppm | ~120-125 ppm | C3 is often shielded in N2 isomers. |
| N1 Nitrogen ( | ~-165 ppm (Alkylated) | ~-60 ppm (Free) | Requires |
References
-
Clatworthy, S. J., et al. (2019). Differentiation of regioisomeric N-alkyl-indazoles by 1H–15N HMBC NMR spectroscopy. Forensic Science International. Link
-
UNODC. (2019). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime. Link
-
Lynch, J., et al. (2017). Practical Guide to the Structural Elucidation of Synthetic Cannabinoids. Cayman Chemical Application Notes. Link
-
Hu, J., et al. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry.[2][3][4][5][6][7] Link
Sources
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. magritek.com [magritek.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Comparison: UV-Vis Spectroscopic Distinction of Indazole Isomers
Focus Product: 2-Ethyl-2H-indazole Primary Alternative: 1-Ethyl-1H-indazole Context: Structural characterization in medicinal chemistry and pharmacophore validation.
Executive Summary: The Isomer Challenge
In drug discovery, the indazole scaffold is a privileged structure found in numerous kinase inhibitors and anti-inflammatory agents. However, the alkylation of indazole often yields a mixture of N1-alkyl (thermodynamic) and N2-alkyl (kinetic) isomers. Distinguishing these isomers is critical because they possess fundamentally different electronic structures and pharmacological profiles.
This guide provides a technical comparison of the UV-Vis absorption properties of 2-ethyl-2H-indazole versus its N1-isomer. As a Senior Application Scientist, I emphasize that while NMR is definitive, UV-Vis spectroscopy offers a rapid, low-cost, and self-validating method for initial isomer identification based on the Quinoid vs. Benzenoid electronic transition theory.
Mechanistic Insight: Quinoid vs. Benzenoid Resonance
The primary differentiator between the two isomers is the conjugation pathway of the
-
1-Ethyl-1H-indazole (Benzenoid): The N1-substituted isomer retains a fully aromatic benzene ring fused to a pyrazole. Its electronic structure resembles that of naphthalene or substituted benzenes. The UV spectrum is characterized by distinct, often vibrationally resolved bands typical of "benzenoid" transitions.
-
2-Ethyl-2H-indazole (Quinoid): The N2-substituted isomer forces the benzene ring into a quinoid-like resonance contribution to maintain the valency of the nitrogen atoms. This disruption of the perfect benzenoid aromaticity leads to a "quinoid" electronic transition. This results in a hyperchromic (more intense) and often bathochromic (red-shifted) absorption band compared to the N1-isomer.
Comparison Table: Electronic & Spectral Properties
| Feature | 2-Ethyl-2H-indazole (Focus Product) | 1-Ethyl-1H-indazole (Alternative) |
| Electronic Character | Quinoid (o-quinodimethane character) | Benzenoid (Naphthalene-like) |
| Primary | ~270 – 285 nm (Intense broad band) | 250 – 260 nm (Sharp); weaker bands ~290-300 nm |
| Absorption Intensity | High ( | Moderate |
| Spectral Shape | Broad, intense single band in the mid-UV | Structured, multi-peak "fingers" (vibrational fine structure) |
| Solvent Sensitivity | High (Dipole moment is larger) | Moderate |
Note on Data: While alkyl chain length (methyl vs. ethyl) has negligible impact on the aromatic
transitions, the N-position is the dominant factor. Data for 2-methylindazole serves as a scientifically valid proxy for 2-ethylindazole in UV characterization.
Experimental Data & Validation
The following data summarizes the spectral differences observed in polar aprotic solvents (e.g., Acetonitrile, MeCN).
UV-Vis Absorption Maxima (
)[1][2][3][4]
| Compound | Solvent | Spectral Signature | |
| 2-Ethyl-2H-indazole | MeCN | 270 – 285 | Strong, broad absorption. Significant tailing >300 nm. |
| 1-Ethyl-1H-indazole | MeCN | 252, 260, 294 | Distinct "valley" between 260-290 nm. Weaker intensity. |
| Indazole (Parent) | MeCN | 250, 285, 290 | Mixture of tautomeric characters. |
Key Diagnostic: The 2H-isomer absorbs light much more strongly in the 250–300 nm region than the 1H-isomer. If your spectrum shows a deep "valley" or low absorbance around 270-280 nm, you likely have the N1-isomer . If you see a massive, broad peak dominating this region, it is the N2-isomer .
Self-Validating Experimental Protocol
To ensure trustworthiness (Trustworthiness in E-E-A-T), follow this protocol which includes internal checks for solvent purity and concentration accuracy.
Objective: Distinguish N1 vs N2 isomers of ethyl-indazole.
Reagents:
-
Solvent: Spectroscopic grade Acetonitrile (MeCN) or Methanol (MeOH). Cutoff check: MeCN < 190 nm, MeOH < 205 nm.
-
Analyte: ~0.1 mg of synthesized indazole derivative.
Workflow:
-
Baseline Correction: Fill two quartz cuvettes (1 cm path) with pure solvent. Run a baseline scan (200–400 nm). Validation: Absorbance must be 0.000 ± 0.002.
-
Stock Solution: Prepare a 1 mM stock solution (approx. 1.5 mg in 10 mL solvent).
-
Dilution: Dilute to 50 µM (50-fold dilution). Why? Indazoles have high extinction coefficients (
). High concentrations will saturate the detector (Abs > 2.0). -
Scan: Record spectrum from 220 nm to 350 nm.
-
Analysis:
-
Calculate Ratio
. -
N2-Isomer:
is typically high (due to the broad peak centered near 275-280 nm). -
N1-Isomer:
is typically lower (valley region vs. secondary band).
-
Decision Workflow (Graphviz Diagram)
The following diagram illustrates the logical pathway for identifying the isomer based on spectral features.
Caption: Logic flow for distinguishing N-ethylindazole isomers using UV-Vis spectral topology.
References
-
Phototransposition of Indazoles to Benzimidazoles. ResearchGate. (Detailed UV spectra of 1-methyl vs 2-methyl indazole). [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (Synthesis and characterization of N1 vs N2 isomers). [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Application News. (General principles of conjugation and quinoid shifts). [Link]
Sources
Technical Comparison: Mass Spectrometric Differentiation of 2-Ethyl-2H-indazole vs. 1-Ethyl-1H-indazole
[1][2]
Executive Summary
The differentiation of 2-ethyl-2H-indazole (Target) from its thermodynamically more stable isomer, 1-ethyl-1H-indazole (Alternative), relies on distinct fragmentation kinetics governed by the position of the
-
2-Ethyl-2H-indazole is characterized by a kinetically favored but thermodynamically less stable molecular ion, often leading to rapid fragmentation and a unique ratio of
(loss of ethylene) to (loss of ethyl radical). -
1-Ethyl-1H-indazole typically exhibits a robust molecular ion and a dominant rearrangement pathway driven by the stability of the resulting benzopyrazolium cation.
Structural Basis of Fragmentation
The mass spectral behavior is dictated by the electronic environment of the nitrogen atoms:
-
1H-Indazole Core: The
atom is pyrrole-like (contributes 2 electrons to the -system), while is pyridine-like. Alkylation at preserves the "native" aromaticity of the benzene ring. -
2H-Indazole Core: The
atom becomes pyrrole-like. This quinoid-like electronic distribution (ortho-quinodimethane character) lowers the aromatic stabilization energy, making the molecular ion more susceptible to fragmentation.
Comparative Fragmentation Data
| Feature | 2-Ethyl-2H-indazole (Target) | 1-Ethyl-1H-indazole (Alternative) |
| Molecular Ion ( | m/z 146 (Moderate Intensity) | m/z 146 (High Intensity) |
| Base Peak Mechanism | ||
| Key Fragment 1 | m/z 118 ( | m/z 118 ( |
| Key Fragment 2 | m/z 117 ( | m/z 117 ( |
| Diagnostic Ratio | Higher | Lower |
| Secondary Loss | m/z 91 ( | m/z 91 ( |
Detailed Fragmentation Mechanisms
A. The N2-Ethyl Pathway (2-Ethyl-2H-indazole)
The fragmentation of the 2-ethyl isomer is driven by the relief of the inherent instability of the 2H-quinoid system.
-
Primary Event: The molecular ion (m/z 146) undergoes a McLafferty-like rearrangement involving the
-hydrogen of the ethyl group. This expels a neutral ethylene molecule ( , 28 Da). -
Resulting Ion: This generates the 2H-indazole radical cation (m/z 118). Unlike the 1H-isomer, this radical cation is less stable and prone to further hydrogen loss to form the cation at m/z 117, or ring opening.
-
Radical Loss: A competing direct cleavage of the
bond expels the ethyl radical ( , 29 Da), yielding the even-electron cation at m/z 117. In 2-substituted indazoles, this direct bond cleavage often competes more effectively with the rearrangement than in the 1-substituted analogs due to the weaker bond strength.
B. The N1-Ethyl Pathway (1-Ethyl-1H-indazole)
-
Stability: The 1-ethyl isomer forms a highly stable radical cation.
-
Dominant Rearrangement: The loss of ethylene (m/z 146
118) is the overwhelming dominant pathway because the product is the highly stable, aromatic 1H-indazole radical cation. -
Differentiation Marker: The relative abundance of the molecular ion (m/z 146) is typically higher for the 1-ethyl isomer compared to the 2-ethyl isomer under identical EI conditions (70 eV).
Visualization of Signaling Pathways
The following diagram illustrates the divergent fragmentation logic between the two isomers.
Figure 1: Comparative fragmentation pathways. Note the competing "Direct Cleavage" pathway in the 2-Ethyl isomer (Yellow Arrow) versus the dominant rearrangement in the 1-Ethyl isomer (Blue Arrow).
Experimental Protocol: Differentiation Workflow
To reliably distinguish these isomers, the following GC-MS protocol is recommended. This method utilizes the Retention Index (RI) and Ion Ratio validation.
Materials & Equipment[4]
-
Instrument: GC-MS (Single Quadrupole or Ion Trap) with EI source (70 eV).
-
Column: Non-polar capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm ID.
-
Standard: Alkane ladder (
) for RI calculation.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL of methanol (HPLC grade).
-
GC Parameters:
-
Inlet Temp: 250°C.
-
Injection: Splitless (1
L). -
Oven Program: 80°C (hold 1 min)
20°C/min 280°C (hold 5 min).
-
-
MS Parameters:
-
Scan Range: m/z 40–350.
-
Solvent Delay: 3.0 min.
-
-
Data Analysis (The "Rule of Stability"):
-
Step A (Retention Time): The 2-alkyl isomer typically elutes earlier than the 1-alkyl isomer on non-polar columns due to lower boiling points associated with the quinoid structure (lower intermolecular forces).
-
Step B (Ion Ratio Calculation): Calculate the ratio
.-
If
(approx), suspect 2-Ethyl-2H-indazole (enhanced radical loss). -
If
(approx), suspect 1-Ethyl-1H-indazole (dominant rearrangement).
-
-
Step C (HCN Loss): Monitor m/z 91. The fragmentation of the unstable 2-isomer often yields a higher abundance of ring-degradation products (m/z 91, 65) relative to the molecular ion.
-
References
-
Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Link
-
Banister, S. D., et al. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids... are possible manufacturing impurities. PubMed Central. Link
-
Kavanagh, P., et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. West Virginia University Research Repository. Link
-
Hu, J., et al. (2011). The Davis-Beirut reaction: N1,N2-disubstituted-1H-indazolones via 1,6-electrophilic addition. PubMed. Link
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Indazole Derivatives. NIST WebBook. Link
A Comparative Guide to the Dipole Moments of 1H- and 2H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Polarity in Indazole-Based Drug Design
Indazole, a bicyclic heteroaromatic system, represents a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The constitutional isomerism of the indazole nucleus, specifically the 1H- and 2H-tautomers, presents a subtle yet profound tool for modulating molecular properties. Among the most critical of these properties is the molecular dipole moment (µ), a measure of the overall polarity of a molecule. This guide provides an in-depth comparison of the dipole moments of 1H- and 2H-indazole derivatives, synthesizing experimental data and computational insights to inform rational drug design.
The magnitude and orientation of a molecule's dipole moment are pivotal in determining its pharmacokinetic and pharmacodynamic profiles. They govern key intermolecular interactions—such as those with water, lipid bilayers, and protein binding pockets—thereby influencing solubility, membrane permeability, and target affinity. A comprehensive understanding of how tautomeric forms and substituent effects modulate the dipole moment of the indazole scaffold is therefore indispensable for the modern medicinal chemist.
Fundamentals: Structural Origins of Dipole Moments in Indazole Tautomers
A molecule's dipole moment is the vector sum of all individual bond dipoles, which arise from differences in electronegativity between bonded atoms.[1] The overall molecular geometry dictates how these vectors add up, resulting in the net molecular dipole moment.
The two principal tautomers of indazole, 1H-indazole and 2H-indazole, differ in the position of the hydrogen atom on the pyrazole ring. This structural variance leads to a significant difference in their electronic distribution and, consequently, their dipole moments.
-
1H-Indazole : The hydrogen is attached to the N1 nitrogen, adjacent to the fused benzene ring. The individual bond dipoles of the N-H and N=N bonds, along with the lone pair on N2, contribute to a net dipole moment.
-
2H-Indazole : The hydrogen is on the N2 nitrogen. In this configuration, the vector contributions of the N-N and C=N bond dipoles align more constructively, leading to a larger overall dipole moment.
Experimental and computational data consistently show that the dipole moment of 2H-indazole is substantially greater than that of 1H-indazole.[2][3] While 1H-indazole is the more thermodynamically stable tautomer, the distinct polarity of the 2H-scaffold offers unique opportunities for molecular design.[4][5]
Comparative Analysis of Parent Indazole Tautomers
The difference in polarity between the unsubstituted 1H- and 2H-indazole scaffolds is significant. Data derived from studies on their N-methylated analogues, which lock the tautomeric form, provide a clear quantitative comparison.
| Compound | Dipole Moment (Debye) |
| 1-methyl-1H-indazole | 1.50 D |
| 2-methyl-2H-indazole | 3.4 D |
| (Data sourced from Caribbean Journal of Science and Technology)[3] |
This more than two-fold increase in dipole moment for the 2H-isomer underscores the profound impact of nitrogen positioning on the molecule's electronic landscape. The larger dipole of the 2H-scaffold can be leveraged to enhance solubility or engage in specific dipole-dipole interactions within a biological target.
Caption: General dipole moment vectors for 1H- and 2H-indazole scaffolds.
Modulating the Dipole Moment: The Role of Substituents
The true power of the indazole scaffold lies in its susceptibility to fine-tuning through chemical substitution. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can dramatically alter the magnitude and direction of the dipole moment. The effect of a substituent is highly dependent on its position on the bicyclic ring and the underlying tautomeric form (1H vs. 2H).
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -CF₃ increase the dipole moment when their withdrawing vector aligns with the intrinsic dipole of the indazole core. For instance, a 5-nitro or 6-nitro substituent on a 1H-indazole would likely increase the overall dipole moment.
-
Electron-Donating Groups (EDGs) such as -NH₂, -OH, or -OCH₃ can either increase or decrease the dipole moment depending on the orientation of their donating vector relative to the parent molecule's dipole.
Predicting these effects with high accuracy is crucial for lead optimization. While qualitative principles provide guidance, quantitative prediction relies heavily on computational chemistry.
Experimental and Computational Methodologies
Experimental Determination
The most accurate experimental values for dipole moments are typically obtained from gas-phase measurements using techniques like microwave spectroscopy , which analyzes the Stark effect—the splitting of rotational energy levels in an electric field.[6][7] For larger molecules or in solution, dipole moments can be determined by measuring the dielectric constant of a dilute solution of the polar substance in a non-polar solvent.[8] These methods provide benchmark data against which computational models can be validated.
Computational Protocol: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for calculating molecular electronic properties, including dipole moments.[9][10] The accuracy of DFT-calculated dipole moments is highly dependent on the choice of functional and basis set.[11] A typical workflow for obtaining a reliable dipole moment is outlined below.
Protocol: Step-by-Step DFT Calculation of a Dipole Moment
-
Molecule Building: Construct the 3D structure of the desired 1H- or 2H-indazole derivative using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a critical step, as the dipole moment is sensitive to molecular geometry. A common and reliable level of theory for this is the B3LYP functional with a 6-31G(d,p) basis set.[9]
-
Frequency Calculation: Following optimization, a frequency calculation must be performed on the optimized structure. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
-
Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation with a larger, more flexible basis set (e.g., aug-cc-pVTZ) to obtain a more accurate electron density distribution.
-
Dipole Moment Extraction: The dipole moment is calculated as an expectation value from the resulting wavefunction/electron density. The output will typically provide the dipole moment components (μx, μy, μz) and the total magnitude in Debye.
Caption: Standard computational workflow for determining dipole moments using DFT.
Implications for Drug Development and Medicinal Chemistry
The ability to strategically select between the 1H- and 2H-indazole scaffolds and further modify their polarity with substituents is a powerful tool in drug design.
-
Solubility and Permeability: Increasing the dipole moment generally enhances aqueous solubility, which can be beneficial for oral bioavailability. However, an excessively high dipole moment may hinder permeability across the nonpolar lipid membranes of cells (Lipinski's Rule of 5). The choice between a lower-dipole 1H-indazole and a higher-dipole 2H-indazole allows for navigating this critical balance.
-
Target Binding: Many protein-ligand interactions are driven by electrostatics. A ligand's dipole moment can orient it favorably within a binding site to interact with polar residues or a metal cofactor. For example, the dual MCL-1/BCL-2 inhibitor family demonstrates how the indazole core orients within the protein binding pocket, an interaction influenced by its electrostatic properties.[12]
-
Metabolic Stability: Changes in electron distribution, reflected by the dipole moment, can influence a molecule's susceptibility to metabolic enzymes like Cytochrome P450s. Modulating polarity can shield or expose potential sites of metabolism.
Conclusion
The dipole moment is a fundamental molecular property with far-reaching consequences in drug discovery and development. The 1H- and 2H-indazole tautomers provide a unique and powerful platform for modulating this property. As demonstrated, 2H-indazoles possess a significantly larger intrinsic dipole moment than their more stable 1H counterparts. This inherent difference, coupled with the wide-ranging effects of chemical substitution, allows for the rational design of molecules with tailored polarity. By leveraging robust computational methods like DFT to predict these properties, researchers can accelerate the optimization of indazole-based candidates with improved solubility, permeability, and target affinity, ultimately leading to safer and more effective medicines.
References
-
Basicity and dipole moment comparison of indazole tautomers. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Caribbean Journal of Science and Technology, 9(1), 20-34. Retrieved February 5, 2026, from [Link]
- Thomson, R., & Dalby, F. W. (1968). Experimental determination of the dipole moments of the X(2Σ+) and B(2Σ+) states of the CN molecule. Canadian Journal of Physics, 46(24), 2815-2819.
- Zhang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3233.
- Rosa, M., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 23(9), 2349.
- Bräse, S., et al. (2010). The chemistry of azides.
- Kumar, R., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(18), 12695-12714.
-
Ashenhurst, J. (2023). Dipole Moments and Dipoles. Master Organic Chemistry. Retrieved February 5, 2026, from [Link]
- Cárdenas, C., et al. (2022). Constrained dipole moment density functional theory for the calculation of the charge-transfer energy in non-covalent complexes. The Journal of Chemical Physics, 156(12), 124106.
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- Sharma, P., et al. (2021). Dipole Moment Calculations Using Multiconfiguration Pair-Density Functional Theory and Hybrid Multiconfiguration Pair-Density Functional Theory.
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Question on the impact of different substituents on dipole-dipole steric energy. (2013). ResearchGate. Retrieved February 5, 2026, from [Link]
- Kim, H. S., & Lee, J. H. (2019).
- Sharma, P., et al. (2021). Dipole Moment Calculations Using Multiconfiguration Pair-Density Functional Theory and Hybrid Multiconfiguration Pair-Density Functional Theory. ChemRxiv.
- Khan, I., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives.
- Qian, S., et al. (2021). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Molecules, 26(16), 4991.
- Kang, C., et al. (2005). Experimental measurement of the induced dipole moment of an isolated molecule in its ground and electronically excited states: Indole and indole–H2O. The Journal of Chemical Physics, 122(17), 174301.
- Computational investigations of oxazole, thiazole and carbazole having pesticide utility in agriculture by Ab-initio and DFT Met. (2017). Worldwide Journals.
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Dipole Moment Experiment. (2016). ETH Zurich. Retrieved February 5, 2026, from [Link]
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Kumar, R., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Publishing. Retrieved February 5, 2026, from [Link]
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A Comparative Guide to Resolving Ethyl Indazole Isomers by High-Performance Liquid Chromatography
For researchers, synthetic chemists, and drug development professionals, the accurate separation and quantification of constitutional isomers are paramount. The alkylation of indazole, a critical scaffold in medicinal chemistry, frequently yields a mixture of N-1 and N-2 substituted regioisomers, such as 1-ethyl-1H-indazole and 2-ethyl-2H-indazole.[1][2] While structurally similar, the distinct positioning of the ethyl group profoundly impacts the molecule's physicochemical properties and, consequently, its biological activity and chromatographic behavior.
This guide provides an in-depth technical comparison of the HPLC retention times for ethyl indazole isomers, grounded in the principles of reversed-phase chromatography. We will explore the causal mechanisms behind their separation, present a validated, step-by-step analytical method, and offer expert insights for robust and reproducible results.
The Challenge: Subtle Differences, Significant Consequences
The synthesis of N-alkyl indazoles can be challenging in terms of regioselectivity, often leading to mixtures that require robust analytical methods for separation and characterization.[2] 1-ethyl-1H-indazole and 2-ethyl-2H-indazole are constitutional isomers where the ethyl group is attached to different nitrogen atoms of the pyrazole ring. This seemingly minor structural variance creates a significant difference in the molecule's dipole moment and overall polarity, which is the key to their chromatographic separation.[3]
The 1H-indazole tautomer is generally the most thermodynamically stable form.[4][5] However, the distribution of electron density and steric accessibility of the nitrogen atoms dictates the outcome of alkylation reactions. The resulting difference in polarity between the N-1 and N-2 isomers is the primary lever we can use for separation in reversed-phase HPLC.[6]
Principle of Separation: Polarity and Partitioning
Reversed-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity.[7][8] The stationary phase is non-polar (e.g., C18-bonded silica), while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[8]
The fundamental principle is partitioning:
-
Less Polar (More Hydrophobic) Compounds : Have a stronger affinity for the non-polar stationary phase and will be retained longer on the column, resulting in a later elution and a higher retention time.[9]
-
More Polar (More Hydrophilic) Compounds : Have a stronger affinity for the polar mobile phase, travel through the column more quickly, and thus have a shorter retention time.
In the case of ethyl indazole isomers, the 2-ethyl-2H-indazole is reported to have a higher dipole moment than the 1-ethyl-1H-indazole, suggesting it is the more polar of the two.[3] Therefore, in a standard RP-HPLC setup, we can confidently predict the following elution order:
-
2-Ethyl-2H-indazole (More Polar) -> Shorter Retention Time
-
1-Ethyl-1H-indazole (Less Polar) -> Longer Retention Time
This difference in retention is what allows for their baseline separation and accurate quantification.
Comparative Data Summary
The following table summarizes the key characteristics and expected chromatographic behavior of the two isomers. The retention times are illustrative and based on the experimental protocol provided below.
| Isomer | Structure | Key Property | Expected Elution Order | Expected Retention Time (min) |
| 2-Ethyl-2H-indazole | ![]() | More Polar | 1st | ~ 4.5 |
| 1-Ethyl-1H-indazole | ![]() | Less Polar | 2nd | ~ 5.2 |
A Validated Protocol for Isomer Separation
This section provides a robust, self-validating RP-HPLC method designed for the baseline separation of 1-ethyl-1H-indazole and 2-ethyl-2H-indazole. The causality behind each parameter is explained to empower the user to adapt and troubleshoot effectively.
Experimental Workflow Diagram
Caption: A streamlined workflow for the HPLC analysis of ethyl indazole isomers.
Materials and Instrumentation
-
HPLC System : A standard analytical HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with a smaller particle size (e.g., <2 µm) can be used on a UHPLC system for faster, more efficient separations.
-
Solvents : HPLC-grade acetonitrile (ACN) and ultrapure water.
-
Analytes : Reference standards for 1-ethyl-1H-indazole and 2-ethyl-2H-indazole.
-
Sample Vials : 2 mL amber glass vials with PTFE septa.
Step-by-Step Methodology
1. Mobile Phase Preparation:
-
Action : Prepare a mobile phase consisting of 60% Acetonitrile and 40% Water (v/v).
-
Rationale : This isocratic mixture provides sufficient elution strength to move the analytes through the column in a reasonable time while maintaining enough polarity to exploit the differences between the isomers for good resolution. The high organic content ensures the less polar isomer does not have an excessively long retention time.
-
Protocol : Measure 600 mL of ACN and 400 mL of water. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
2. Sample Preparation:
-
Action : Prepare a stock solution of the mixed isomers (or individual standards) at a concentration of approximately 1.0 mg/mL in the mobile phase. Dilute further if necessary to be within the linear range of the detector.
-
Rationale : Dissolving the sample in the mobile phase ensures compatibility and prevents peak distortion upon injection. Using a known concentration is critical for quantitative analysis and for method validation.
3. HPLC System Setup and Equilibration:
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 40 °C
-
Detection Wavelength : 254 nm
-
Injection Volume : 5 µL
-
Protocol :
-
Install the C18 column and set the column oven to 40 °C. Elevated temperature reduces mobile phase viscosity, lowers backpressure, and can sharpen peaks.
-
Set the detector to monitor at 254 nm. Indazole and its derivatives have strong absorbance in this region of the UV spectrum.
-
Purge the pump lines with the mobile phase.
-
Equilibrate the entire system by running the mobile phase through the column at 1.0 mL/min for at least 15-20 minutes, or until a stable, flat baseline is achieved. This is a critical step for reproducible retention times.
-
4. System Suitability and Analysis:
-
Action : Inject a standard mixture of both isomers.
-
Rationale (Self-Validation) : Before analyzing unknown samples, system suitability must be established. This ensures the chromatographic system is performing adequately.
-
Acceptance Criteria :
-
Resolution (Rs) : The resolution between the 2-ethyl-2H-indazole and 1-ethyl-1H-indazole peaks should be > 1.5 . This indicates baseline separation.
-
Tailing Factor (Tf) : The tailing factor for each peak should be between 0.9 and 1.2 . This ensures good peak symmetry.
-
Reproducibility : Five replicate injections of the same standard should yield a relative standard deviation (RSD) of retention times of < 1.0% .
-
-
Protocol : Once system suitability is confirmed, proceed with injecting the analytical samples.
5. Data Analysis:
-
Action : Integrate the peak areas for each isomer in the resulting chromatogram.
-
Rationale : The area under the peak is directly proportional to the concentration of the analyte.
-
Protocol : Use the chromatography data system (CDS) software to identify and integrate the peaks corresponding to each isomer based on their retention times, as determined from the standard injections. Calculate the relative percentage of each isomer using the area percent method.
References
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Anal Acta, 13:674. Available at: [Link]
-
Cerecetto, H., et al. (2005). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 10(9), 1147-1156. Available at: [Link]
-
Podolska, M., et al. (2010). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica - Drug Research, 67(4), 351-359. Available at: [Link]
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Keating, T. A., et al. (2021). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
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Yan, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5(67), 54315-54318. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Available at: [Link]
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Verma, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1877-1906. Available at: [Link]
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Various Authors. (2021). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 6(8). Available at: [Link]
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Various Authors. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9(1), 20-34. Available at: [Link]
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Zhang, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(22), 5448. Available at: [Link]
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Waters Corporation. (n.d.). HPLC Separation Modes. Available at: [Link]
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IOSR Journal of Pharmacy. (2022). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSRPHR, 12(4), 32-40. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-ethyl-2H-indazole
This guide provides essential safety and logistical information for the proper disposal of 2-ethyl-2H-indazole. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.
A critical first step in handling any chemical is to consult its specific Safety Data Sheet (SDS). For novel or less common compounds like 2-ethyl-2H-indazole, a manufacturer-specific SDS may not be readily available. In such cases, the precautionary principle must be applied. This means treating the substance as potentially hazardous based on the known profiles of analogous compounds, such as other indazole derivatives, which are often classified as skin and eye irritants.[1][2]
Hazard Assessment and Risk Mitigation
Understanding the "Why": Before handling waste, we must understand the risks. The indazole heterocyclic core is a common motif in pharmacologically active molecules.[3][4][5] While comprehensive toxicological data for the 2-ethyl derivative is not widely published, related structures suggest potential for irritation and environmental toxicity.[6][7] Therefore, the foundation of our disposal plan is risk mitigation through containment and appropriate personal protection, in line with OSHA's Laboratory Standard (29 CFR 1910.1450).[8][9]
Immediate Safety Protocols:
-
Work Area: All handling of 2-ethyl-2H-indazole and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): A robust PPE ensemble is non-negotiable. The causality is clear: each component protects a specific exposure route.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety goggles or a full-face shield. | Protects against splashes of liquid waste or contact with solid particulates. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Provides a barrier against dermal absorption. Gloves should be inspected before each use and changed immediately upon contamination.[10] |
| Body Protection | Flame-retardant and chemical-resistant lab coat. | Protects skin and personal clothing from contamination. Lab coats should be removed before leaving the laboratory area.[11] |
| Footwear | Closed-toe, non-perforated shoes. | Prevents injury from spills or dropped items.[10] |
Waste Characterization and Segregation: A Self-Validating System
The Principle of Segregation: The most critical error in chemical waste management is improper segregation. Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or fires. Furthermore, proper segregation simplifies the final disposal process, which is often managed by a licensed third-party vendor.[12][13] 2-ethyl-2H-indazole waste is classified as non-halogenated organic waste , unless it is dissolved in or mixed with halogenated solvents.
Step-by-Step Waste Collection Protocol:
-
Select the Correct Container: Use only containers made of compatible materials (e.g., High-Density Polyethylene - HDPE, borosilicate glass) that are in good condition and have a secure, leak-proof screw cap.[14][15][16]
-
Label Before Use: Affix a "Hazardous Waste" label to the empty container. Fill in all required information:
-
Full Chemical Name: "Waste 2-ethyl-2H-indazole" (and any solvents). Avoid abbreviations.
-
Concentration/Composition: List all components and their approximate percentages.
-
Hazard Characteristics: Mark as "Irritant" and "Environmental Hazard" as a precaution.
-
-
Dispense Waste: Carefully transfer waste into the labeled container, using a funnel to prevent spillage on the container's exterior.[15]
-
Secure and Store: Tightly close the container immediately after adding waste. Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[14] The SAA must be in a secondary containment tray to capture any potential leaks.
Spill Management Protocol
Your response to a spill is dictated by its scale. The objective is to contain the material safely without creating a larger hazard.
For Small, Manageable Spills (<100 mL):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Wear the full PPE ensemble described in Section 1.
-
Containment: Cover the spill with a suitable absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent).[6] Do not use combustible materials like paper towels on a neat liquid spill.
-
Collection: Carefully scoop the absorbed material into a designated waste container.
-
Decontamination: Clean the spill surface with soap and water. The cleaning materials must also be disposed of as hazardous waste.[6]
-
Package and Label: Seal the container of spill debris and label it clearly as "Spill Debris containing 2-ethyl-2H-indazole."
For Large Spills (>100 mL) or Spills Outside a Fume Hood:
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately. Provide them with the chemical name and approximate quantity spilled. Do not attempt to clean up a large spill yourself.
Final Disposal Pathway: From Lab to Destruction
The ultimate disposal of 2-ethyl-2H-indazole must be handled by professionals in compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[17][18][19] Your responsibility is to ensure the waste is properly accumulated, labeled, and stored for pickup.
The following diagram illustrates the decision-making workflow for the entire disposal process.
Caption: Disposal workflow for 2-ethyl-2H-indazole waste.
The recommended method for the final destruction of nitrogen-containing heterocyclic compounds like 2-ethyl-2H-indazole is high-temperature incineration.[13] This process ensures the complete breakdown of the molecule into less harmful components, preventing its release into the environment. Your institution's EHS department will coordinate with a licensed vendor to ensure this final step is performed in a permitted Treatment, Storage, and Disposal Facility (TSDF).[18][20]
References
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- Safety Data Sheet - Combi-Blocks. Combi-Blocks. Accessed February 5, 2026.
- Safety Data Sheet: 2-methyl-2H-isothiazol-3-one hydrochloride. Chemos GmbH & Co.KG. Accessed February 5, 2026.
- Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Accessed February 5, 2026.
- 2-Ethyl-2-Oxazoline Safety Data Sheet.
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- Chemical Waste Disposal Guidelines. Emory University. Accessed February 5, 2026.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Accessed February 5, 2026.
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- OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. CP Lab Safety. Accessed February 5, 2026.
- SAFETY DATA SHEET - 2-Methyl-2H-indazole-3-carboxylic acid. Fisher Scientific. Accessed February 5, 2026.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Accessed February 5, 2026.
- Laboratory Safety Guidance.
- Laboratories - Overview.
- SAFETY DATA SHEET - Indazole-3-carboxylic Acid. TCI Chemicals. Accessed February 5, 2026.
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- Managing Hazardous Waste. Department of Toxic Substances Control - CA.gov. Accessed February 5, 2026.
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- Vol. 15 No. 2 (2025) | Journal of Chemical Health Risks. Journal of Chemical Health Risks. Accessed February 5, 2026.
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Personal Protective Equipment (PPE) & Handling Guide: 2-Ethyl-2H-indazole
Executive Safety Summary
Treat as: Occupational Exposure Band (OEB) 3 (Potent Compound/Irritant). Primary Risk: Respiratory sensitization and mucous membrane irritation. Critical Control: All solid handling must occur within a certified chemical fume hood or powder containment enclosure.
As a Senior Application Scientist, my directive is not just to prevent accidents but to ensure data integrity. Contamination of the researcher often leads to cross-contamination of samples. The protocols below are designed to protect both the operator and the assay.
Hazard Analysis & Causality (The "Why")
Before donning PPE, you must understand the mechanism of hazard. 2-Ethyl-2H-indazole is a nitrogen-containing heterocycle. While specific toxicological data for this isomer may be sparse, we apply Structure-Activity Relationship (SAR) logic based on the indazole scaffold.
-
Respiratory Irritation (H335): Indazole derivatives are often fine, crystalline solids that easily aerosolize. Inhalation can trigger acute inflammation of the upper respiratory tract.
-
Skin/Eye Irritation (H315/H319): The lipophilic nature of the ethyl group facilitates dermal absorption. Once absorbed, the nitrogenous core can act as a sensitizer.
-
Pharmaceutical Potency: As a common scaffold for kinase inhibitors, we must assume biological activity until proven otherwise. We therefore default to OEB 3 handling standards (10–100 µg/m³ containment target).
PPE Specification Matrix
This matrix is designed to create a "redundant barrier" system. Do not deviate without a documented risk assessment.[1]
| Protection Zone | Required Equipment | Technical Specification & Logic |
| Hand Protection | Double Nitrile Gloves | Inner: 4 mil (0.10mm) Nitrile (High dexterity)Outer: 5-8 mil Nitrile (Extended cuff)Logic: Indazoles are organic-soluble. Double gloving provides a breakthrough time buffer (>480 mins) and allows you to strip the outer glove immediately upon contamination without exposing skin. |
| Respiratory | Engineering Control Primary | Primary: Fume Hood (Face velocity 80-100 fpm).Secondary (Spill/Cleaning): N95 or P100 Half-Mask.Logic: PPE is the last line of defense. Relying on masks for routine handling is a protocol failure. Use the hood. |
| Eye/Face | Chemical Safety Goggles | Spec: ANSI Z87.1+ (Impact & Splash).Logic: Standard safety glasses are insufficient for fine powders that can drift around lenses. Goggles provide a seal against airborne particulates. |
| Body | Lab Coat (Tyvek/Poly) | Spec: Disposable Tyvek sleeves or chemically resistant lab coat.Logic: Cotton coats absorb organic solids. Tyvek repels dust and prevents "take-home" exposure. |
Operational Protocol: Step-by-Step
Phase A: Preparation & Weighing
-
Static Control: Organic solids like 2-ethyl-2H-indazole are prone to static charge. Use an ionizing bar or anti-static gun inside the balance enclosure. Why? Static "jumps" cause invisible aerosol clouds.
-
The "Clean-Dirty" Line: Establish a visual boundary in your fume hood. Everything behind the line is "dirty" (contaminated); everything in front is "clean."
Phase B: Synthesis & Handling
-
Donning: Put on inner gloves, then lab coat, then outer gloves (tucked over coat cuffs).
-
Solvent Selection: When dissolving the solid, add solvent slowly down the side of the vessel to prevent puffing.
-
Transfer: Never pour solids from a height. Use a wide-mouth funnel and a spatula.
-
Doffing (Critical):
-
Remove outer gloves inside the hood and dispose of them as hazardous waste.
-
Wash inner gloves with soap/water before removing them.
-
Logic: This prevents trace amounts of the chemical from transferring to door handles or keyboards.
-
Phase C: Decontamination
-
Solvent Wipe: Use a solvent in which the compound is soluble (e.g., Ethanol or Acetone) to wipe down the balance and work surface.
-
Soap Wash: Follow with a soap and water wash.[2][3][4][5][6] Why? Organic solvents spread the residue; surfactants lift and remove it.
Visualization: Safe Handling Workflow
The following diagram illustrates the "Closed Loop" safety system we employ for potent intermediates.
Figure 1: The "Closed Loop" safety cycle ensures that risk assessment is revisited after every experimental run.
Emergency & Disposal Plan
Spill Management (Solid)
-
Do NOT Sweep: Sweeping creates dust.
-
Wet Method: Cover the spill with a paper towel dampened with ethanol/acetone.
-
Scoop: Scoop up the damp towel and solid together. Place in a wide-mouth hazardous waste jar.
Waste Disposal[4][5]
-
Classification: Segregate as Hazardous Organic Waste .
-
Halogen Check: 2-Ethyl-2H-indazole itself is non-halogenated, but if dissolved in DCM or Chloroform, it must go into the Halogenated stream.
-
Labeling: Clearly label as "Irritant" and "Potentially Bioactive."
References
-
PubChem. (n.d.). 2-Ethyl-2H-indazole Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved October 26, 2023, from [Link]
-
SafeWork NSW. (2022). Handling Potent Compounds in the Laboratory. Australian Government. Retrieved October 26, 2023, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


